SAR407899
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-piperidin-4-yloxy-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c17-14-13-2-1-12(9-10(13)3-8-16-14)18-11-4-6-15-7-5-11/h1-3,8-9,11,15H,4-7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPEXHQGMTHOKQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC3=C(C=C2)C(=O)NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923359-38-0 | |
| Record name | SAR-407899 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0923359380 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SAR-407899 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B974D670O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unraveling the Core Mechanism of SAR407899: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
SAR407899 is a potent and highly selective, ATP-competitive inhibitor of Rho-kinase (ROCK), a serine/threonine kinase that plays a pivotal role in a multitude of cellular functions. This technical guide delves into the core mechanism of action of this compound, presenting key experimental data, detailed protocols, and visual representations of its engagement with the RhoA/ROCK signaling pathway.
Core Mechanism: Competitive Inhibition of Rho-Kinase
This compound exerts its pharmacological effects by directly competing with ATP for the binding site on the catalytic domain of ROCK. This inhibition prevents the phosphorylation of downstream ROCK substrates, thereby modulating a variety of cellular processes. The primary downstream effector of the small GTPase RhoA, ROCK, is integral to signal transduction pathways that govern smooth muscle contraction, actin cytoskeleton organization, cell motility, and proliferation. By inhibiting ROCK, this compound effectively attenuates these processes, which are often dysregulated in cardiovascular diseases.
Quantitative Profile of this compound
The potency and selectivity of this compound have been characterized across various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Potency of this compound and Comparators
| Compound | Target | Species | Ki (nM) | IC50 (nM) |
| This compound | ROCK2 | Human | 36 ± 4[1] | 135[2][3] |
| ROCK2 | Rat | 41 ± 2[1] | - | |
| ROCK1 | Human | - | 276 ± 26[3] | |
| Y-27632 | ROCK2 | Human | 114 ± 11[1] | - |
| Fasudil | ROCK2 | Human | 271 ± 14[1] | - |
Table 2: Cellular Activity of this compound
| Assay | Cell Line/Tissue | Stimulus | Effect | IC50 (nM) |
| MYPTT696 Phosphorylation | HeLa Cells | Phenylephrine (5 µmol/L) | Inhibition | - |
| Stress Fiber Formation | Human Umbilical Vein Endothelial Cells (HUVECs) | Thrombin | Inhibition | - |
| Cell Proliferation | - | Platelet-Derived Growth Factor (PDGF) | Inhibition | 5.0 ± 1.3 µM[3] |
| Chemotaxis | THP-1 | Monocyte Chemotactic Protein-1 (MCP-1) | Inhibition | 2.5 ± 1.0 µM[3] |
| Vasorelaxation | Isolated Arteries (various species and vascular beds) | Pre-contracted | Relaxation | 122 to 280[4] |
Signaling Pathway and Mechanism of Action
The canonical RhoA/ROCK pathway is initiated by the activation of the small GTPase RhoA, often triggered by G-protein coupled receptors (GPCRs). Activated RhoA (RhoA-GTP) then binds to and activates ROCK. This compound intervenes at this critical juncture.
References
SAR407899: A Selective ROCK Inhibitor for Preclinical Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
SAR407899 is a potent and selective inhibitor of Rho-associated coiled-coil forming protein kinase (ROCK), a key downstream effector of the small GTPase RhoA.[1][2][3] The RhoA/ROCK signaling pathway plays a crucial role in a multitude of cellular processes, including smooth muscle contraction, stress fiber formation, cell adhesion, and motility.[4][5] Dysregulation of this pathway is implicated in the pathophysiology of various cardiovascular diseases, such as hypertension, as well as other conditions.[1][2][6][7] this compound has emerged as a valuable pharmacological tool for investigating the therapeutic potential of ROCK inhibition. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, selectivity profile, and detailed protocols for key experimental assays.
Quantitative Data Presentation
The following tables summarize the quantitative data for this compound's inhibitory activity and functional effects.
Table 1: In Vitro Inhibitory Activity of this compound and Comparators against ROCK Kinases
| Compound | Target | Species | Assay Type | Parameter | Value (nM) |
| This compound | ROCK2 | Human | Kinase Assay | Ki | 36 ± 4 |
| This compound | ROCK2 | Rat | Kinase Assay | Ki | 41 ± 2 |
| This compound | ROCK1 | Human | Kinase Assay | IC50 | 276 ± 26 |
| This compound | ROCK2 | Human | Kinase Assay | IC50 | 102 ± 19 |
| Y-27632 | ROCK2 | Human | Kinase Assay | Ki | 114 ± 11 |
| Fasudil | ROCK2 | Human | Kinase Assay | Ki | 271 ± 14 |
Data compiled from Löhn et al., 2009 and MedchemExpress product information.[1][8]
Table 2: In Vitro Functional Activity of this compound
| Assay | Cell Line/Tissue | Species | Parameter | Value |
| Vasorelaxation | Isolated Arteries (various) | Mouse, Rat, Rabbit, Pig, Human | IC50 | 122 - 280 nM |
| Inhibition of MYPT1T696 Phosphorylation | HeLa Cells | Human | - | Effective at 0.1 - 3.0 µM |
| Inhibition of Stress Fiber Formation | Human Umbilical Vein Endothelial Cells (HUVECs) | Human | - | Complete block at 3 µM |
| Inhibition of Cell Proliferation (PDGF-induced) | Smooth Muscle Cells | - | IC50 | 5.0 ± 1.3 µM |
| Inhibition of Chemotaxis (MCP-1-stimulated) | THP-1 Cells | Human | IC50 | 2.5 ± 1.0 µM |
| Relaxation of Corpus Cavernosum | Corpus Cavernosum Strips | Rat, Rabbit, Human | IC50 | 0.05 - 0.29 µM |
Data compiled from Löhn et al., 2009, MedchemExpress product information, and Guagnini et al., 2012.[1][8][9]
Table 3: Selectivity of this compound against a Panel of Kinases
| Kinase | Activity | IC50 (µM) |
| 79 other kinases | Inactive | >10 |
| RSK | Weak Activity | 1 - 10 |
| PKB | Weak Activity | 1 - 10 |
| PKCδ | Weak Activity | 1 - 10 |
| MSK-1 | Weak Activity | 1 - 10 |
Data from Löhn et al., 2009.[1] this compound was tested at a concentration of 10 µmol/L.
Signaling Pathways and Experimental Workflows
ROCK Signaling Pathway
The RhoA/ROCK pathway is a central regulator of actin cytoskeleton dynamics and cell contractility. Upon activation by upstream signals, RhoA (in its GTP-bound state) binds to and activates ROCK. ROCK, in turn, phosphorylates several downstream substrates, leading to various cellular responses.
Caption: The ROCK signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Evaluating this compound
The characterization of a selective ROCK inhibitor like this compound involves a multi-step process, from initial biochemical assays to in vivo efficacy studies.
Caption: A generalized experimental workflow for the preclinical evaluation of this compound.
Experimental Protocols
In Vitro ROCK Kinase Inhibition Assay
Objective: To determine the in vitro potency (Ki and IC50) of this compound against ROCK1 and ROCK2.
Materials:
-
Recombinant human ROCK1 and ROCK2 enzymes
-
Myosin phosphatase target subunit 1 (MYPT1) as substrate
-
ATP, [γ-32P]ATP
-
Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 1 mM DTT)
-
This compound and control inhibitors (e.g., Y-27632, Fasudil) dissolved in DMSO
-
96-well plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound and control inhibitors in DMSO.
-
In a 96-well plate, add the assay buffer, recombinant ROCK enzyme, and the substrate MYPT1.
-
Add the diluted inhibitors to the respective wells. Include a DMSO control (vehicle) and a no-enzyme control.
-
Pre-incubate the mixture for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-32P]ATP. The final ATP concentration should be close to the Km value for the specific ROCK isoform.
-
Incubate the reaction for a defined period (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-32P]ATP.
-
Dry the filter plate and add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, considering the ATP concentration used in the assay.
Cellular Myosin Phosphatase (MYPT1) Phosphorylation Assay
Objective: To assess the ability of this compound to inhibit ROCK-mediated phosphorylation of MYPT1 in a cellular context.
Materials:
-
HeLa cells or other suitable cell line
-
Cell culture medium and supplements
-
Phenylephrine (or another ROCK activator)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against phosphorylated MYPT1 (e.g., anti-pMYPT1T696)
-
Primary antibody against total MYPT1
-
HRP-conjugated secondary antibody
-
Western blotting equipment and reagents
Procedure:
-
Seed HeLa cells in multi-well plates and grow to 80-90% confluency.
-
Starve the cells in serum-free medium for a few hours before the experiment.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1 hour).
-
Stimulate the cells with a ROCK activator, such as phenylephrine (e.g., 5 µM), for a short period (e.g., 10-15 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against pMYPT1 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total MYPT1 to normalize for protein loading.
-
Quantify the band intensities to determine the effect of this compound on MYPT1 phosphorylation.
In Vitro Vasorelaxation Assay in Isolated Arteries
Objective: To evaluate the vasorelaxant effect of this compound on pre-contracted arterial rings.
Materials:
-
Isolated arteries (e.g., rat aorta, mesenteric arteries)
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)
-
Phenylephrine or other vasoconstrictor
-
This compound
-
Wire myograph system
-
Data acquisition system
Procedure:
-
Euthanize the animal and carefully dissect the desired artery.
-
Clean the artery of surrounding connective and adipose tissue in ice-cold Krebs-Henseleit solution.
-
Cut the artery into small rings (e.g., 2-3 mm in length).
-
Mount the arterial rings on the wires of a myograph chamber filled with Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
Allow the rings to equilibrate for at least 60 minutes, with periodic changes of the buffer.
-
Gradually stretch the rings to their optimal resting tension.
-
Assess the viability of the arterial rings by contracting them with a high potassium solution (e.g., 60 mM KCl).
-
Wash the rings and allow them to return to baseline tension.
-
Pre-contract the rings with a submaximal concentration of a vasoconstrictor like phenylephrine.
-
Once a stable contraction is achieved, add cumulative concentrations of this compound to the bath.
-
Record the changes in tension after each addition.
-
Calculate the percentage of relaxation for each concentration relative to the pre-contraction tension.
-
Determine the IC50 value from the concentration-response curve.
Monocyte Chemotaxis Assay
Objective: To assess the effect of this compound on monocyte migration towards a chemoattractant.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium with supplements
-
Monocyte Chemoattractant Protein-1 (MCP-1)
-
This compound
-
Transwell inserts (with appropriate pore size, e.g., 5 µm)
-
24-well plates
-
Fluorescent dye (e.g., Calcein-AM)
-
Fluorescence plate reader
Procedure:
-
Culture THP-1 cells in RPMI-1640 medium.
-
Label the cells with a fluorescent dye like Calcein-AM.
-
Resuspend the labeled cells in serum-free medium.
-
Pre-incubate the cells with different concentrations of this compound or vehicle (DMSO).
-
In a 24-well plate, add the chemoattractant MCP-1 to the lower chamber. Use medium without MCP-1 as a negative control.
-
Place the Transwell inserts into the wells.
-
Add the pre-treated THP-1 cell suspension to the upper chamber of the inserts.
-
Incubate the plate for a few hours (e.g., 2-4 hours) at 37°C in a CO2 incubator to allow for cell migration.
-
After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Measure the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader.
-
Calculate the percentage of inhibition of chemotaxis for each this compound concentration.
-
Determine the IC50 value from the dose-response curve.
In Vivo Blood Pressure Measurement in Rodent Hypertension Models
Objective: To evaluate the antihypertensive efficacy of this compound in a relevant animal model of hypertension (e.g., Spontaneously Hypertensive Rat - SHR).
Materials:
-
Spontaneously Hypertensive Rats (SHRs) and normotensive control rats (e.g., Wistar-Kyoto - WKY)
-
This compound formulated for oral administration
-
Vehicle control
-
Telemetry system for continuous blood pressure monitoring or tail-cuff plethysmography system
-
Animal handling and restraining equipment
Procedure (using telemetry):
-
Surgically implant telemetry transmitters in the rats according to the manufacturer's instructions. Allow for a recovery period.
-
Record baseline blood pressure and heart rate for a few days to ensure stability.
-
Administer a single oral dose of this compound or vehicle to the rats.
-
Continuously monitor and record blood pressure and heart rate for a defined period (e.g., 24 hours) post-dosing.
-
Analyze the data to determine the time course and magnitude of the blood pressure-lowering effect of this compound.
-
For dose-response studies, use different groups of animals for each dose level.
Procedure (using tail-cuff plethysmography):
-
Acclimate the rats to the restraining device and tail-cuff apparatus for several days before the experiment to minimize stress-induced blood pressure variations.
-
Measure baseline blood pressure and heart rate.
-
Administer a single oral dose of this compound or vehicle.
-
Measure blood pressure and heart rate at various time points post-dosing.
-
Analyze the data to assess the antihypertensive effect of this compound.
Conclusion
This compound is a well-characterized, potent, and selective ROCK inhibitor that has demonstrated significant efficacy in a range of in vitro and in vivo models.[1][2][6][7] Its favorable pharmacological profile makes it an excellent tool for investigating the diverse roles of the ROCK signaling pathway in health and disease. The detailed experimental protocols provided in this guide offer a foundation for researchers to further explore the therapeutic potential of ROCK inhibition with this compound.
References
- 1. Quantifying Human Monocyte Chemotaxis In Vitro and Murine Lymphocyte Trafficking In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. corning.com [corning.com]
- 3. static.igem.org [static.igem.org]
- 4. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cellbiolabs.com [cellbiolabs.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sartorius.com [sartorius.com]
- 8. content.abcam.com [content.abcam.com]
- 9. researchgate.net [researchgate.net]
SAR407899: A Technical Guide to its Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
SAR407899 is a potent and selective, ATP-competitive inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] With high affinity for both ROCK1 and ROCK2 isoforms, this compound has demonstrated significant therapeutic potential in preclinical models of cardiovascular diseases, fibrosis, and other conditions where the Rho/ROCK pathway is implicated.[3][4][5] This technical guide provides an in-depth overview of the core downstream signaling pathways modulated by this compound, complete with quantitative data, detailed experimental protocols, and pathway visualizations to support further research and drug development efforts.
Core Mechanism of Action: Inhibition of the Rho/ROCK Signaling Pathway
The primary mechanism of this compound is the inhibition of ROCK, a serine/threonine kinase that acts as a critical downstream effector of the small GTPase RhoA.[1] The RhoA/ROCK pathway is a central regulator of actin cytoskeleton dynamics, cell adhesion, and motility. Upon activation by various stimuli, ROCK phosphorylates multiple downstream substrates, leading to a cascade of cellular events. This compound, by competitively binding to the ATP-binding pocket of ROCK, prevents these phosphorylation events and effectively blocks the downstream signaling cascade.[1][2]
Caption: this compound inhibits the core RhoA/ROCK signaling axis.
Quantitative Data: Potency and Selectivity
This compound exhibits high potency against ROCK isoforms and selectivity over other kinases. The following tables summarize key quantitative data for this compound and other commonly used ROCK inhibitors.
Table 1: Inhibitory Potency of this compound
| Target | Parameter | Value | Species | Reference |
| ROCK1 | IC50 | 276 ± 26 nM | Human | [2][6] |
| ROCK2 | IC50 | 102 ± 19 nM | Human | [2][6] |
| ROCK2 | Ki | 36 ± 4 nM | Human | [1][2] |
| ROCK2 | Ki | 41 ± 2 nM | Rat | [1][2] |
Table 2: Comparative IC50/Ki Values of ROCK Inhibitors
| Inhibitor | ROCK1 | ROCK2 | Reference |
| This compound | IC50: 276 nM | IC50: 102 nM | [2][6] |
| Y-27632 | Ki: 220 nM | Ki: 300 nM | [7] |
| Fasudil | Ki: 0.33 µM | IC50: 0.158 µM | [7] |
Downstream Signaling Pathways and Cellular Effects
Regulation of Smooth Muscle Contraction
A primary and well-characterized downstream effect of ROCK is the regulation of smooth muscle contraction. ROCK phosphorylates the myosin phosphatase target subunit 1 (MYPT1), which inhibits myosin light chain (MLC) phosphatase activity. This leads to an increase in phosphorylated MLC and subsequent smooth muscle contraction. This compound blocks this pathway, leading to vasodilation and a reduction in blood pressure.[1]
Caption: this compound promotes smooth muscle relaxation via MLC phosphatase.
Cytoskeletal Reorganization and Cell Motility
ROCK plays a pivotal role in the formation of actin stress fibers and focal adhesions, which are essential for cell motility and migration. By inhibiting ROCK, this compound disrupts these processes. This has been demonstrated in studies showing that this compound blocks thrombin-induced stress fiber formation and monocyte chemotactic protein-1 (MCP-1)-stimulated chemotaxis.[1][2]
Caption: this compound modulates actin dynamics and stress fiber formation.
Cell Proliferation
The Rho/ROCK pathway is also involved in cell cycle progression and proliferation. This compound has been shown to inhibit platelet-derived growth factor (PDGF)-induced proliferation of cells in a concentration-dependent manner.[1][8]
Caption: this compound inhibits PDGF-induced cell proliferation.
Fibrosis
The Rho/ROCK pathway is a key mediator of fibrotic processes. Transforming growth factor-beta (TGF-β) is a potent profibrotic cytokine that activates the Rho/ROCK pathway, leading to the differentiation of fibroblasts into myofibroblasts and the excessive deposition of extracellular matrix (ECM) proteins. ROCK inhibitors, including this compound, have been shown to ameliorate fibrosis in various models by blocking these TGF-β-induced effects.[4][9][10]
Caption: this compound exhibits anti-fibrotic effects by inhibiting TGF-β/ROCK signaling.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of this compound.
Western Blot for Phosphorylated MYPT1
This protocol is for the detection of phosphorylated MYPT1 in cell lysates, a direct indicator of ROCK activity.
Caption: Workflow for Western blot analysis of phosphorylated MYPT1.
-
Cell Culture and Treatment: Plate cells (e.g., HeLa or primary aortic smooth muscle cells) and grow to confluence. Serum-starve overnight, then pre-incubate with this compound at desired concentrations for 1 hour. Stimulate with a ROCK activator (e.g., phenylephrine or thrombin) for the appropriate time.[2]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against phosphorylated MYPT1 (e.g., anti-phospho-MYPT1 Thr696) overnight at 4°C.[11]
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize bands using an enhanced chemiluminescence (ECL) detection system.[11]
Thrombin-Induced Stress Fiber Formation Assay
This assay visualizes the effect of this compound on the formation of actin stress fibers.
Caption: Experimental workflow for the stress fiber formation assay.
-
Cell Culture: Seed cells (e.g., HUVECs or Swiss 3T3 cells) on glass coverslips and allow them to adhere.[12][13][14]
-
Treatment and Stimulation: Serum-starve the cells, then pre-incubate with this compound. Stimulate with thrombin to induce stress fiber formation.[12][13][14]
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.
-
Staining: Stain the actin filaments with a fluorescently-labeled phalloidin conjugate (e.g., Alexa Fluor 488 phalloidin).
-
Imaging: Mount the coverslips and visualize the stress fibers using fluorescence microscopy.[15][16]
MCP-1-Stimulated Chemotaxis Assay
This assay quantifies the effect of this compound on the migration of monocytic cells.
References
- 1. Pharmacological characterization of this compound, a novel rho-kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. abmole.com [abmole.com]
- 3. End-organ protection in hypertension by the novel and selective Rho-kinase inhibitor, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. End-organ protection in hypertension by the novel and selective Rho-kinase inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wjgnet.com [wjgnet.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. ROCK2 regulates TGF-β-induced expression of CTGF and profibrotic genes via NF-κB and cytoskeleton dynamics in mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Regulation of thrombin-induced stress fibre formation in Swiss 3T3 cells by the 70-kDa S6 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thrombin promotes actin stress fiber formation in RPE through Rho/ROCK-mediated MLC phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. home.sandiego.edu [home.sandiego.edu]
Investigating the Role of SAR407899 in Cell Motility: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell motility is a fundamental biological process crucial for a myriad of physiological and pathological events, including embryonic development, immune response, wound healing, and cancer metastasis. The intricate machinery governing cell movement is tightly regulated by a complex network of signaling pathways. Among these, the RhoA-ROCK signaling cascade has emerged as a pivotal regulator of the actin cytoskeleton, which provides the structural framework and generates the forces necessary for cell migration.
SAR407899 is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] Its high affinity and specificity for ROCK make it an invaluable tool for dissecting the role of this kinase in cellular processes and a potential therapeutic agent for diseases characterized by aberrant cell motility. This technical guide provides an in-depth overview of the role of this compound in cell motility, including its mechanism of action, its impact on the cytoskeleton, and detailed protocols for key experimental assays.
Mechanism of Action: Inhibition of the RhoA-ROCK Signaling Pathway
This compound exerts its effects by competitively inhibiting the ATP-binding site of ROCK kinases.[1][2] The RhoA-ROCK pathway is a central regulator of actomyosin contractility and cell morphology. The small GTPase RhoA, when activated by upstream signals, binds to and activates ROCK. Activated ROCK, in turn, phosphorylates several downstream substrates, leading to increased myosin light chain (MLC) phosphorylation. This phosphorylation cascade promotes the assembly of actin filaments into contractile stress fibers and the formation of focal adhesions, both of which are essential for cell migration.
By inhibiting ROCK, this compound disrupts this signaling cascade, leading to a reduction in MLC phosphorylation, disassembly of stress fibers, and altered focal adhesion dynamics.[3][4][5] This ultimately results in a decrease in cellular contractility and an inhibition of cell motility.
Data Presentation: Quantitative Effects of this compound
The potency of this compound has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data available for this compound and its effects on ROCK activity and cell motility.
| Parameter | Species | Value | Reference |
| Ki (ROCK2) | Human | 36 nM | [1] |
| Ki (ROCK2) | Rat | 41 nM | [1] |
| IC50 (ROCK1) | Human | 276 ± 26 nM | [6] |
| IC50 (ROCK2) | Human | 102 ± 19 nM | [6] |
Table 1: Biochemical Inhibition of ROCK by this compound
| Assay | Cell Line/Type | IC50 | Reference |
| Monocyte Chemotaxis | Human Monocytes | 2.5 ± 1.0 µM | [6] |
| Cell Proliferation (BrdU incorporation) | Not Specified | 5.0 ± 1.3 µM | [6] |
| Vasorelaxation | Various Arteries | 122 - 280 nM | [1] |
Table 2: Cellular Effects of this compound
Impact on Cell Motility and the Actin Cytoskeleton
The inhibition of the RhoA-ROCK pathway by this compound has profound effects on the organization of the actin cytoskeleton and, consequently, on cell motility.
Disruption of Stress Fibers
A hallmark of ROCK inhibition is the disassembly of actin stress fibers. In vitro studies have demonstrated that this compound leads to a concentration-dependent inhibition of thrombin-induced stress fiber formation.[1][2] Treatment of cells with this compound is expected to result in a significant reduction in the number and thickness of stress fibers, leading to a more relaxed cellular phenotype. This can be visualized using phalloidin staining, which specifically binds to filamentous actin (F-actin).
Inhibition of Cell Migration
Experimental Protocols
To investigate the role of this compound in cell motility, several key in vitro assays can be employed. The following sections provide detailed protocols for these experiments.
Wound Healing (Scratch) Assay
This assay is used to assess collective cell migration.
Materials:
-
Cell line of interest
-
Culture plates (e.g., 24-well plates)
-
Sterile pipette tips (e.g., p200)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound stock solution
-
Microscope with a camera
Protocol:
-
Seed cells in a 24-well plate at a density that will form a confluent monolayer within 24 hours.
-
Once confluent, use a sterile p200 pipette tip to create a straight scratch down the center of each well.
-
Gently wash the wells twice with PBS to remove any detached cells.
-
Replace the PBS with fresh cell culture medium containing the desired concentrations of this compound or a vehicle control (e.g., DMSO).
-
Place the plate in an incubator and capture images of the scratch in the same position at time 0 and at regular intervals (e.g., 6, 12, and 24 hours).
-
Using image analysis software (e.g., ImageJ), measure the area of the cell-free "wound" at each time point.
-
Calculate the percentage of wound closure for each condition relative to the initial wound area at time 0.
Transwell Migration (Boyden Chamber) Assay
This assay measures the chemotactic migration of individual cells through a porous membrane.
Materials:
-
Transwell inserts (e.g., 8 µm pore size) and companion plates
-
Cell line of interest
-
Serum-free cell culture medium
-
Cell culture medium with a chemoattractant (e.g., 10% fetal bovine serum)
-
This compound stock solution
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., crystal violet or DAPI)
-
Microscope
Protocol:
-
Place the transwell inserts into the wells of a 24-well plate.
-
Add cell culture medium containing a chemoattractant to the lower chamber of each well.
-
In a separate tube, resuspend serum-starved cells in serum-free medium containing the desired concentrations of this compound or a vehicle control.
-
Add the cell suspension to the upper chamber of each transwell insert.
-
Incubate the plate for a duration appropriate for the cell type (typically 4-24 hours).
-
After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently remove the non-migrated cells from the top surface of the membrane.
-
Fix the migrated cells on the bottom of the membrane by immersing the insert in a fixation solution.
-
Stain the fixed cells with a suitable stain.
-
Using a microscope, count the number of stained, migrated cells in several random fields of view for each insert.
-
Calculate the average number of migrated cells per field for each condition.
Visualization of the Actin Cytoskeleton
Phalloidin staining is a common method to visualize F-actin within cells.
Materials:
-
Cells grown on coverslips
-
PBS
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Fluorescently-labeled phalloidin (e.g., Phalloidin-iFluor 488)
-
Mounting medium with DAPI (to stain nuclei)
-
Fluorescence microscope
Protocol:
-
Seed cells on sterile glass coverslips in a culture plate and allow them to adhere and grow.
-
Treat the cells with the desired concentrations of this compound or vehicle control for the desired time.
-
Gently wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Wash the cells twice with PBS.
-
Incubate the cells with a solution of fluorescently-labeled phalloidin in PBS for 20-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium containing DAPI.
-
Visualize the actin cytoskeleton using a fluorescence microscope with the appropriate filter sets.
Conclusion
This compound is a powerful research tool for investigating the role of the RhoA-ROCK signaling pathway in cell motility. Its high potency and selectivity allow for the specific interrogation of ROCK function in various cellular contexts. The experimental protocols detailed in this guide provide a framework for researchers to quantitatively and qualitatively assess the impact of this compound on cell migration and cytoskeletal organization. Such studies will not only enhance our fundamental understanding of cell motility but also contribute to the development of novel therapeutic strategies for diseases driven by aberrant cell migration.
References
- 1. Pharmacological characterization of this compound, a novel rho-kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ROCK inhibitor Y-27632 inhibits the growth, migration, and invasion of Tca8113 and CAL-27 cells in tongue squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Unlocking Therapeutic Avenues: A Technical Guide to the ROCK Inhibitor SAR407899
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the therapeutic potential of SAR407899, a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). This compound has demonstrated significant promise in preclinical models of cardiovascular diseases, particularly hypertension and erectile dysfunction. This document provides a comprehensive overview of its mechanism of action, key experimental data, and detailed protocols for its evaluation.
Core Mechanism of Action: Inhibition of the RhoA/ROCK Signaling Pathway
This compound is an ATP-competitive inhibitor of ROCK, with high potency and selectivity. The RhoA/ROCK signaling pathway is a critical regulator of numerous cellular processes, including smooth muscle contraction, actin cytoskeleton organization, cell adhesion, and migration. In vascular smooth muscle cells, activation of this pathway leads to vasoconstriction and contributes to the pathophysiology of hypertension. By inhibiting ROCK, this compound effectively counteracts these effects, leading to vasodilation and a reduction in blood pressure.
dot
Caption: this compound inhibits the RhoA/ROCK signaling pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Species | Assay Type | Value | Reference |
| ROCK2 | Human | Ki | 36 ± 4 nM | [1][2] |
| ROCK2 | Rat | Ki | 41 ± 2 nM | [1][2] |
| ROCK2 | Human | IC50 | 135 nM | [3] |
| ROCK1 | Human | IC50 | 276 ± 26 nM | [3] |
Table 2: Cellular Activity of this compound
| Assay | Cell Line | Stimulus | IC50 | Reference |
| MYPT1 Phosphorylation | HeLa | Phenylephrine | ~1 µM | [3] |
| Chemotaxis | THP-1 | MCP-1 | 2.5 ± 1.0 µM | [1] |
| Proliferation | Human Aortic SMCs | PDGF | 5.0 ± 1.3 µM | [1] |
Table 3: In Vivo Antihypertensive Efficacy of this compound (Oral Administration)
| Animal Model | Dose (mg/kg) | Max. Blood Pressure Reduction (mmHg) | Reference |
| Spontaneously Hypertensive Rat (SHR) | 3 | 26 ± 4 | [4] |
| Spontaneously Hypertensive Rat (SHR) | 10 | ~40 | [1] |
| DOCA-Salt Hypertensive Rat | 3 | ~30 | [5] |
| DOCA-Salt Hypertensive Rat | 10 | ~50 | [5] |
| L-NAME Hypertensive Rat | 3 | ~40 | [5] |
| L-NAME Hypertensive Rat | 10 | ~60 | [5] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
In Vivo Hypertension Models
dot
References
SAR407899: A Technical Guide to a Next-Generation Rho-Kinase Inhibitor for Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
Core Principles of SAR407899
This compound is a potent and selective, ATP-competitive inhibitor of Rho-kinase (ROCK).[1][2][3][4] Its mechanism of action centers on the modulation of the RhoA/ROCK signaling pathway, a critical regulator of cardiovascular physiology and pathology. Increased activity of this pathway is implicated in vasoconstriction and elevated blood pressure.[1][3][4] By inhibiting ROCK, this compound effectively counters these effects, demonstrating significant promise in preclinical models of cardiovascular disease. This document provides a comprehensive technical overview of this compound, presenting key data, detailed experimental methodologies, and visual representations of its mechanism and experimental applications.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, facilitating comparison of its potency and efficacy across various experimental settings.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Species/Cell Line | Value | Reference(s) |
| Ki (ROCK2) | Human | 36 ± 4 nM | [1][2][3] |
| Rat | 41 ± 2 nM | [1][2][3] | |
| IC50 (ROCK1) | Human | 276 ± 26 nM | [2] |
| IC50 (ROCK2) | Human | 102 ± 19 nM | [2] |
| IC50 (Vasorelaxation) | Various Isolated Arteries | 122 - 280 nM | [1][2][3][4] |
| IC50 (Chemotaxis) | THP-1 Cells | 2.5 ± 1.0 µM | [1][2] |
| IC50 (Proliferation) | Human Aortic Smooth Muscle Cells | 5.0 ± 1.3 µM | [2] |
Table 2: Comparative In Vitro Potency of ROCK Inhibitors
| Compound | Ki (Human ROCK2) |
| This compound | 36 ± 4 nM |
| Y-27632 | 114 ± 11 nM |
| Fasudil | 271 ± 14 nM |
Data compiled from Lohn et al., 2009.[1]
Table 3: In Vivo Antihypertensive Efficacy of this compound (Oral Administration)
| Animal Model | Dose Range (mg/kg) | Outcome | Reference(s) |
| Spontaneously Hypertensive Rats (SHR) | 3 - 30 | Dose-dependent reduction in blood pressure | [1][3] |
| Stroke-Prone SHR | 3 - 30 | Dose-dependent reduction in blood pressure | |
| NG-nitro-L-arginine methyl ester (L-NAME) Induced Hypertension | 3 - 30 | Dose-dependent reduction in blood pressure | [5][6][7] |
| Deoxycorticosterone-acetate (DOCA)-salt Induced Hypertension | 3 - 30 | Dose-dependent reduction in blood pressure | [5][6][7] |
| Hypertensive dTg hRen-hAgt Mice | 10 | ~70 mmHg decrease in mean arterial blood pressure |
Signaling Pathways and Experimental Workflows
Visual diagrams are provided to illustrate the mechanism of action of this compound and the workflows of key experimental protocols.
Caption: Mechanism of action of this compound in smooth muscle cells.
Caption: General workflow for in vivo hypertension studies.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the characterization of this compound.
In Vitro ROCK Inhibition Assay
This protocol is a generalized procedure based on standard kinase assay methodologies.
-
Objective: To determine the in vitro inhibitory potency (Ki and IC50) of this compound against ROCK1 and ROCK2.
-
Materials:
-
Recombinant human ROCK1 and ROCK2 enzymes
-
Kinase substrate (e.g., a peptide derived from MYPT1)
-
ATP
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)
-
This compound and reference compounds (Y-27632, fasudil)
-
Detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay)
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of this compound and reference compounds in the assay buffer.
-
In a 384-well plate, add the kinase, substrate, and varying concentrations of the inhibitor.
-
Initiate the kinase reaction by adding a solution of ATP (e.g., a final concentration of 40 µM).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP levels using a luminescent detection reagent according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the compound.
-
Determine the IC50 values by fitting the data to a four-parameter logistic equation.
-
For Ki determination, perform the assay with varying concentrations of both the inhibitor and ATP to assess the mode of inhibition (ATP-competitive).
-
Cellular Assays
4.2.1. Inhibition of Thrombin-Induced Stress Fiber Formation
-
Objective: To assess the effect of this compound on cytoskeletal reorganization in endothelial cells.
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
-
Procedure:
-
Culture HUVECs on glass coverslips until they reach sub-confluency.
-
Pre-incubate the cells with various concentrations of this compound (e.g., 3 µM) for a specified duration.
-
Stimulate the cells with thrombin to induce stress fiber formation.
-
Fix the cells with paraformaldehyde and permeabilize with Triton X-100.
-
Stain the actin filaments with fluorescently labeled phalloidin.
-
Visualize the cells using fluorescence microscopy and assess the degree of stress fiber formation in treated versus untreated cells.
-
4.2.2. Inhibition of Cell Proliferation
-
Objective: To evaluate the anti-proliferative effects of this compound on vascular smooth muscle cells.
-
Cell Line: Human Aortic Smooth Muscle Cells (HASMCs).
-
Procedure:
-
Seed HASMCs in a 96-well plate and allow them to adhere.
-
Synchronize the cells by serum starvation.
-
Treat the cells with various concentrations of this compound in the presence of a mitogen, such as platelet-derived growth factor (PDGF).
-
After an incubation period (e.g., 24 hours), assess cell proliferation using a standard method such as the MTT assay or by measuring 5-bromodeoxyuridine (BrdU) incorporation.[2]
-
Calculate the IC50 for the inhibition of proliferation.
-
Ex Vivo Vasorelaxation Studies
-
Objective: To determine the vasorelaxant potency of this compound on isolated arteries.
-
Tissues: Arteries from various species (e.g., rat aorta, porcine coronary arteries).
-
Procedure:
-
Isolate arterial rings and mount them in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit buffer) maintained at 37°C and aerated with 95% O2/5% CO2.
-
Connect the rings to an isometric force transducer to record changes in tension.
-
Pre-contract the arterial rings with a vasoconstrictor agent such as phenylephrine.
-
Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.
-
Record the relaxation response at each concentration.
-
Calculate the IC50 for vasorelaxation.
-
In Vivo Hypertension Models
4.4.1. L-NAME-Induced Hypertension
-
Objective: To evaluate the antihypertensive effect of this compound in a model of nitric oxide deficiency-induced hypertension.
-
Induction of Hypertension: Administer NG-nitro-L-arginine methyl ester (L-NAME) in the drinking water at a concentration of 40 mg/kg/day for several weeks (e.g., 4-7 weeks).[8][9][10][11]
-
Treatment: Administer this compound orally at doses ranging from 3 to 30 mg/kg once daily.
-
Blood Pressure Measurement: Monitor systolic and diastolic blood pressure regularly using non-invasive tail-cuff plethysmography or continuously via radiotelemetry.[10]
4.4.2. DOCA-Salt-Induced Hypertension
-
Objective: To assess the efficacy of this compound in a model of mineralocorticoid-induced, salt-sensitive hypertension.
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Hypertension:
-
Perform a unilateral nephrectomy.
-
Allow the animals to recover for approximately one to two weeks.
-
Implant a deoxycorticosterone-acetate (DOCA) pellet or administer subcutaneous injections of DOCA (e.g., 20-25 mg/kg twice weekly).
-
Provide the rats with drinking water containing 1% NaCl.
-
-
Treatment: Administer this compound orally at doses ranging from 3 to 30 mg/kg once daily.
-
Blood Pressure Measurement: As described for the L-NAME model.
Conclusion
This compound is a highly potent and selective ROCK inhibitor with a well-characterized mechanism of action. The data presented in this technical guide demonstrate its significant potential in cardiovascular research, particularly in the context of hypertension and other diseases characterized by increased vascular tone and remodeling. The detailed experimental protocols provided herein are intended to serve as a valuable resource for researchers seeking to investigate the therapeutic utility of this compound and to further elucidate the role of the RhoA/ROCK signaling pathway in cardiovascular disease.
References
- 1. researchgate.net [researchgate.net]
- 2. End-organ protection in hypertension by the novel and selective Rho-kinase inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Chronic L-Name-Treatment Produces Hypertension by Different Mechanisms in Peripheral Tissues and Brain: Role of Central eNOS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Frontiers | Hypertensive Rats Treated Chronically With Nω-Nitro-L-Arginine Methyl Ester (L-NAME) Induced Disorder of Hepatic Fatty Acid Metabolism and Intestinal Pathophysiology [frontiersin.org]
- 7. Effect of Lutein on L-NAME-Induced Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. ijvets.com [ijvets.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Development of the Deoxycorticosterone Acetate (DOCA)-salt Hypertensive Rat Model [bio-protocol.org]
SAR407899: A Technical Guide on its Role in Hypertension and Vasodilation
For Researchers, Scientists, and Drug Development Professionals
Introduction
SAR407899 is a potent and selective inhibitor of Rho-kinase (ROCK), a serine/threonine kinase that plays a crucial role in the regulation of vascular smooth muscle contraction and actin cytoskeleton organization.[1][2] Increased ROCK activity is associated with vasoconstriction and elevated blood pressure, making it a key therapeutic target for cardiovascular diseases such as hypertension.[1][2] This technical guide provides an in-depth overview of this compound, summarizing key quantitative data, detailing experimental protocols from preclinical studies, and illustrating the core signaling pathways involved in its mechanism of action. This compound has demonstrated superior antihypertensive efficacy compared to older ROCK inhibitors like fasudil and Y-27632 in various rodent models of hypertension.[1][2][3]
Core Mechanism of Action: Rho-Kinase Inhibition
This compound is an ATP-competitive inhibitor of ROCK, with equipotent activity against both human and rat-derived ROCK2.[1][3] The inhibition of ROCK by this compound leads to the dephosphorylation of myosin light chain (MLC), resulting in smooth muscle relaxation and vasodilation.[4][5] This mechanism is independent of nitric oxide (NO) signaling, which is a key pathway targeted by other classes of vasodilators.[4]
The RhoA/ROCK signaling pathway is a central regulator of smooth muscle contraction. Vasoactive agents such as angiotensin II, noradrenaline, and endothelin-1 activate G-protein-coupled receptors, leading to the activation of the small GTPase RhoA.[4][5] Activated RhoA, in its GTP-bound state, then activates ROCK.[5] ROCK, in turn, phosphorylates and inactivates myosin light chain phosphatase (MLCP), thereby increasing the phosphorylation of MLC and promoting actin-myosin interaction and smooth muscle contraction.[5] this compound directly interferes with this cascade by inhibiting ROCK's kinase activity.
References
- 1. Pharmacological characterization of this compound, a novel rho-kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Erectile properties of the Rho-kinase inhibitor this compound in diabetic animals and human isolated corpora cavernosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding and targeting the Rho kinase pathway in erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
The Role of SAR407899 in Smooth Muscle Contraction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of SAR407899, a potent and selective Rho-kinase (ROCK) inhibitor, and its significant role in the regulation of smooth muscle contraction. Through a comprehensive review of preclinical data, this document outlines the mechanism of action, quantitative efficacy, and experimental validation of this compound as a powerful vasodilator.
Introduction to Smooth Muscle Contraction and the Rho/ROCK Pathway
Smooth muscle contraction is a fundamental physiological process critical for the function of various organ systems, including the cardiovascular, respiratory, and gastrointestinal tracts. The contractile state of smooth muscle is primarily regulated by the phosphorylation of the 20-kDa regulatory light chain of myosin II (LC20). This phosphorylation is controlled by the balance between the activities of myosin light chain kinase (MLCK) and myosin light chain phosphatase (MLCP).
While intracellular calcium levels are a key determinant of MLCK activity, a calcium-independent mechanism, known as calcium sensitization, also plays a crucial role. This pathway is predominantly governed by the RhoA/Rho-kinase (ROCK) signaling cascade.[1] Agonist stimulation of G-protein-coupled receptors on the smooth muscle cell surface leads to the activation of the small GTPase RhoA. Activated RhoA, in turn, stimulates its downstream effector, ROCK.[1]
ROCK, a serine/threonine kinase, enhances smooth muscle contraction through two primary mechanisms:
-
Inhibition of MLCP: ROCK phosphorylates the myosin phosphatase target subunit 1 (MYPT1) of MLCP, which inhibits its phosphatase activity.[2] This leads to a net increase in the phosphorylated state of LC20 for a given level of calcium, resulting in enhanced contraction.
-
Direct Phosphorylation of LC20: ROCK can also directly phosphorylate LC20 at Ser-19, further promoting the interaction between actin and myosin and leading to contraction.[1]
Given its central role in smooth muscle contraction, the Rho/ROCK pathway has emerged as a key therapeutic target for conditions characterized by smooth muscle hypercontractility, such as hypertension and other cardiovascular diseases.[1][3]
This compound: A Potent and Selective ROCK Inhibitor
This compound is a novel, ATP-competitive inhibitor of Rho-kinase.[2][3] It has demonstrated high potency and selectivity for ROCK, positioning it as a significant compound for investigating the therapeutic potential of ROCK inhibition.
Mechanism of Action
This compound exerts its effects by directly binding to the ATP-binding pocket of ROCK, preventing the kinase from phosphorylating its downstream substrates. This inhibition of ROCK activity leads to a decrease in the phosphorylation of MYPT1, thereby increasing MLCP activity.[2][3] The resulting dephosphorylation of LC20 leads to smooth muscle relaxation and vasodilation.
The signaling pathway illustrating the mechanism of action of this compound is depicted below:
Caption: Signaling pathway of this compound-mediated smooth muscle relaxation.
Quantitative Data
The potency and selectivity of this compound have been quantified in various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Potency of this compound and Comparators
| Compound | Target | Species | Ki (nM) | IC50 (nM) |
| This compound | ROCK2 | Human | 36 ± 4[3] | 102 ± 19[4] |
| ROCK2 | Rat | 41 ± 2[3] | - | |
| ROCK1 | Human | - | 276 ± 26[4] | |
| Y-27632 | ROCK2 | Human | 114 ± 11[3] | - |
| Fasudil | ROCK2 | Human | 271 ± 14[3] | - |
Table 2: In Vitro Functional Activity of this compound in Pre-contracted Arteries
| Tissue | Species | Pre-contraction Agent | IC50 (nM) |
| Isolated Arteries (various) | Various | - | 122 - 280[3][5] |
| Rat Corpus Cavernosum | Rat | Phenylephrine | 70[4] |
| Diabetic Rat Corpus Cavernosum | Rat | Phenylephrine | 50[4] |
| Rabbit Corpus Cavernosum | Rabbit | Phenylephrine | 400[6] |
| Human Corpus Cavernosum | Human | Phenylephrine | 180[6] |
Table 3: Cellular Activity of this compound
| Assay | Cell Type | IC50 (µM) |
| Inhibition of 5-bromodeoxyuridine incorporation | - | 5.0 ± 1.3[4] |
| Inhibition of THP-1 migration | THP-1 | 2.5 ± 1.0[4] |
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the evaluation of this compound.
ROCK Enzymatic Activity Assay
Objective: To determine the inhibitory constant (Ki) of this compound against ROCK.
Methodology:
-
Recombinant human or rat-derived ROCK2 is used as the enzyme source.
-
A specific peptide substrate for ROCK is utilized.
-
The assay is performed in the presence of ATP, typically at a concentration close to its Km for ROCK.
-
This compound is added at varying concentrations.
-
The reaction is initiated by the addition of the enzyme and incubated at a controlled temperature.
-
The phosphorylation of the substrate is measured, often using a method that detects the incorporation of radiolabeled phosphate from [γ-33P]ATP or through fluorescence-based detection.
-
Ki values are calculated using the Cheng-Prusoff equation, based on the IC50 values obtained from concentration-response curves.
Caption: Workflow for determining the Ki of this compound against ROCK.
In Vitro Vascular Function Studies
Objective: To assess the vasorelaxant activity of this compound on isolated arterial rings.
Methodology:
-
Arteries (e.g., aorta, coronary arteries, corpus cavernosum) are isolated from various species (e.g., rat, rabbit, human).
-
The arteries are cut into rings and mounted in organ baths containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
The rings are connected to isometric force transducers to record changes in tension.
-
The arterial rings are pre-contracted with a vasoactive agent such as phenylephrine or endothelin-1 to induce a stable level of smooth muscle tone.
-
Cumulative concentrations of this compound are added to the organ bath.
-
The resulting relaxation of the arterial rings is measured and expressed as a percentage of the pre-contraction tension.
-
IC50 values are determined from the concentration-response curves.
Caption: Workflow for assessing the vasorelaxant effects of this compound.
Cellular Assays for ROCK Activity
Objective: To confirm the inhibition of ROCK-mediated signaling in a cellular context.
Methodology (Inhibition of MYPT Phosphorylation):
-
Primary rat aortic smooth muscle cells or other suitable cell lines (e.g., HeLa) are cultured.
-
The cells are stimulated with an agonist (e.g., phenylephrine) to activate the Rho/ROCK pathway.
-
Cells are co-incubated with varying concentrations of this compound.
-
Following incubation, the cells are lysed, and protein extracts are prepared.
-
The phosphorylation status of MYPT1 at specific ROCK-sensitive sites (e.g., Thr696) is determined by Western blotting using phospho-specific antibodies.[3]
-
The reduction in MYPT1 phosphorylation in the presence of this compound indicates the inhibition of ROCK activity.
Conclusion
This compound is a potent and selective inhibitor of Rho-kinase that effectively induces smooth muscle relaxation. Its mechanism of action, centered on the inhibition of the RhoA/ROCK pathway and the subsequent increase in myosin light chain phosphatase activity, is well-supported by robust preclinical data. The quantitative data from biochemical, cellular, and tissue-based assays consistently demonstrate its superiority over older generation ROCK inhibitors such as fasudil and Y-27632.[3] The detailed experimental protocols provided herein offer a framework for the continued investigation and validation of this compound and other ROCK inhibitors in the context of smooth muscle physiology and pathology. The significant vasorelaxant properties of this compound underscore the therapeutic potential of targeting the Rho/ROCK pathway for the treatment of diseases characterized by excessive smooth muscle contraction, particularly hypertension.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. ahajournals.org [ahajournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacological characterization of this compound, a novel rho-kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Erectile properties of the Rho-kinase inhibitor this compound in diabetic animals and human isolated corpora cavernosa - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on SAR407899 in Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SAR407899 is a potent and selective, ATP-competitive inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] While extensively characterized in the context of cardiovascular diseases, its direct preclinical evaluation in oncology remains limited in publicly available literature. This guide synthesizes the existing pharmacological data for this compound, outlines the critical role of the ROCK signaling pathway in cancer, and provides a framework for potential cancer-related research based on the compound's known mechanism of action. The information presented here is intended to inform the design of future preclinical studies investigating this compound as a potential anti-cancer agent.
Introduction to this compound
This compound is a novel small molecule inhibitor of ROCK, a serine/threonine kinase that is a key effector of the small GTPase RhoA.[1] It acts by competing with ATP for binding to the kinase domain of ROCK.[1] The RhoA/ROCK signaling pathway is a critical regulator of various cellular processes, including cell adhesion, motility, proliferation, and apoptosis, all of which are fundamental to cancer progression.[3][4]
Pharmacological Profile of this compound
Mechanism of Action
This compound is an ATP-competitive inhibitor of ROCK1 and ROCK2.[1] By blocking the kinase activity of ROCK, this compound prevents the phosphorylation of its downstream substrates, thereby inhibiting the cellular functions regulated by this pathway.
In Vitro Potency and Selectivity
Comprehensive in vitro studies have demonstrated the high potency and selectivity of this compound. The following table summarizes key quantitative data from biochemical and cellular assays.
| Parameter | Species | Value | Reference |
| Ki (ROCK2) | Human | 36 nM | [1] |
| Rat | 41 nM | [1] | |
| IC50 (ROCK1) | Human | 276 ± 26 nM (in the presence of 40 µM ATP) | |
| IC50 (ROCK2) | Human | 102 ± 19 nM (in the presence of 40 µM ATP) | |
| IC50 (Inhibition of cell proliferation) | Not Specified | 5.0 ± 1.3 µM (BrdU incorporation) | |
| IC50 (Inhibition of chemotaxis) | Human (THP-1 cells) | 2.5 ± 1.0 µM | |
| IC50 (Vasorelaxation) | Various | 122 - 280 nM | [1] |
Table 1: Summary of In Vitro Quantitative Data for this compound
This compound has been shown to be highly selective for ROCK over a wide range of other kinases and receptors.[1]
The ROCK Signaling Pathway in Cancer
The RhoA/ROCK signaling pathway is frequently dysregulated in various cancers and plays a multifaceted role in tumor progression, including:
-
Tumor Cell Invasion and Metastasis: ROCK signaling promotes the formation of stress fibers and focal adhesions, which are essential for cell contractility and motility, thereby facilitating cancer cell invasion and metastasis.[3][4]
-
Cell Proliferation and Survival: The pathway can influence cell cycle progression and inhibit apoptosis, contributing to tumor growth.[3]
-
Angiogenesis: ROCK signaling is implicated in the regulation of endothelial cell function and the formation of new blood vessels that supply tumors.[3]
Given the central role of this pathway, ROCK inhibitors are being investigated as potential anti-cancer therapeutics. Other ROCK inhibitors, such as fasudil and Y-27632, have shown anti-tumor activity in various preclinical cancer models.[3]
Postulated Anti-Cancer Effects of this compound
Based on its potent ROCK inhibition, this compound is hypothesized to exert anti-cancer effects through the following mechanisms:
-
Inhibition of Metastasis: By disrupting the actin cytoskeleton and reducing cell contractility, this compound may inhibit the invasion of cancer cells into surrounding tissues and their subsequent metastatic spread.
-
Reduction of Tumor Growth: Through its anti-proliferative effects, this compound could potentially slow or halt the growth of primary tumors.
-
Modulation of the Tumor Microenvironment: ROCK signaling is also involved in the function of cancer-associated fibroblasts and immune cells within the tumor microenvironment. Inhibition of ROCK could potentially alter this environment to be less supportive of tumor growth.
Experimental Protocols for Preclinical Cancer Studies
Cell Viability and Proliferation Assays
-
Objective: To determine the effect of this compound on the viability and proliferation of various cancer cell lines.
-
Methodology:
-
Cell Culture: Culture selected cancer cell lines (e.g., breast, lung, colon, prostate cancer lines) in appropriate media and conditions.
-
Treatment: Seed cells in 96-well plates and treat with a range of concentrations of this compound (e.g., 0.01 µM to 100 µM) for 24, 48, and 72 hours.
-
Assessment:
-
MTT Assay: Add MTT solution to each well and incubate. Solubilize the formazan crystals and measure the absorbance to determine cell viability.
-
BrdU Incorporation Assay: During the last few hours of treatment, add BrdU to the wells. After incubation, fix and denature the DNA, and detect incorporated BrdU using an anti-BrdU antibody. Measure the signal to quantify cell proliferation.
-
-
Data Analysis: Calculate the IC50 values for cell viability and proliferation.
-
Cell Migration and Invasion Assays
-
Objective: To assess the effect of this compound on the migratory and invasive potential of cancer cells.
-
Methodology:
-
Transwell Migration Assay:
-
Seed cancer cells in the upper chamber of a Transwell insert (8 µm pore size) in serum-free media.
-
Add media with a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Treat cells in the upper chamber with various concentrations of this compound.
-
After a suitable incubation period (e.g., 24 hours), fix and stain the cells that have migrated to the lower surface of the insert.
-
Count the migrated cells under a microscope.
-
-
Matrigel Invasion Assay:
-
The protocol is similar to the migration assay, but the Transwell inserts are pre-coated with Matrigel to simulate the extracellular matrix.
-
-
Data Analysis: Quantify the number of migrated or invaded cells and compare the treated groups to the control.
-
Western Blot Analysis of ROCK Pathway Inhibition
-
Objective: To confirm the on-target activity of this compound in cancer cells by assessing the phosphorylation of downstream ROCK substrates.
-
Methodology:
-
Cell Treatment and Lysis: Treat cancer cells with this compound for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phosphorylated Myosin Light Chain (p-MLC) and phosphorylated Myosin Phosphatase Target Subunit 1 (p-MYPT1), as well as total MLC, total MYPT1, and a loading control (e.g., GAPDH).
-
Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate to detect the protein bands.
-
Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein.
-
Visualizations
Signaling Pathway Diagram
Caption: The RhoA/ROCK signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Workflow for in vitro evaluation of this compound in cancer cell lines.
Conclusion and Future Directions
This compound is a well-characterized, potent, and selective inhibitor of ROCK. While its development has primarily focused on cardiovascular indications, its mechanism of action strongly suggests potential utility in oncology. The dysregulation of the RhoA/ROCK pathway is a hallmark of many cancers, and its inhibition has been shown to be a valid anti-cancer strategy in preclinical models with other agents.
Future research should focus on conducting comprehensive preclinical studies of this compound in a panel of cancer cell lines and in relevant in vivo tumor models. Such studies are essential to validate the therapeutic potential of this compound in oncology and to provide the necessary data to support its potential clinical development for the treatment of cancer. Key areas to investigate include its effects on tumor growth, metastasis, and the tumor microenvironment, as well as its potential for combination therapies with existing anti-cancer drugs.
References
- 1. Approaches of targeting Rho GTPases in cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of this compound, a novel rho-kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Insights into the Roles of Rho Kinase in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rho-associated kinase signalling and the cancer microenvironment: novel biological implications and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
SAR407899: A Potent ROCK Inhibitor with Therapeutic Potential in Neuroscience and Neurodegeneration
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
SAR407899 is a potent and selective, ATP-competitive inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). With high affinity for both ROCK1 and ROCK2 isoforms, this compound has been extensively characterized for its vasodilatory and anti-hypertensive properties. The ROCK signaling pathway is a critical regulator of fundamental cellular processes, including cytoskeletal dynamics, cell migration, and apoptosis. Emerging evidence implicates aberrant ROCK activity in the pathophysiology of various neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, established preclinical data, and a detailed exploration of its potential applications in neuroscience and neurodegeneration based on the well-documented role of ROCK inhibition in these fields. While direct experimental evidence for this compound in neurological models is not yet publicly available, this document aims to provide a foundational resource for researchers interested in investigating its therapeutic potential for neurological disorders.
Introduction to this compound and the RhoA/ROCK Signaling Pathway
This compound is a small molecule inhibitor that targets the serine/threonine kinases ROCK1 and ROCK2. These kinases are the primary downstream effectors of the small GTPase RhoA. The RhoA/ROCK signaling cascade is a pivotal pathway that translates extracellular signals into intracellular cytoskeletal changes and other cellular responses.
The activation of this pathway is initiated by the binding of various extracellular ligands (e.g., growth factors, neurotransmitters, and inflammatory cytokines) to their corresponding cell surface receptors. This engagement activates RhoA, which in turn binds to and activates ROCK. Activated ROCK phosphorylates a multitude of downstream substrates, including Myosin Light Chain (MLC) phosphatase (MYPT), leading to an increase in MLC phosphorylation and subsequent actin-myosin contractility. This regulation of the cytoskeleton influences cell shape, adhesion, motility, and neurite outgrowth.[1][2]
Given the ubiquitous nature of the RhoA/ROCK pathway, its dysregulation has been implicated in a wide array of pathologies. In the central nervous system (CNS), hyperactivation of ROCK signaling is associated with neurite retraction, inhibition of axonal regeneration, neuroinflammation, and neuronal apoptosis, all of which are hallmark features of neurodegenerative diseases.[3]
Mechanism of Action of this compound
This compound functions as an ATP-competitive inhibitor of ROCK, binding to the kinase domain and preventing the phosphorylation of its downstream targets. It exhibits high potency against both human and rat ROCK2, with inhibition constant (Ki) values in the nanomolar range.[4][5] Notably, this compound is approximately 8-fold more potent than the well-characterized ROCK inhibitor, fasudil.[4] Its selectivity has been demonstrated against a large panel of other kinases and receptors.[4]
Quantitative Data for this compound
The following table summarizes the key quantitative parameters for this compound based on published preclinical studies.
| Parameter | Value | Species/System | Reference |
| ROCK2 Inhibition (Ki) | 36 ± 4 nM | Human | [5] |
| 41 ± 2 nM | Rat | [5] | |
| ROCK1 Inhibition (IC50) | 276 ± 26 nM | Human (at 40 µM ATP) | [6] |
| ROCK2 Inhibition (IC50) | 102 ± 19 nM | Human (at 40 µM ATP) | [6] |
| Vasorelaxation (IC50) | 122 - 280 nM | Various isolated arteries | [4] |
| Inhibition of THP-1 Cell Migration (IC50) | 2.5 ± 1.0 µM | Human monocytic cells | [6] |
| Inhibition of 5-bromodeoxyuridine incorporation (IC50) | 5.0 ± 1.3 µM | Cells | [6] |
Signaling Pathway and Experimental Workflow Visualizations
RhoA/ROCK Signaling Pathway
The following diagram illustrates the canonical RhoA/ROCK signaling cascade and the point of inhibition by this compound.
General Experimental Workflow for Investigating a ROCK Inhibitor in a Neurodegenerative Disease Model
This diagram outlines a typical preclinical workflow for evaluating a ROCK inhibitor like this compound in a mouse model of Alzheimer's disease.
Potential Applications in Neuroscience and Neurodegeneration
While direct studies on this compound in the context of neuroscience are limited, the extensive research on other ROCK inhibitors, such as fasudil and Y-27632, provides a strong rationale for its investigation in various neurological and neurodegenerative conditions. The following sections outline the potential therapeutic avenues for this compound based on the established roles of ROCK inhibition in the CNS.
Disclaimer: The following applications are speculative for this compound and are based on findings from other ROCK inhibitors.
Promotion of Axonal Regeneration and Neurite Outgrowth
In the adult CNS, axonal regeneration after injury is severely limited by inhibitory molecules present in myelin and the glial scar. These inhibitors often converge on the RhoA/ROCK pathway to induce growth cone collapse and neurite retraction.[3] Pharmacological inhibition of ROCK has been shown to overcome this inhibition and promote axonal growth.[7]
-
Potential Application: this compound could be investigated as a therapeutic agent to promote axonal regeneration following spinal cord injury, traumatic brain injury, or stroke.
Attenuation of Neuroinflammation
Neuroinflammation, characterized by the activation of microglia and astrocytes, is a common feature of many neurodegenerative diseases. Activated microglia can release pro-inflammatory cytokines, contributing to neuronal damage. The RhoA/ROCK pathway is implicated in the regulation of microglial activation and migration.[3] Inhibition of ROCK has been demonstrated to suppress the production of pro-inflammatory mediators by activated microglia.
-
Potential Application: By modulating microglial activation, this compound may offer a therapeutic benefit in conditions with a significant neuroinflammatory component, such as Alzheimer's disease and Parkinson's disease.
Modulation of Synaptic Plasticity
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is fundamental to learning and memory. The actin cytoskeleton plays a crucial role in the structural and functional plasticity of dendritic spines, the primary sites of excitatory synapses. The RhoA/ROCK pathway is a key regulator of actin dynamics in spines.[8] Dysregulation of this pathway can impair synaptic function.
-
Potential Application: Investigation into this compound's effects on synaptic plasticity could reveal its potential to ameliorate cognitive deficits associated with various neurological disorders.
Neuroprotection in Neurodegenerative Diseases
-
Alzheimer's Disease (AD): ROCK activity is elevated in the brains of AD patients and is linked to the production of amyloid-beta (Aβ) peptides and the hyperphosphorylation of tau protein, the two main pathological hallmarks of AD.[9] ROCK inhibitors have been shown to reduce Aβ production and tau pathology in preclinical models of AD.[9]
-
Parkinson's Disease (PD): The loss of dopaminergic neurons in the substantia nigra is a key feature of PD. ROCK inhibition has been demonstrated to protect dopaminergic neurons from cell death and preserve their axonal terminals in animal models of PD.
-
Amyotrophic Lateral Sclerosis (ALS): ALS is characterized by the progressive degeneration of motor neurons. ROCK inhibitors have shown promise in preclinical ALS models by improving motor neuron survival and motor function.
Experimental Protocols
While specific experimental protocols for this compound in a neuroscience context are not available, this section provides detailed methodologies for key experiments that have been conducted with this compound in other fields, as well as representative protocols for investigating ROCK inhibitors in neurodegeneration research.
In Vitro Kinase Inhibition Assay (Adapted from Löhn et al., 2009)
-
Objective: To determine the inhibitory potency of this compound on ROCK1 and ROCK2.
-
Materials: Recombinant human ROCK1 and ROCK2, ATP, kinase buffer, substrate peptide (e.g., a derivative of MYPT1), 96-well plates, plate reader.
-
Method:
-
Prepare a dilution series of this compound in DMSO.
-
In a 96-well plate, add ROCK enzyme, substrate peptide, and this compound (or vehicle control) in kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence polarization, ELISA, or radiometric assay).
-
Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
-
In Vivo Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR) (Adapted from Löhn et al., 2009)
-
Objective: To assess the blood pressure-lowering effects of this compound in a model of hypertension.
-
Animals: Spontaneously Hypertensive Rats (SHR).
-
Method:
-
Implant telemetry transmitters for continuous monitoring of blood pressure and heart rate.
-
Allow animals to recover from surgery.
-
Administer this compound orally (p.o.) at various doses (e.g., 3, 10, 30 mg/kg) or vehicle control.[7]
-
Record mean arterial pressure and heart rate continuously for a defined period (e.g., 24 hours) post-dosing.
-
Analyze the data to determine the dose-dependent effects on blood pressure.
-
Representative Protocol for Neuronal Cell Culture and Neuroprotection Assay (Adapted from Tönges et al., 2012)
-
Objective: To evaluate the neuroprotective effects of a ROCK inhibitor against a neurotoxin in primary neuronal cultures.
-
Cell Culture:
-
Isolate primary cortical or dopaminergic neurons from embryonic rodents (e.g., E15-E18 rats or mice).
-
Plate the dissociated neurons on poly-D-lysine coated plates in appropriate neuronal culture medium.
-
Maintain the cultures for several days to allow for neurite outgrowth and network formation.
-
-
Neuroprotection Assay:
-
Pre-treat the neuronal cultures with various concentrations of this compound or vehicle for a specified duration (e.g., 1-2 hours).
-
Expose the cultures to a neurotoxin relevant to a specific neurodegenerative disease (e.g., MPP+ for Parkinson's disease, oligomeric Aβ for Alzheimer's disease).
-
After the desired incubation period (e.g., 24-48 hours), assess neuronal viability using methods such as MTT assay, LDH release assay, or immunocytochemistry for neuronal markers (e.g., MAP2, tyrosine hydroxylase) and apoptosis markers (e.g., cleaved caspase-3).
-
Quantify the number of surviving neurons and analyze neurite morphology.
-
Conclusion and Future Directions
This compound is a well-characterized, potent, and selective inhibitor of ROCK. While its preclinical development has primarily focused on cardiovascular indications, the critical role of the RhoA/ROCK signaling pathway in the pathophysiology of neurological disorders presents a compelling case for its investigation in neuroscience and neurodegeneration. Based on the extensive evidence from other ROCK inhibitors, this compound holds significant potential to modulate key pathological processes such as impaired axonal regeneration, neuroinflammation, and neuronal cell death.
Future research should focus on directly evaluating the efficacy of this compound in in vitro and in vivo models of neurodegenerative diseases. Key studies would include assessing its ability to protect neurons from disease-specific insults, promote neurite outgrowth on inhibitory substrates, and modulate microglial activation. Furthermore, investigating its brain penetrance and pharmacokinetic/pharmacodynamic profile in the CNS will be crucial for its potential translation as a therapeutic for neurological disorders. The data presented in this guide provide a strong foundation for initiating such investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ROCK inhibition in models of neurodegeneration and its potential for clinical translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Rho-kinase (ROCK) inhibitor Y-27632 protects against excitotoxicity-induced neuronal death in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wjgnet.com [wjgnet.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pharmacological characterization of this compound, a novel rho-kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Perspectives on ROCK2 as a Therapeutic Target for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
SAR407899: An In-Depth Technical Guide on its Effects on Endothelial Cell Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
SAR407899 is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1] The Rho/ROCK signaling pathway is a critical regulator of numerous cellular processes within the vascular endothelium, including cell shape, adhesion, migration, and permeability.[2][3][4] Dysregulation of this pathway is implicated in various cardiovascular diseases, making ROCK a compelling therapeutic target. This technical guide provides a comprehensive overview of the reported effects of this compound on endothelial cell function, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols for the assays described.
Core Mechanism of Action
This compound is an ATP-competitive inhibitor of ROCK, with equipotent activity against both human and rat ROCK2.[1] The primary mechanism by which this compound exerts its effects on endothelial cells is through the inhibition of the RhoA/ROCK signaling cascade. This pathway is a key regulator of the actin cytoskeleton and myosin light chain (MLC) phosphorylation, which are fundamental to cell contraction and the formation of stress fibers.[2][5]
By inhibiting ROCK, this compound prevents the phosphorylation of its downstream targets, including Myosin Phosphatase Target Subunit 1 (MYPT1), which leads to a decrease in MLC phosphorylation. This results in the disassembly of stress fibers and a reduction in cellular contraction.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound's activity.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Species | Assay Type | Parameter | Value (nM) | Reference |
| ROCK2 | Human | Enzymatic | Ki | 36 | [1] |
| ROCK2 | Rat | Enzymatic | Ki | 41 | [1] |
Table 2: Functional Effects of this compound on Vascular Tone
| Artery | Species | Pre-contraction Agent | Parameter | Value (nM) | Reference |
| Aorta | Rat | Phenylephrine | IC50 | 122 - 280 | |
| Aorta | Rabbit | Phenylephrine | IC50 | 122 - 280 | |
| Coronary | Porcine | U46619 | IC50 | 122 - 280 | |
| Renal | Human | Endothelin-1 | - | - | [6] |
Note: A specific IC50 for the inhibition of endothelin-1 induced constriction in human renal arteries was not provided, but this compound was shown to be more potent than Y27632.[6]
Effects on Endothelial Cell Function
Inhibition of Stress Fiber Formation and Cell Contraction
A key function of the Rho/ROCK pathway in endothelial cells is the regulation of the actin cytoskeleton. Agonists such as thrombin induce the formation of contractile actin-myosin filaments known as stress fibers, leading to cell contraction and the formation of intercellular gaps.[7] this compound has been shown to potently inhibit thrombin-induced stress fiber formation and cell shrinkage in Human Umbilical Vein Endothelial Cells (HUVECs).
This protocol is a representative methodology for assessing the effect of inhibitors on stress fiber formation.
-
Cell Culture: HUVECs are cultured to 80-90% confluency in endothelial growth medium.
-
Seeding: Cells are seeded onto fibronectin-coated glass coverslips in 24-well plates and allowed to adhere overnight.
-
Starvation: The medium is replaced with a low-serum medium (e.g., 0.5% FBS) for 4-6 hours to reduce basal signaling.
-
Inhibitor Treatment: Cells are pre-incubated with various concentrations of this compound or a vehicle control for 1 hour.
-
Stimulation: Thrombin (e.g., 1 U/mL) is added to the wells and incubated for 15-30 minutes to induce stress fiber formation.[7]
-
Fixation and Permeabilization: Cells are washed with PBS, fixed with 4% paraformaldehyde for 10 minutes, and then permeabilized with 0.1% Triton X-100 for 5 minutes.
-
Staining: F-actin is stained using a fluorescently-labeled phalloidin conjugate (e.g., Alexa Fluor 488 phalloidin) for 30-60 minutes. Cell nuclei can be counterstained with DAPI.
-
Imaging and Analysis: Coverslips are mounted on slides and imaged using a fluorescence microscope. The extent of stress fiber formation is quantified by visual scoring or by using image analysis software to measure the intensity and number of fibers per cell.
Endothelial Cell Contraction
The contraction of endothelial cells, mediated by the actin cytoskeleton, is a key contributor to increased endothelial permeability. While direct studies on this compound's effect on a quantitative endothelial cell contraction assay are not available, its known inhibition of stress fiber formation and cell shrinkage strongly suggests an inhibitory role. A general protocol for assessing cell contraction is provided below.
This protocol describes a common method for measuring cell-mediated contraction of a collagen gel matrix.[8][9][10][11]
-
Cell Preparation: Endothelial cells are harvested and resuspended in culture medium at a concentration of 2-5 x 106 cells/mL.[9]
-
Collagen Matrix Preparation: The cell suspension is mixed with a cold, neutralized collagen I solution.[8]
-
Polymerization: The cell-collagen mixture is dispensed into a 24-well plate and allowed to polymerize at 37°C for 1 hour.[9]
-
Incubation: Culture medium is added on top of the gels, and they are incubated for 2 days to allow the cells to establish tension.[8][10]
-
Treatment: The medium is replaced with fresh medium containing this compound, a contractile agonist (e.g., thrombin), or both, and incubated for a defined period.
-
Contraction Initiation: The collagen gels are gently detached from the sides of the wells using a sterile spatula.[8]
-
Measurement: The diameter of the floating collagen gel is measured at various time points after release. The degree of contraction is calculated as the percentage decrease in gel diameter compared to the initial diameter.
Potential Effects on Other Endothelial Functions
While direct experimental data for this compound on the following endothelial functions is not currently available, the known roles of the Rho/ROCK pathway allow for informed postulation.
Endothelial Permeability
Endothelial barrier function is largely maintained by intercellular junctions (adherens and tight junctions). The Rho/ROCK pathway is a negative regulator of this barrier. Activation of ROCK can lead to the phosphorylation of junctional proteins and the formation of stress fibers, which together increase paracellular permeability.[2][4] Therefore, it is highly probable that this compound, by inhibiting ROCK, would have a protective effect on the endothelial barrier, reducing agonist-induced hyperpermeability.
Endothelial Nitric Oxide Synthase (eNOS) Activity
The production of nitric oxide (NO) by endothelial nitric oxide synthase (eNOS) is crucial for vasodilation and maintaining vascular health. The Rho/ROCK pathway has been shown to negatively regulate eNOS at both the transcriptional and post-translational levels.[3][12][13] ROCK can phosphorylate eNOS at an inhibitory site (Threonine 495) and can also suppress the activation of Akt, a kinase that phosphorylates eNOS at an activating site (Serine 1177).[3][12] Consequently, inhibition of ROCK by this compound would be expected to increase eNOS activity and NO production, contributing to its vasodilatory effects.
Conclusion
This compound is a potent ROCK inhibitor with clear effects on the endothelial cytoskeleton, leading to the inhibition of stress fiber formation and cell contraction. While further studies are needed to directly assess its impact on endothelial permeability and eNOS activity, its mechanism of action strongly suggests beneficial effects on these crucial aspects of endothelial function. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals interested in further characterizing the therapeutic potential of this compound in cardiovascular diseases associated with endothelial dysfunction.
References
- 1. Pharmacological characterization of this compound, a novel rho-kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RhoA/ROCK signaling is essential for multiple aspects of VEGF-mediated angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of RhoA/Rho kinase pathway in endothelial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endothelial Rho kinase controls blood vessel integrity and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles of the RhoA-ROCK Signaling Pathway in the Endothelial H2S Production and Vasodilation in Rat Cerebral Arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Rho kinase inhibitor this compound potently inhibits endothelin-1-induced constriction of renal resistance arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thrombin-induced increase of F-actin in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. bioscience.co.uk [bioscience.co.uk]
- 12. Rho GTPase/Rho Kinase Negatively Regulates Endothelial Nitric Oxide Synthase Phosphorylation through the Inhibition of Protein Kinase B/Akt in Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rho GTPase/Rho kinase negatively regulates endothelial nitric oxide synthase phosphorylation through the inhibition of protein kinase B/Akt in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
SAR407899 In Vitro Experimental Protocols: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for key in vitro experiments to characterize the activity of SAR407899, a potent and selective Rho-kinase (ROCK) inhibitor. The following sections detail the mechanism of action, summarize key quantitative data, and provide step-by-step experimental procedures and data visualization tools.
Mechanism of Action
This compound is an ATP-competitive inhibitor of Rho-kinases (ROCK1 and ROCK2).[1][2] Rho-kinases are key effectors of the small GTPase RhoA.[1][3] The RhoA/ROCK pathway plays a crucial role in regulating various cellular functions, including smooth muscle contraction, stress fiber formation, cell proliferation, and migration.[1][2] By inhibiting ROCK, this compound effectively blocks the phosphorylation of downstream targets, such as Myosin Phosphatase Target Subunit 1 (MYPT1), leading to a reduction in smooth muscle contraction and other cellular events mediated by this pathway.[1][2]
Quantitative Data Summary
The following tables summarize the in vitro potency and cellular activity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound against ROCK Kinases
| Target | Species | Parameter | Value (nM) | Reference |
| ROCK2 | Human | Ki | 36 ± 4 | [1] |
| ROCK2 | Rat | Ki | 41 ± 2 | [1] |
| ROCK1 | Human | IC50 | 276 ± 26 | |
| ROCK2 | Human | IC50 | 102 ± 19 | |
| ROCK2 | Human | IC50 | 135 | [4] |
Table 2: Cellular and Vasorelaxant Activity of this compound
| Assay | Cell Line/Tissue | Parameter | Value | Reference |
| Vasorelaxation | Isolated Arteries | IC50 | 122 - 280 nM | [1][2] |
| Cell Proliferation (PDGF-induced) | Smooth Muscle Cells | IC50 | 5.0 ± 1.3 µM | |
| Chemotaxis (MCP-1-stimulated) | THP-1 | IC50 | 2.5 ± 1.0 µM |
Signaling Pathway Diagram
The diagram below illustrates the mechanism of action of this compound within the RhoA/ROCK signaling pathway.
Experimental Protocols
ROCK Kinase Activity Assay (Inhibition of MYPT1 Phosphorylation)
This assay biochemically quantifies the inhibitory effect of this compound on ROCK kinase activity by measuring the phosphorylation of its substrate, MYPT1.
Workflow Diagram:
Materials:
-
Purified active ROCK2 enzyme
-
Recombinant MYPT1 substrate
-
This compound
-
ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
96-well microplate
-
Anti-phospho-MYPT1 (Thr696) antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2 N H₂SO₄)
-
Plate reader
Protocol:
-
Coat a 96-well microplate with recombinant MYPT1 substrate and incubate overnight at 4°C. Wash wells with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
Add the this compound dilutions to the wells.
-
Add purified active ROCK2 enzyme to the wells.
-
Initiate the kinase reaction by adding ATP to a final concentration of 100 µM.
-
Incubate the plate at 30°C for 30-60 minutes.
-
Stop the reaction and wash the wells.
-
Add the primary antibody (anti-phospho-MYPT1, Thr696) and incubate for 1 hour at room temperature.
-
Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Wash the wells and add TMB substrate.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the log concentration of this compound.
Inhibition of Thrombin-Induced Stress Fiber Formation in HUVECs
This cell-based imaging assay assesses the ability of this compound to inhibit the formation of actin stress fibers induced by thrombin in endothelial cells.
Workflow Diagram:
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Leucocyte chemotaxis: Examination of mitogen-activated protein kinase and phosphoinositide 3-kinase activation by Monocyte Chemoattractant Proteins-1, -2, -3 and -4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cellbiolabs.com [cellbiolabs.com]
- 4. PDGF-driven proliferation, migration, and IL8 chemokine secretion in human corneal fibroblasts involve JAK2-STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SAR407899 in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SAR407899 is a potent and selective, ATP-competitive inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] With high affinity for both ROCK1 and ROCK2 isoforms, this compound serves as a valuable tool for investigating the diverse cellular processes regulated by the Rho/ROCK signaling pathway. This pathway is a critical regulator of the actin cytoskeleton and is centrally involved in cell adhesion, migration, proliferation, and smooth muscle contraction.[1] These application notes provide detailed protocols for utilizing this compound in various cell-based assays to probe its effects on cell proliferation, stress fiber formation, chemotaxis, and myosin light chain phosphorylation.
Mechanism of Action
This compound acts as an ATP-competitive inhibitor of ROCK1 and ROCK2.[1] The RhoA GTPase, upon activation by upstream signals, binds to and activates ROCK. Activated ROCK, in turn, phosphorylates multiple downstream substrates, including Myosin Phosphatase Target Subunit 1 (MYPT1) and Myosin Light Chain (MLC). Phosphorylation of MYPT1 inhibits myosin phosphatase activity, leading to a net increase in phosphorylated MLC. Phosphorylated MLC promotes the assembly of actin filaments into contractile stress fibers and focal adhesions, driving cellular tension and motility. By inhibiting ROCK, this compound prevents these phosphorylation events, leading to stress fiber disassembly, reduced cell contractility, and inhibition of cell migration and proliferation.[1][3]
References
Application Notes and Protocols for SAR407899 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of SAR407899, a potent and selective Rho-kinase (ROCK) inhibitor, in rodent models of hypertension. Detailed protocols for dosage, administration, and experimental procedures are outlined to ensure reproducible and accurate results in a research setting.
Mechanism of Action
This compound is an ATP-competitive inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2).[1] The Rho/ROCK signaling pathway is a critical regulator of various cellular functions, including smooth muscle contraction, cell adhesion, and motility. In the vasculature, activation of this pathway leads to vasoconstriction. By inhibiting ROCK, this compound promotes vasodilation and consequently lowers blood pressure.[1]
The signaling cascade begins with the activation of the small GTPase RhoA, which in turn activates ROCK. ROCK then phosphorylates several downstream targets, most notably the myosin phosphatase target subunit 1 (MYPT1), which inhibits myosin light chain phosphatase (MLCP) activity. This leads to an increase in phosphorylated myosin light chain (MLC), resulting in smooth muscle contraction. This compound blocks this cascade, leading to vasorelaxation.
Below is a diagram illustrating the Rho/ROCK signaling pathway and the point of inhibition by this compound.
References
Application Notes and Protocols: Detection of p-MYPT1 Inhibition by SAR407899 via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the detection of phosphorylated Myosin Phosphatase Target Subunit 1 (p-MYPT1) using Western blot analysis in the context of treatment with SAR407899, a potent and selective Rho-kinase (ROCK) inhibitor. The provided methodology is essential for researchers investigating the Rho/ROCK signaling pathway and for professionals in drug development evaluating the efficacy of ROCK inhibitors.
Introduction
The RhoA/ROCK signaling pathway plays a crucial role in regulating smooth muscle contraction, cell adhesion, motility, and proliferation. A key downstream effector of ROCK is MYPT1, the regulatory subunit of myosin light chain phosphatase. Phosphorylation of MYPT1 at specific residues, such as Threonine 696 (Thr696) and Threonine 853 (Thr853), by ROCK leads to the inhibition of myosin light chain phosphatase activity, resulting in increased myosin light chain phosphorylation and subsequent cellular contraction.
This compound is an ATP-competitive inhibitor of ROCK1 and ROCK2.[1][2][3][4] By inhibiting ROCK, this compound prevents the phosphorylation of MYPT1, leading to the activation of myosin light chain phosphatase and a decrease in smooth muscle contraction.[1][2] This makes this compound a promising therapeutic agent for various cardiovascular diseases.[1][2][5] Western blotting is a widely used technique to detect changes in protein phosphorylation and is therefore an ideal method to assess the efficacy of this compound in inhibiting the Rho/ROCK pathway.
Signaling Pathway
The signaling cascade involving this compound begins with the inhibition of Rho-associated kinase (ROCK). Activated RhoA, a small GTPase, typically activates ROCK, which in turn phosphorylates MYPT1. This phosphorylation event inhibits the activity of Myosin Phosphatase, leading to an increase in the phosphorylation of the Myosin Light Chain (MLC) and subsequent cell contraction and stress fiber formation. This compound acts as a competitive inhibitor of ATP at the kinase domain of ROCK, thereby preventing the phosphorylation of its downstream target, MYPT1.
Experimental Protocol
This protocol outlines the steps for treating cultured cells with this compound, preparing cell lysates, and performing a Western blot to detect p-MYPT1.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| Primary Antibody: Rabbit anti-p-MYPT1 (Thr696) | Cell Signaling Technology | #5163 |
| Primary Antibody: Rabbit anti-p-MYPT1 (Thr853) | Thermo Fisher Scientific | PA5-40248 |
| Primary Antibody: Mouse anti-Total MYPT1 | (Supplier Dependent) | (Catalog Number) |
| Primary Antibody: Mouse anti-β-actin | (Supplier Dependent) | (Catalog Number) |
| HRP-conjugated anti-rabbit IgG | (Supplier Dependent) | (Catalog Number) |
| HRP-conjugated anti-mouse IgG | (Supplier Dependent) | (Catalog Number) |
| This compound | Selleck Chemicals | S7687 |
| Cell Lysis Buffer (RIPA or similar) | (Recipe Below) | N/A |
| Protease Inhibitor Cocktail | (Supplier Dependent) | (Catalog Number) |
| Phosphatase Inhibitor Cocktail | (Supplier Dependent) | (Catalog Number) |
| BCA Protein Assay Kit | (Supplier Dependent) | (Catalog Number) |
| 4-12% Bis-Tris Gels | (Supplier Dependent) | (Catalog Number) |
| PVDF Membrane | Bio-Rad | (Catalog Number) |
| 5% BSA in TBST | (Recipe Below) | N/A |
| ECL Western Blotting Substrate | (Supplier Dependent) | (Catalog Number) |
Cell Lysis Buffer (100 mL):
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1 mM EDTA
-
1% NP-40
-
0.5% Sodium deoxycholate
-
0.1% SDS
-
Add protease and phosphatase inhibitors immediately before use.
5% BSA in TBST (100 mL):
-
5 g Bovine Serum Albumin (BSA)
-
100 mL 1x Tris-Buffered Saline with 0.1% Tween-20 (TBST)
Procedure
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, A7r5, or other suitable cell lines) in 6-well plates and grow to 80-90% confluency.
-
Starve the cells in serum-free media for 12-24 hours prior to treatment.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 0.3, 1.0, 3.0 µM) for a predetermined time (e.g., 30 minutes to 2 hours).[4] Include a vehicle-treated control (e.g., DMSO).
-
To induce MYPT1 phosphorylation, stimulate cells with an agonist such as phenylephrine (5 µmol/L) or thrombin for a short period (e.g., 10-30 minutes) before lysis.[1][4]
-
-
Cell Lysis:
-
After treatment, place the culture plates on ice and wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold cell lysis buffer (supplemented with protease and phosphatase inhibitors) to each well.[6][7][8][9]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by adding 4x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel.
-
Run the gel at 100-150V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane at 100V for 1-2 hours or using a semi-dry transfer system.[7]
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.[6][7][8]
-
Incubate the membrane with the primary antibody against p-MYPT1 (e.g., anti-p-MYPT1 Thr696, diluted 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Develop the blot using an ECL Western blotting substrate and capture the image using a chemiluminescence detection system.
-
-
Stripping and Reprobing for Total MYPT1 and Loading Control:
-
To normalize the p-MYPT1 signal, the membrane can be stripped and reprobed for total MYPT1 and a loading control like β-actin.
-
Incubate the membrane in a stripping buffer (commercially available or a lab-prepared solution) for 15-30 minutes at room temperature.[10][11]
-
Wash the membrane thoroughly with TBST.
-
Block the membrane again with 5% BSA in TBST for 1 hour.
-
Incubate with the primary antibody for total MYPT1, followed by the appropriate secondary antibody and detection as described above.
-
Repeat the stripping and reprobing process for the loading control (e.g., β-actin).
-
Experimental Workflow
The overall workflow for the Western blot analysis is depicted below.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Pharmacological characterization of this compound, a novel rho-kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound hydrochloride | Rho inhibitor | Mechanism | Concentration [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. wjgnet.com [wjgnet.com]
- 6. stratech.co.uk [stratech.co.uk]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 9. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 10. thermofisher.com [thermofisher.com]
- 11. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Application Notes and Protocols for SAR407899 in Wound Healing and Migration Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell migration is a fundamental process in tissue repair and regeneration, including wound healing. The Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway is a critical regulator of cell motility, contraction, and proliferation.[1][2][3] SAR407899 is a potent and selective ATP-competitive inhibitor of ROCK, with greater activity against ROCK2.[1][4] By inhibiting the ROCK pathway, this compound can modulate cellular processes integral to wound healing and cell migration, making it a valuable tool for research in these areas.[1][2] These application notes provide detailed protocols for utilizing this compound in two common in vitro assays for studying cell migration: the scratch (wound healing) assay and the Transwell migration assay.
Mechanism of Action: The RhoA/ROCK Signaling Pathway
The RhoA/ROCK signaling pathway plays a pivotal role in regulating the cytoskeletal dynamics required for cell migration. Upon activation by upstream signals, the small GTPase RhoA activates ROCK. ROCK, in turn, phosphorylates several downstream targets, including Myosin Light Chain (MLC) and the Myosin Phosphatase Target subunit 1 (MYPT1). Phosphorylation of MLC promotes the assembly of actin-myosin stress fibers and enhances cell contractility, while phosphorylation of MYPT1 inactivates myosin phosphatase, further increasing the levels of phosphorylated MLC.[1][3] This cascade of events is crucial for the cell motility and tissue contraction observed in processes like wound healing.[5][6] this compound, as a ROCK inhibitor, blocks this pathway, leading to a reduction in stress fiber formation and cell contractility, thereby inhibiting cell migration.[1][4]
References
- 1. Pharmacological characterization of this compound, a novel rho-kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Erectile properties of the Rho-kinase inhibitor this compound in diabetic animals and human isolated corpora cavernosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The effect of local rho-kinase inhibition on murine wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Wound Contraction is Attenuated by Fasudil Inhibition of Rho-Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Vasorelaxation Assay Featuring the ROCK Inhibitor SAR407899
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vascular tone is a critical physiological parameter regulated by the contractile state of vascular smooth muscle cells (VSMCs). Dysregulation of this process, often leading to excessive vasoconstriction, is a hallmark of cardiovascular diseases such as hypertension. The RhoA/Rho-kinase (ROCK) signaling pathway is a key regulator of VSMC contraction and a prominent target for therapeutic intervention.[1][2]
SAR407899 is a potent and selective ATP-competitive inhibitor of ROCK1 and ROCK2.[1] It has demonstrated significant vasorelaxant properties across various preclinical models by directly targeting the mechanism of smooth muscle contraction.[1][3] Unlike vasodilators that primarily act via nitric oxide pathways, ROCK inhibitors like this compound offer a distinct mechanism by enhancing calcium sensitivity, making them a valuable tool for studying vascular physiology and a promising therapeutic agent.[2][4]
This document provides a detailed protocol for performing an ex vivo vasorelaxation assay using isolated arterial rings to characterize the pharmacological effects of this compound.
Mechanism of Action: The RhoA/ROCK Signaling Pathway
The contraction of vascular smooth muscle is primarily driven by the phosphorylation of the 20-kDa regulatory myosin light chain (MLC). The RhoA/ROCK pathway plays a crucial "calcium sensitization" role in this process.
Pathway Steps:
-
Activation: Vasoactive agonists (e.g., endothelin-1, phenylephrine) bind to G protein-coupled receptors (GPCRs) on the VSMC membrane.
-
RhoA Activation: The activated GPCR facilitates the exchange of GDP for GTP on the small G protein RhoA, converting it to its active, GTP-bound state.
-
ROCK Activation: Active RhoA binds to and activates its downstream effector, Rho-kinase (ROCK).
-
MLCP Inhibition: ROCK phosphorylates the myosin-binding subunit (MYPT1) of myosin light chain phosphatase (MLCP), which inhibits MLCP activity.[5]
-
Sustained Contraction: With MLCP inhibited, the phosphorylation of MLC remains elevated, leading to sustained smooth muscle contraction and vasoconstriction, even at stable intracellular calcium levels.[2]
Inhibition by this compound: this compound acts as a competitive inhibitor at the ATP-binding site of ROCK. By blocking ROCK activity, it prevents the inhibitory phosphorylation of MLCP. This allows MLCP to dephosphorylate MLC, leading to smooth muscle relaxation and vasodilation.[1]
Experimental Protocol: Ex Vivo Vasorelaxation Assay
This protocol describes the use of an isolated tissue organ bath to measure the vasorelaxant effect of this compound on pre-constricted arterial rings, a standard method in vascular pharmacology.[6][7]
Materials and Reagents
-
Tissue: Rat thoracic aorta (or other suitable artery).
-
Physiological Salt Solution (PSS): Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 Glucose).
-
Gas Mixture: Carbogen (95% O₂ / 5% CO₂).
-
Vasoconstrictor: Phenylephrine (PE) or KCl stock solutions.
-
Endothelial Integrity Check: Acetylcholine (ACh) stock solution.
-
Test Compound: this compound stock solution (dissolved in a suitable vehicle, e.g., DMSO).
-
Equipment:
-
Isolated organ bath system with force-displacement transducers.[7]
-
Data acquisition system.
-
Dissection microscope and tools.
-
Water bath/heater for organ bath.
-
Experimental Workflow
Detailed Methodology
-
Tissue Preparation:
-
Humanely euthanize a rat according to institutional guidelines.
-
Carefully excise the thoracic aorta and place it in cold PSS.
-
Under a dissection microscope, remove surrounding connective and adipose tissues.
-
Cut the cleaned aorta into 2-4 mm wide rings.[7] For endothelium-denuded experiments, gently rub the luminal surface with a fine wire or wooden stick.
-
-
Mounting and Equilibration:
-
Suspend each aortic ring between two L-shaped stainless-steel hooks in an organ bath chamber filled with PSS.[8]
-
Maintain the PSS at 37°C and continuously bubble with carbogen gas.
-
Connect the upper hook to an isometric force transducer.
-
Apply a resting tension of ~2.0 g to the aortic rings and allow them to equilibrate for 60-90 minutes. Wash the rings with fresh PSS every 20-30 minutes.[9]
-
-
Viability and Endothelial Integrity Check:
-
After equilibration, induce a contraction with 60 mM KCl to confirm tissue viability. Wash out the KCl and allow the tension to return to baseline.
-
Induce a submaximal contraction with phenylephrine (PE, e.g., 1 µM).
-
Once the contraction plateaus, add acetylcholine (ACh, e.g., 10 µM). A relaxation of >60% indicates intact endothelium.[9] Wash the rings and allow them to return to baseline.
-
-
Vasorelaxation Assay:
-
Induce a stable, submaximal contraction with a chosen agonist (e.g., phenylephrine at a concentration that produces ~80% of the maximal response).
-
Once the contraction is stable, add this compound in a cumulative manner (e.g., from 1 nM to 10 µM), allowing the response to stabilize at each concentration before adding the next.
-
Record the tension continuously using the data acquisition system.
-
Data Analysis
-
The relaxation at each concentration of this compound is expressed as a percentage of the pre-contraction induced by the agonist.
-
Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a concentration-response curve.
-
Calculate the IC₅₀ value (the concentration of this compound that produces 50% of the maximum relaxation) using a non-linear regression analysis (e.g., sigmoidal dose-response).
Data Presentation
This compound demonstrates potent, species-independent vasorelaxant activity in arteries pre-contracted with phenylephrine.[1] The tables below summarize its efficacy compared to another ROCK inhibitor, fasudil.
Table 1: Vasorelaxant Potency (IC₅₀) of this compound and Fasudil in Rat Arteries
| Tissue | Pre-contraction Agent | This compound IC₅₀ (nM) | Fasudil IC₅₀ (nM) |
| Thoracic Aorta | Phenylephrine | 122 | 1200 |
| Renal Artery | Phenylephrine | 141 | 1100 |
| Mesenteric Artery | Phenylephrine | 280 | 1400 |
Data adapted from Löhn et al., 2009.[1]
Table 2: Vasorelaxant Potency (IC₅₀) of this compound in Arteries from Other Species
| Species | Tissue | Pre-contraction Agent | This compound IC₅₀ (nM) |
| Rabbit | Thoracic Aorta | Phenylephrine | 157 |
| Dog | Coronary Artery | U-46619 | 179 |
| Human | Internal Mammary Artery | U-46619 | 240 |
Data adapted from Löhn et al., 2009.[1]
These data highlight that this compound is approximately 5 to 10 times more potent than fasudil and effectively relaxes arteries from different vascular beds and species.[1]
Conclusion
The ex vivo organ bath assay is a robust and essential method for characterizing the pharmacological profile of vasorelaxant compounds. This protocol provides a detailed framework for evaluating the potency and efficacy of the ROCK inhibitor this compound. The potent, multi-species vasorelaxant activity of this compound, as demonstrated through this assay, underscores the therapeutic potential of targeting the RhoA/ROCK pathway for cardiovascular diseases.[3][10]
References
- 1. Pharmacological characterization of this compound, a novel rho-kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RhoA/Rho-Kinase Signaling in Vascular Smooth Muscle and Endothelium: Mechanistic Insights and Translational Implications in Hypertension [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Rho-Kinase activity and cutaneous vasoconstriction is upregulated in essential hypertensive humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of RhoA/Rho kinase pathway in endothelial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. emka.scireq.com [emka.scireq.com]
- 7. reprocell.com [reprocell.com]
- 8. youtube.com [youtube.com]
- 9. The Vasorelaxant Mechanisms of a Rho Kinase Inhibitor DL0805 in Rat Thoracic Aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Delivery of SAR407899
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the in vivo delivery of SAR407899, a potent and selective Rho-kinase (ROCK) inhibitor. The information is compiled from preclinical studies and is intended to guide researchers in designing and executing their own in vivo experiments.
Introduction to this compound
This compound is an ATP-competitive inhibitor of Rho-kinase (ROCK1 and ROCK2), which are key regulators of the actin cytoskeleton.[1][2] By inhibiting ROCK, this compound interferes with downstream signaling pathways that control smooth muscle contraction, cell adhesion, and motility.[1][2] This mechanism of action makes it a promising therapeutic agent for cardiovascular diseases, particularly hypertension, where it has been shown to be more potent than older ROCK inhibitors like fasudil and Y-27632.[1][2]
Mechanism of Action: The RhoA/ROCK Signaling Pathway
The primary signaling pathway targeted by this compound is the RhoA/ROCK pathway. This pathway is activated by various extracellular signals that bind to G protein-coupled receptors (GPCRs), leading to the activation of the small GTPase RhoA. Activated RhoA (RhoA-GTP) then binds to and activates ROCK. ROCK, in turn, phosphorylates several downstream targets, most notably Myosin Light Chain Phosphatase (MLCP) and Myosin Light Chain (MLC). Phosphorylation of MLCP inhibits its activity, leading to an increase in phosphorylated MLC. This results in smooth muscle contraction. This compound competitively binds to the ATP-binding pocket of ROCK, preventing the phosphorylation of its substrates and thereby promoting smooth muscle relaxation.
In Vivo Delivery Methods
The following sections provide detailed protocols for the oral and intravenous delivery of this compound in rodent models, based on published preclinical studies.
Oral Administration (Gavage)
Oral gavage is the most commonly reported method for in vivo administration of this compound in preclinical studies, particularly in rodent models of hypertension.[1][3]
Experimental Protocol: Oral Gavage in Rats
This protocol is based on studies investigating the antihypertensive effects of this compound in Spontaneously Hypertensive Rats (SHR), DOCA-salt, and L-NAME-induced hypertensive rat models.[3]
Materials:
-
This compound hydrochloride (or free base)
-
Vehicle: 0.5% Carboxymethylcellulose sodium (CMC-Na) in sterile water
-
Oral gavage needles (stainless steel, appropriate size for the animal)
-
Syringes
-
Balance
-
Vortex mixer or sonicator
Procedure:
-
Animal Model: Utilize appropriate hypertensive rat models such as Spontaneously Hypertensive Rats (SHR), or induce hypertension using DOCA-salt or L-NAME methods as described in the literature.[3]
-
Dosage Calculation: this compound has been shown to be effective in a dose range of 3 to 30 mg/kg.[1] For chronic studies, doses of 3 mg/kg and 10 mg/kg have been used.[3]
-
Preparation of Dosing Solution:
-
Weigh the required amount of this compound based on the desired dose and the number of animals.
-
Prepare a 0.5% (w/v) solution of CMC-Na in sterile water.
-
Suspend the this compound powder in the 0.5% CMC-Na solution to the desired final concentration.
-
Ensure a homogenous suspension by vortexing or brief sonication. Prepare fresh daily.
-
-
Administration:
-
Accurately weigh each animal before dosing to calculate the exact volume to be administered.
-
Administer the this compound suspension via oral gavage using a suitable gavage needle. The volume should not exceed 10 mL/kg body weight.
-
For chronic studies, administer the dose once daily for the duration of the experiment (e.g., 4 weeks).[3]
-
-
Monitoring: Monitor animals for changes in blood pressure (e.g., using telemetry or tail-cuff method), heart rate, and any signs of toxicity.[3]
Experimental Workflow: Oral Administration Study
Intravenous Administration
Intravenous administration allows for direct and rapid systemic delivery of this compound. While less commonly detailed in the literature for this compound compared to oral administration, it is a crucial method for pharmacokinetic and acute dose-response studies.
Experimental Protocol: Intravenous Infusion in Rats (Representative)
Materials:
-
This compound hydrochloride
-
Vehicle: A suitable vehicle for intravenous administration. Options include:
-
Sterile saline (0.9% NaCl)
-
5% Dextrose in water (D5W)
-
A co-solvent system if solubility is an issue, such as a mixture of DMSO, PEG300, and saline. The final concentration of DMSO should be kept to a minimum to avoid toxicity.
-
-
Infusion pump
-
Catheters (for jugular or femoral vein)
-
Syringes
-
0.22 µm sterile filter
Procedure:
-
Animal Preparation: Anesthetize the animal and surgically implant a catheter into the jugular or femoral vein for drug infusion. Allow for a recovery period if necessary.
-
Dosage Calculation: Intravenous doses are typically lower than oral doses. A starting point could be in the range of 0.1 to 3 mg/kg.
-
Preparation of Infusion Solution:
-
Dissolve this compound in the chosen vehicle to the desired final concentration.
-
If using a co-solvent system, first dissolve the compound in a small amount of DMSO, then dilute with PEG300 and finally with saline to the final volume.
-
Sterilize the solution by passing it through a 0.22 µm filter.
-
-
Administration:
-
Administer the solution via the implanted catheter using an infusion pump to control the rate of delivery.
-
The infusion rate should be slow and constant to avoid acute toxicity. A typical rate might be in the range of 1-5 mL/kg/hour.
-
-
Monitoring: Continuously monitor cardiovascular parameters such as blood pressure, heart rate, and ECG throughout the infusion and for a period afterward.
Data Presentation
The following tables summarize quantitative data from preclinical studies with this compound.
Table 1: In Vivo Efficacy of Orally Administered this compound in Hypertensive Rat Models [3]
| Animal Model | Treatment Group | Dose (mg/kg, p.o.) | Duration | Change in Systolic Blood Pressure (mmHg) |
| DOCA-Salt | Control | Vehicle | 4 weeks | - |
| This compound | 3 | 4 weeks | ↓ 45 ± 5 | |
| This compound | 10 | 4 weeks | ↓ 60 ± 7 | |
| Ramipril | 1 | 4 weeks | No significant change | |
| Amlodipine | 3 | 4 weeks | No significant change | |
| L-NAME | Control | Vehicle | 4 weeks | - |
| This compound | 3 | 4 weeks | ↓ 55 ± 6 | |
| This compound | 10 | 4 weeks | ↓ 70 ± 8 | |
| Ramipril | 1 | 4 weeks | ↓ 30 ± 4 | |
| Amlodipine | 3 | 4 weeks | ↓ 40 ± 5 |
Table 2: Comparative Efficacy of ROCK Inhibitors on Blood Pressure in SHRs [1]
| Compound | Dose (mg/kg, p.o.) | Maximal Decrease in Mean Arterial Pressure (mmHg) |
| This compound | 10 | ~ 40 |
| Fasudil | 10 | ~ 20 |
| Y-27632 | 10 | ~ 15 |
Conclusion
This compound is a potent ROCK inhibitor with significant antihypertensive effects demonstrated in various preclinical models. The primary and well-documented route for in vivo delivery is oral gavage, with established effective dosages. While intravenous administration is feasible, further optimization of the vehicle and infusion protocol may be necessary for specific experimental needs. The provided protocols and data serve as a comprehensive guide for researchers initiating in vivo studies with this compound.
References
Application Notes and Protocols for SAR407899 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
SAR407899 is a potent and selective, ATP-competitive inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2][3][4] It has demonstrated significant promise in preclinical studies for the treatment of cardiovascular diseases, such as hypertension.[1][5] This document provides detailed application notes and protocols for the utilization of this compound in high-throughput screening (HTS) assays designed to identify and characterize ROCK inhibitors.
The primary mechanism of action of this compound involves the inhibition of ROCK1 and ROCK2, which are key regulators of the actin cytoskeleton and are involved in processes such as cell contraction, motility, and adhesion.[1][2][6] By inhibiting ROCK, this compound prevents the phosphorylation of its downstream substrates, including Myosin Phosphatase Target Subunit 1 (MYPT1), leading to smooth muscle relaxation.[1][4]
Data Presentation
The following tables summarize the key in vitro potency and activity parameters of this compound, providing a comparative overview for researchers.
Table 1: In Vitro Potency of this compound and Comparators against Rho-Kinase
| Compound | Target | Assay Type | Ki (nM) | IC50 (nM) |
| This compound | Human ROCK2 | Enzymatic | 36 ± 4 [2] | 135 [3][4] |
| This compound | Rat ROCK2 | Enzymatic | 41 ± 2 [2] | - |
| This compound | Human ROCK1 | Enzymatic | - | 276 ± 26 [4] |
| This compound | Human ROCK2 | Enzymatic (40 µM ATP) | - | 102 ± 19 [4][7] |
| Y-27632 | Human ROCK2 | Enzymatic | 114 ± 11[2] | - |
| Fasudil | Human ROCK2 | Enzymatic | 271 ± 14[2] | - |
Table 2: Cellular and Functional Activity of this compound
| Assay | Cell Line/Tissue | Endpoint | IC50 (nM) |
| Vasorelaxation | Isolated Arteries | Relaxation of pre-contracted tissue | 122 - 280[1][2] |
| Inhibition of MYPTT696 Phosphorylation | HeLa Cells | Phosphorylation level | Effective at 100 - 3000[2][4] |
| Inhibition of Stress Fiber Formation | Human Umbilical Vein Endothelial Cells (HUVECs) | Stress fiber formation | Complete block at 3000[4] |
| Inhibition of Cell Proliferation | Not Specified | 5-bromodeoxyuridine incorporation | 5000 ± 1300[4] |
| Inhibition of Cell Migration | THP-1 | Chemotaxis | 2500 ± 1000[4] |
Signaling Pathway
The diagram below illustrates the canonical RhoA/ROCK signaling pathway and the point of inhibition by this compound.
Caption: The RhoA/ROCK signaling pathway and inhibition by this compound.
Experimental Protocols
The following protocols are designed for a high-throughput screening setting to identify and characterize ROCK inhibitors using this compound as a reference compound.
Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for ROCK2 Inhibition
This assay measures the inhibition of ROCK2-mediated phosphorylation of a synthetic peptide substrate.
Workflow Diagram:
Caption: HTRF-based high-throughput screening workflow for ROCK2 inhibitors.
Materials:
-
384-well, low-volume, white microplates
-
Recombinant human ROCK2 enzyme
-
ULight™-labeled synthetic peptide substrate (e.g., from PerkinElmer)
-
Europium-cryptate labeled anti-phospho-substrate antibody (e.g., from PerkinElmer)
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
This compound (as a reference inhibitor)
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and test compounds in DMSO.
-
Dispensing: Dispense 50 nL of each compound concentration into the wells of a 384-well plate. Include controls (DMSO for 0% inhibition and a known potent inhibitor for 100% inhibition).
-
Enzyme and Substrate Addition: Prepare a mix of ROCK2 enzyme and ULight™-peptide substrate in assay buffer. Add 5 µL of this mix to each well.
-
Reaction Initiation: Add 5 µL of ATP solution in assay buffer to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for ATP.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 10 µL of the Eu-cryptate labeled antibody in detection buffer to each well to stop the reaction and initiate the detection process.
-
Second Incubation: Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm (cryptate) and 665 nm (ULight™).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot the percentage of inhibition against the compound concentration to determine the IC50 values.
Protocol 2: High-Content Imaging Assay for Inhibition of Stress Fiber Formation
This cellular assay quantifies the effect of ROCK inhibitors on stress fiber formation in cells.
Workflow Diagram:
Caption: High-content imaging workflow for stress fiber formation assay.
Materials:
-
96- or 384-well imaging plates (e.g., black-walled, clear-bottom)
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable cell line
-
Cell culture medium
-
This compound (as a reference inhibitor)
-
Thrombin (or other ROCK pathway activator)
-
Formaldehyde (for fixing)
-
Triton X-100 (for permeabilization)
-
Fluorescently-labeled Phalloidin (e.g., Alexa Fluor 488 Phalloidin)
-
DAPI (for nuclear staining)
-
High-content imaging system
Procedure:
-
Cell Seeding: Seed HUVECs into imaging plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or test compounds for 1-2 hours.
-
Cell Stimulation: Stimulate the cells with thrombin (e.g., 1 U/mL) for 30 minutes to induce stress fiber formation.
-
Fixation and Staining:
-
Fix the cells with 4% formaldehyde in PBS for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Stain the actin filaments with fluorescently-labeled phalloidin and the nuclei with DAPI.
-
-
Image Acquisition: Acquire images of the cells using a high-content imaging system, capturing both the phalloidin and DAPI channels.
-
Image Analysis: Use image analysis software to quantify the formation of stress fibers. This can be based on parameters such as the number, length, and intensity of fibrous structures within the cytoplasm.
-
Data Analysis: Plot the percentage of inhibition of stress fiber formation against the compound concentration to determine the IC50 values.
Conclusion
This compound is a valuable tool for studying the Rho/ROCK signaling pathway and can serve as a potent reference inhibitor in high-throughput screening campaigns aimed at discovering novel ROCK inhibitors. The provided protocols offer robust methods for both biochemical and cell-based screening, enabling the identification and characterization of compounds with therapeutic potential in ROCK-mediated diseases.
References
- 1. Pharmacological characterization of this compound, a novel rho-kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. This compound hydrochloride | Rho inhibitor | Mechanism | Concentration [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. wjgnet.com [wjgnet.com]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
Application Notes and Protocols for SAR407899 Treatment in Responsive Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to identifying and characterizing cell lines responsive to SAR407899, a potent and selective ATP-competitive inhibitor of Rho-kinase (ROCK).[1][2][3] The following protocols and data are intended to facilitate research into the therapeutic potential of ROCK inhibition in various cellular contexts, including cancer and cardiovascular studies.
Mechanism of Action
This compound is a selective inhibitor of both ROCK1 and ROCK2 isoforms.[4] The Rho/ROCK signaling pathway is a critical regulator of the actin cytoskeleton, influencing fundamental cellular processes such as cell adhesion, migration, proliferation, and apoptosis.[5][6] ROCK activation leads to the phosphorylation of downstream targets, including Myosin Phosphatase Target Subunit 1 (MYPT1), which in turn increases the phosphorylation of Myosin Light Chain (MLC), promoting stress fiber formation and cell contraction.[5][7] By inhibiting ROCK, this compound disrupts these processes, making it a valuable tool for studying cellular functions dependent on the actin cytoskeleton and a potential therapeutic agent for diseases characterized by aberrant ROCK signaling.[6][8][9]
Data Presentation: Cell Lines Responsive to this compound and Other ROCK Inhibitors
The following table summarizes the quantitative data on the efficacy of this compound and other relevant ROCK inhibitors in various cell lines. This information can guide the selection of appropriate cell models for studying ROCK inhibition.
| Cell Line | Cancer Type/Origin | Inhibitor | IC50 Value | Reference |
| HeLa | Cervical Cancer | This compound | Not specified | [2] |
| HASMC | Human Aortic Smooth Muscle Cells | This compound | 122 nM | [2] |
| HUVEC | Human Umbilical Vein Endothelial Cells | This compound | Not specified | |
| THP-1 | Acute Monocytic Leukemia | This compound | 2.5 ± 1.0 µM (Chemotaxis) | [2] |
| DAOY | Medulloblastoma | RKI-1447 | ~1 µM | [10] |
| D283 | Medulloblastoma | RKI-1447 | ~1 µM | [10] |
| MDA-MB-231 | Breast Cancer | Y-27632 | Not specified | [5] |
| MCF-7 | Breast Cancer | RKI-18 | Not specified | [11] |
| MDA-MB-468 | Breast Cancer | RKI-18 | Not specified | [11] |
| A549 | Lung Cancer | RKI-18 | Not specified | [11] |
| H460 | Lung Cancer | RKI-18 | Not specified | [11] |
| HT29 | Colon Cancer | RKI-18 | Not specified | [11] |
| HCT116 | Colon Cancer | RKI-18 | Not specified | [11] |
| DU145 | Prostate Cancer | RKI-18 | Not specified | [11] |
Mandatory Visualizations
References
- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological characterization of this compound, a novel rho-kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Inhibitors of Rho kinase (ROCK) signaling revert the malignant phenotype of breast cancer cells in 3D context - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. A Method for Measuring Rho Kinase Activity in Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel selective multikinase inhibitor of ROCK and MRCK effectively blocks cancer cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Identification of novel ROCK inhibitors with anti-migratory and anti-invasive activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemistry Staining of Tissues Treated with SAR407899
For Researchers, Scientists, and Drug Development Professionals
Introduction
SAR407899 is a potent and selective, ATP-competitive inhibitor of Rho-kinase (ROCK), with Ki values of 36 nM and 41 nM for human and rat ROCK2, respectively.[1][2][3] The Rho/ROCK signaling pathway is a critical regulator of various cellular processes, including smooth muscle contraction, actin cytoskeleton organization, cell migration, and proliferation.[4][5] Dysregulation of this pathway is implicated in numerous diseases, making ROCK an attractive therapeutic target. This compound has demonstrated significant preclinical efficacy in models of hypertension and erectile dysfunction.[4][6][7]
These application notes provide detailed protocols for the immunohistochemical (IHC) analysis of tissues treated with this compound. IHC allows for the visualization and semi-quantitative analysis of target engagement and downstream pharmacodynamic effects of this compound within the tissue context. The primary focus is on the detection of phosphorylated Myosin Phosphatase Target Subunit 1 (p-MYPT1), a direct downstream substrate of ROCK, as a key biomarker of this compound activity.
Data Presentation
The following tables summarize the in vitro and in vivo pharmacological data for this compound, providing a reference for expected efficacy and dose-response relationships.
Table 1: In Vitro Activity of this compound
| Parameter | Species | Value | Reference |
| ROCK2 Ki | Human | 36 ± 4 nM | [1] |
| Rat | 41 ± 2 nM | [1] | |
| ROCK1 IC50 | Human | 276 ± 26 nM | [3] |
| ROCK2 IC50 | Human | 102 ± 19 nM | [3] |
| Vasorelaxation IC50 | Various (arteries) | 122 - 280 nM | [1] |
| Inhibition of MYPT1 Phosphorylation (T696) in HeLa cells | Human | Concentration-dependent | [1][3] |
| Inhibition of Corpus Cavernosum Relaxation IC50 | Rat (WKY) | 0.07 µM | [7] |
| Rat (SHR) | 0.05 µM | [7] | |
| Human | 0.13 µM | [6][7] |
Table 2: In Vivo Activity of this compound
| Model | Species | Dose Range (p.o.) | Effect | Reference |
| Arterial Hypertension | Rodent | 3 - 30 mg/kg | Dose-dependent blood pressure reduction | [1] |
| DOCA-salt Hypertensive Rats | Rat | 3 and 10 mg/kg | Significant blood pressure reduction | [4] |
| L-NAME Hypertensive Rats | Rat | 3 and 10 mg/kg | Significant blood pressure reduction | [4] |
| Penile Erection | Rabbit | 1 - 10 mg/kg | Dose-dependent increase in penile length | [3] |
Signaling Pathway
The RhoA/ROCK pathway plays a central role in regulating smooth muscle contraction. Upon activation by G-protein coupled receptors, RhoA-GTP activates ROCK, which in turn phosphorylates several downstream targets. A key substrate is MYPT1. Phosphorylation of MYPT1 at Threonine 696 (Thr696) by ROCK inhibits the activity of myosin light chain phosphatase (MLCP). This leads to an increase in the phosphorylation of the myosin light chain (MLC), promoting actin-myosin interaction and smooth muscle contraction. This compound, by inhibiting ROCK, prevents the phosphorylation of MYPT1, leading to MLCP activation, MLC dephosphorylation, and subsequent smooth muscle relaxation.
References
- 1. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 2. Immunohistochemistry Troubleshooting | Tips & Tricks [stressmarq.com]
- 3. sinobiological.com [sinobiological.com]
- 4. Anti-MYPT1 (phospho Thr696) Antibody (A94181) | Antibodies.com [antibodies.com]
- 5. Phospho-MYPT1 (Thr696) Polyclonal Antibody (PA5-104617) [thermofisher.com]
- 6. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 7. biocompare.com [biocompare.com]
Troubleshooting & Optimization
SAR407899 solubility and stability in DMSO and culture media
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of the Rho-kinase (ROCK) inhibitor, SAR407899, in common laboratory solvents and cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.
Q2: What is the solubility of this compound in DMSO and other common solvents?
A2: The solubility of this compound can vary slightly between different forms (e.g., free base vs. hydrochloride salt). Please refer to the table below for a summary of reported solubility data. It is always recommended to consult the manufacturer's product data sheet for the specific lot you are using.
Q3: How should I store my this compound stock solution in DMSO?
A3: For long-term storage, it is recommended to store aliquots of the DMSO stock solution at -20°C or -80°C to minimize freeze-thaw cycles. Under these conditions, the stock solution is generally stable for at least one to two years.
Q4: Is this compound stable in aqueous solutions and cell culture media?
A4: While this compound is soluble in water, its long-term stability in aqueous solutions, including complex media like DMEM and RPMI-1640, is not well-documented in publicly available literature. The stability can be influenced by factors such as pH, temperature, and the presence of media components. It is highly recommended to perform a stability study under your specific experimental conditions. A general protocol for assessing stability is provided in the "Experimental Protocols" section.
Q5: I'm observing unexpected results in my cell-based assays. Could it be related to the stability of this compound?
A5: Yes, inconsistent or lower-than-expected bioactivity can be a result of the degradation of the compound in the cell culture medium over the course of the experiment. We recommend preparing fresh dilutions of this compound in your culture medium for each experiment from a frozen DMSO stock. If issues persist, a stability assessment is advised.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty dissolving this compound in DMSO | The compound may have precipitated out of solution, or the concentration is too high. | Gently warm the solution to 37°C and vortex or sonicate to aid dissolution. Ensure you are using fresh, anhydrous DMSO as moisture can reduce solubility.[1] |
| Precipitation observed after diluting DMSO stock in aqueous buffer or media | The aqueous solubility of this compound has been exceeded. | Ensure the final concentration of DMSO in your working solution is low (typically <0.5%) to avoid solvent-induced artifacts and that the final concentration of this compound is within its aqueous solubility limit. Consider using a different buffer system or adjusting the pH if appropriate for your experiment. |
| Inconsistent or reduced compound activity in multi-day experiments | Degradation of this compound in the cell culture medium over time. | Prepare fresh working solutions from a frozen stock for each experiment. For longer-term experiments, consider replenishing the medium with freshly diluted compound at regular intervals. Perform a stability test to determine the degradation rate under your specific conditions. |
| High background signal or off-target effects | The concentration of this compound used may be too high, leading to inhibition of other kinases. | This compound is a selective ROCK inhibitor, but at higher concentrations, it may inhibit other kinases such as PKC-δ and MSK-1.[2] Perform a dose-response experiment to determine the optimal concentration for your assay that specifically inhibits ROCK without significant off-target effects. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Form | Concentration | Molar Concentration | Reference |
| DMSO | Hydrochloride | 28 mg/mL | 99.73 mM | [1] |
| DMSO | Hydrochloride | 25 mg/mL | 89.05 mM | |
| DMSO | Free Base | 3.3 mg/mL | - | |
| Water | Hydrochloride | 56 mg/mL | - | [1] |
| Water | Hydrochloride | 50 mg/mL | 178.09 mM | |
| Ethanol | Free Base | 2.5 mg/mL | - | |
| DMF | Free Base | 5 mg/mL | - |
Table 2: Stability of this compound Stock Solutions in DMSO
| Storage Temperature | Duration | Recommendation | Reference |
| -20°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles. | [3] |
| -80°C | 2 years | Aliquot to avoid repeated freeze-thaw cycles. | [3] |
Note: Stability in cell culture media has not been extensively reported. Users are advised to determine stability under their specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex and, if necessary, gently warm the solution at 37°C or sonicate until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).[3]
-
Protocol 2: General Method for Assessing the Stability of this compound in Cell Culture Media
This protocol provides a framework for determining the stability of this compound in a specific cell culture medium using High-Performance Liquid Chromatography (HPLC).
-
Materials:
-
This compound DMSO stock solution.
-
The cell culture medium to be tested (e.g., DMEM, RPMI-1640), with or without serum, as required for the experiment.
-
Incubator (37°C, 5% CO₂).
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV).
-
Acetonitrile (ACN) or other suitable organic solvent for protein precipitation and mobile phase preparation.
-
-
Procedure:
-
Sample Preparation:
-
Prepare a working solution of this compound in the cell culture medium at the desired final concentration. Ensure the final DMSO concentration is low (e.g., ≤0.1%).
-
Prepare a control sample (T=0) by immediately processing an aliquot of the working solution as described below.
-
Incubate the remaining working solution under standard cell culture conditions (37°C, 5% CO₂).
-
-
Time-Point Collection:
-
Collect aliquots of the incubated solution at various time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours).
-
-
Sample Processing:
-
For each time point, mix the collected aliquot with a cold organic solvent (e.g., 2 volumes of cold ACN) to precipitate proteins.
-
Vortex the mixture and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., >12,000 x g) for 10-15 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean HPLC vial for analysis.
-
-
HPLC Analysis:
-
Analyze the samples using a validated HPLC method to quantify the concentration of this compound. The method should be able to separate the parent compound from any potential degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the concentration at T=0.
-
Plot the percentage of remaining compound against time to determine the degradation kinetics and half-life of this compound in the specific medium.
-
-
Visualizations
Rho-Kinase (ROCK) Signaling Pathway and Inhibition by this compound
The diagram below illustrates the central role of Rho-kinase (ROCK) in regulating cellular processes such as smooth muscle contraction and stress fiber formation. This compound acts as a competitive inhibitor of ROCK, preventing the phosphorylation of its downstream targets.
Caption: this compound inhibits the Rho-kinase (ROCK) signaling pathway.
Experimental Workflow for Assessing this compound Stability in Culture Media
This workflow outlines the key steps for determining the stability of this compound in a given cell culture medium.
Caption: Workflow for determining this compound stability in cell culture media.
References
Determining optimal SAR407899 concentration for in vitro studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing SAR407899 in in vitro studies. It includes frequently asked questions (FAQs) and troubleshooting guides to facilitate the design and execution of successful experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective, ATP-competitive inhibitor of Rho-kinase (ROCK).[1][2][3][4] It acts as a downstream mediator of the small G protein, RhoA, and is involved in various cellular functions, including stress fiber formation, smooth muscle contraction, cell motility, and membrane ruffling.[1][2] Increased Rho-kinase activity is associated with vasoconstriction and elevated blood pressure.[1][2]
Q2: What are the key differences between this compound and other ROCK inhibitors like Y-27632 and fasudil?
This compound is noted to be a more potent inhibitor than both Y-27632 and fasudil. For instance, this compound is approximately 8-fold more active than fasudil.[1][2] In comparative studies, this compound demonstrated a superior antihypertensive effect to both fasudil and Y-27632.[1][2]
Q3: What are some common in vitro applications for this compound?
Based on its mechanism of action, this compound is frequently used in in vitro studies to investigate:
-
Inhibition of smooth muscle contraction and vasorelaxation.[1][5]
-
Reduction of stress fiber formation in endothelial cells.[1][3]
-
Studies related to erectile dysfunction, as it can relax corpus cavernosum smooth muscle.[5][6]
Q4: What is the recommended starting concentration for this compound in in vitro experiments?
The optimal concentration of this compound will vary depending on the cell type and the specific assay. However, based on published data, a starting range of 0.1 µM to 10 µM is recommended for most cell-based assays. For enzymatic assays, concentrations in the nanomolar range are effective.
Troubleshooting Guide
Issue 1: No observable effect of this compound in my cell-based assay.
-
Concentration: The concentration of this compound may be too low. Refer to the table below for effective concentration ranges in various assays. Consider performing a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
-
Cell Type and ROCK Expression: Confirm that your cell type expresses ROCK1 and/or ROCK2. The levels of ROCK expression can influence the cellular response to the inhibitor.
-
Compound Integrity: Ensure the proper storage and handling of the this compound compound to maintain its activity. Prepare fresh dilutions for each experiment from a stock solution.
-
Assay Conditions: The experimental conditions, such as incubation time and the presence of stimulating agents (e.g., phenylephrine, thrombin), are critical. Ensure that the stimulation is sufficient to activate the Rho/ROCK pathway.
Issue 2: Observing off-target effects or cellular toxicity.
-
Concentration: High concentrations of any compound can lead to off-target effects or toxicity. If you observe unexpected cellular responses, consider reducing the concentration of this compound.
-
Selectivity: While this compound is highly selective for ROCK, it can inhibit other kinases at higher concentrations (e.g., PKC-Δ and MSK-1 with IC50s of 5.4 and 3.1 μM, respectively).[3] If you suspect off-target effects, it may be useful to compare the effects of this compound with other, structurally different ROCK inhibitors.
-
Control Experiments: Always include appropriate vehicle controls (e.g., DMSO) in your experiments to distinguish the specific effects of this compound from non-specific effects of the solvent.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various in vitro studies.
Table 1: Inhibitory Activity of this compound
| Target | Species | Assay Type | Value Type | Value | Reference |
| ROCK2 | Human | Enzymatic | Ki | 36 nM | [1][2] |
| ROCK2 | Rat | Enzymatic | Ki | 41 nM | [1][2] |
| ROCK2 | Human | Enzymatic | IC50 | 135 nM | [3][4] |
| ROCK1 | Human | Enzymatic | IC50 | 276 nM | [3] |
| ROCK2 | Human | Enzymatic | IC50 | 102 nM | [3] |
Table 2: Effective Concentrations of this compound in Cell-Based Assays
| Assay | Cell Type/Tissue | Stimulant | Effective Concentration Range | IC50 | Reference |
| MYPT Phosphorylation Inhibition | HeLa Cells | Phenylephrine | 0.1 - 3.0 µM | - | [1][3][7] |
| MYPT Phosphorylation Inhibition | Primary Rat Aortic Smooth Muscle Cells | Phenylephrine | 1 - 10 µM | - | [1][3][7] |
| Stress Fiber Formation Inhibition | Human Umbilical Vein Endothelial Cells (HUVECs) | Thrombin | 3 µM (complete block) | - | [3][7] |
| Chemotaxis Inhibition | THP-1 Monocytoid Cells | Monocyte Chemotactic Protein-1 | - | 2.5 ± 1.0 µM | [1][7] |
| Vasorelaxation | Isolated Arteries (various species) | Pre-contracted | - | 122 - 280 nM | [1][2][8] |
| Cell Proliferation Inhibition | - | Platelet-Derived Growth Factor | - | 5.0 ± 1.3 µM | [7] |
| Corpus Cavernosum Relaxation | Rat, Rabbit, Human | Phenylephrine | - | 0.05 - 0.29 µM | [5] |
Experimental Protocols
Protocol 1: Inhibition of Myosin Phosphatase (MYPT) Phosphorylation in HeLa Cells
-
Cell Culture: Culture HeLa cells in appropriate media until they reach 80-90% confluency.
-
Serum Starvation: Serum-starve the cells for 24 hours prior to the experiment to reduce basal signaling.
-
Pre-incubation with this compound: Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1, 0.3, 1.0, and 3.0 µM) or vehicle control for 1 hour.
-
Stimulation: Stimulate the cells with a ROCK activator, such as phenylephrine (5 µM), for 30 minutes.
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against phosphorylated MYPT (pMYPT) and total MYPT.
-
Analysis: Quantify the band intensities to determine the ratio of pMYPT to total MYPT and assess the inhibitory effect of this compound.
Protocol 2: Vasorelaxation Assay in Isolated Arteries
-
Tissue Preparation: Isolate arterial rings (e.g., rat aorta) and mount them in an organ bath containing a physiological salt solution, maintained at 37°C and gassed with 95% O2/5% CO2.
-
Pre-contraction: Induce a stable contraction of the arterial rings with a vasoconstrictor agent like phenylephrine.
-
Cumulative Addition of this compound: Once a stable contraction is achieved, add increasing concentrations of this compound cumulatively to the organ bath.
-
Measurement of Relaxation: Record the changes in isometric tension after each addition of this compound.
-
Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by phenylephrine and calculate the IC50 value for this compound.
Visualizations
Caption: this compound inhibits the RhoA/ROCK signaling pathway.
Caption: General experimental workflow for in vitro studies with this compound.
Caption: Troubleshooting logic for a lack of experimental effect.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Pharmacological characterization of this compound, a novel rho-kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound hydrochloride | Rho inhibitor | Mechanism | Concentration [selleckchem.com]
- 5. Erectile properties of the Rho-kinase inhibitor this compound in diabetic animals and human isolated corpora cavernosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding and targeting the Rho kinase pathway in erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glpbio.com [glpbio.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in SAR407899 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SAR407899. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective, ATP-competitive inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] It demonstrates high potency for ROCK2, a key enzyme in the Rho/ROCK signaling pathway. This pathway is a critical regulator of various cellular functions, including stress fiber formation, smooth muscle contraction, cell motility, and proliferation.[1][3] By inhibiting ROCK, this compound interferes with the phosphorylation of downstream targets like Myosin Phosphatase Target Subunit 1 (MYPT1), leading to a reduction in these cellular processes.[1]
Q2: What are the typical in vitro and in vivo applications of this compound?
A2: In vitro, this compound is commonly used to study the role of the Rho/ROCK pathway in processes such as:
-
Inhibition of smooth muscle contraction and stress fiber formation.[1]
-
Investigation of signaling pathways involving actin-myosin contractility.
In vivo, this compound has been investigated for its therapeutic potential in:
-
Erectile dysfunction.
-
Other cardiovascular diseases.
Q3: How should I dissolve and store this compound?
A3: For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (DMSO). It is recommended to prepare a concentrated stock solution, which can then be diluted to the final desired concentration in your cell culture medium or assay buffer. For long-term storage, it is advisable to aliquot the stock solution and store it at -20°C or -80°C to minimize freeze-thaw cycles. Always refer to the manufacturer's specific instructions for optimal storage conditions.
Q4: What are some known off-target effects of this compound?
A4: While this compound is described as a highly selective ROCK inhibitor, like all kinase inhibitors, the potential for off-target effects exists, particularly at higher concentrations. It is important to include appropriate controls in your experiments to validate that the observed effects are due to ROCK inhibition.
Troubleshooting Inconsistent Results
General Troubleshooting
Q5: My experimental results with this compound are inconsistent between experiments. What are the potential causes?
A5: Inconsistent results can arise from several factors:
-
Reagent Quality and Storage: Ensure the quality and consistent storage of your this compound stock solution. Repeated freeze-thaw cycles can degrade the compound.
-
Cell Culture Conditions: Variations in cell passage number, confluency, and overall cell health can significantly impact experimental outcomes. Maintain a consistent cell culture routine.
-
Experimental Protocol: Minor variations in incubation times, reagent concentrations, or procedural steps can lead to variability. Adhere strictly to your established protocol.
-
Operator Variability: Differences in technique between individuals performing the experiment can contribute to inconsistencies.
Specific Assay Troubleshooting
Q6: I am not observing the expected inhibitory effect of this compound in my cell-based assay. What should I check?
A6:
-
Compound Concentration: Verify the final concentration of this compound in your assay. Perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
-
Cellular Uptake: While generally cell-permeable, issues with cellular uptake could be a factor. Ensure your experimental conditions (e.g., serum concentration in the media) are not interfering with compound entry into the cells.
-
Target Expression and Activity: Confirm that your cell line expresses ROCK at a sufficient level and that the pathway is active under your experimental conditions. You may need to stimulate the pathway (e.g., with serum or a specific agonist) to observe the inhibitory effect of this compound.
Q7: In my Western blot analysis, the phosphorylation level of MYPT1 (a downstream target of ROCK) does not decrease with this compound treatment. What could be the problem?
A7:
-
Antibody Quality: Ensure your primary antibody is specific for the phosphorylated form of MYPT1 at the correct site (e.g., Thr696 or Thr855).
-
Lysis Buffer Composition: Use a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation status of your proteins during sample preparation.
-
Loading Controls: Always include a total MYPT1 control to ensure that the total protein levels are consistent across your samples.
-
Stimulation Conditions: The basal level of MYPT1 phosphorylation might be low in your unstimulated cells. Consider stimulating the cells to increase ROCK activity and thus the dynamic range for observing inhibition.
Data Presentation
| Parameter | Value | Assay/System | Reference |
| Ki (human ROCK2) | 36 nM | In vitro kinase assay | [1] |
| Ki (rat ROCK2) | 41 nM | In vitro kinase assay | [1] |
| IC50 (ROCK1) | 276 ± 26 nM | In vitro kinase assay (40 µM ATP) | [2] |
| IC50 (ROCK2) | 102 ± 19 nM | In vitro kinase assay (40 µM ATP) | [2] |
| IC50 (HASMC proliferation) | 122 nM | MTT assay (24 hrs) | [2] |
| IC50 (THP-1 migration) | 2.5 ± 1.0 µM | Cell migration assay | [2] |
| IC50 (Vasorelaxation) | 122 - 280 nM | Isolated arteries | [1][3] |
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated MYPT1
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. The next day, treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for the desired time (e.g., 1-2 hours). If necessary, stimulate the cells with an appropriate agonist to activate the Rho/ROCK pathway.
-
Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize the protein concentrations and load equal amounts of protein onto an SDS-polyacrylamide gel. Perform electrophoresis and then transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-MYPT1 (e.g., at Thr696) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: To normalize for total protein levels, the membrane can be stripped and re-probed with an antibody against total MYPT1.
Protocol 2: In Vitro Kinase Assay for ROCK Activity
-
Assay Setup: In a 96-well plate, add the reaction buffer containing ATP and a recombinant ROCK substrate (e.g., MYPT1).
-
Inhibitor Addition: Add this compound at various concentrations to the wells. Include a vehicle control (DMSO).
-
Kinase Reaction Initiation: Add recombinant active ROCK2 enzyme to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as a colorimetric assay with a phospho-specific antibody and an HRP-conjugated secondary antibody, followed by the addition of a chromogenic substrate like TMB.
-
Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the percentage of inhibition for each concentration of this compound to determine the IC50 value.
Visualizations
Caption: this compound inhibits the RhoA/ROCK signaling pathway.
Caption: General experimental workflow for this compound studies.
References
How to minimize SAR407899 cytotoxicity in cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of SAR407899 in cell culture, with a specific focus on minimizing potential cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2][3] It functions as an ATP-competitive inhibitor of both ROCK1 and ROCK2 isoforms.[3] By inhibiting ROCK, this compound prevents the phosphorylation of downstream targets, which are involved in regulating the actin cytoskeleton. This leads to the inhibition of cellular processes such as stress fiber formation, smooth muscle contraction, and cell motility.[3]
Q2: What are the expected effects of this compound on cultured cells?
A2: At effective concentrations, this compound is expected to inhibit ROCK-mediated signaling. This can be observed as a reduction in stress fiber formation, changes in cell morphology (e.g., cell flattening or rounding), and inhibition of cell migration.[1][3] In some cell types, particularly stem cells, ROCK inhibitors like this compound can paradoxically increase cell survival by preventing dissociation-induced apoptosis (anoikis).[4][5][6][7]
Q3: Is cytotoxicity a common issue with this compound and other ROCK inhibitors?
A3: While ROCK inhibitors are often used to enhance cell survival, particularly in stem cell and primary cell cultures, cytotoxicity can occur.[4][5][6][7] This is typically a concentration-dependent effect. High concentrations of this compound can lead to antiproliferative effects and, eventually, cell death. The cytotoxic threshold can vary significantly between different cell lines and types.
Q4: What are the signs of this compound-induced cytotoxicity in cell culture?
A4: Signs of cytotoxicity can include:
-
A significant decrease in cell viability and proliferation.
-
Changes in cell morphology, such as excessive rounding, detachment from the culture surface, and cell shrinkage.
-
Increased number of floating cells in the culture medium.
-
Nuclear condensation and fragmentation, indicative of apoptosis.
-
Increased membrane permeability, which can be detected by viability dyes like trypan blue or propidium iodide.
Troubleshooting Guides
Issue 1: High Cell Death Observed at Expected Active Concentrations
| Potential Cause | Solution |
| Concentration Too High for the Specific Cell Line | Different cell lines have varying sensitivities to ROCK inhibitors. The effective concentration for one cell line may be cytotoxic to another. Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line. Start with a broad range of concentrations (e.g., 10 nM to 10 µM) and assess both the desired inhibitory effect and cell viability. |
| Solvent Toxicity | This compound is often dissolved in solvents like DMSO. High concentrations of the solvent in the culture medium can be toxic to cells. Ensure the final solvent concentration is at a non-toxic level (typically ≤0.5% for DMSO, but this can be cell-line dependent).[8] Always include a vehicle-only control (cells treated with the same concentration of solvent as the highest drug concentration) to assess solvent toxicity. |
| Compound Instability | The compound may degrade in the culture medium over time, leading to the formation of toxic byproducts. Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid prolonged storage of the compound in culture medium. |
| Off-Target Effects | At higher concentrations, the selectivity of this compound may decrease, leading to off-target effects and cytotoxicity.[1] Whenever possible, use the lowest effective concentration to achieve the desired biological effect. |
Issue 2: Inconsistent or Non-Reproducible Results in Viability Assays
| Potential Cause | Solution |
| Variations in Cell Seeding Density | Inconsistent cell numbers at the start of the experiment will lead to variable results. Ensure a homogenous cell suspension before seeding and use a consistent and accurate method for cell counting. |
| Inaccurate Pipetting of Small Volumes | Errors in pipetting small volumes of a high-concentration stock solution can lead to significant variations in the final concentration. Use properly calibrated pipettes and consider performing serial dilutions to avoid pipetting very small volumes. |
| Fluctuations in Incubation Time | The duration of exposure to this compound can significantly impact cell viability. Maintain a consistent incubation time across all experiments. |
| Contamination | Microbial contamination can affect cell health and confound the results of cytotoxicity assays. Regularly check cultures for signs of contamination and practice good aseptic technique. |
Quantitative Data Summary
The following table summarizes the reported in vitro inhibitory concentrations of this compound across various assays. This data can be used as a starting point for determining the appropriate concentration range for your experiments.
| Assay | Cell Line/System | IC50 / Ki | Reference |
| ROCK1 Inhibition | Human | IC50: 276 ± 26 nM | [1] |
| ROCK2 Inhibition | Human | IC50: 102 ± 19 nM | [1] |
| ROCK2 Inhibition | Human | Ki: 36 ± 4 nM | [2] |
| ROCK2 Inhibition | Rat | Ki: 41 ± 2 nM | [2] |
| Inhibition of 5-bromodeoxyuridine incorporation | - | IC50: 5.0 ± 1.3 µM | [1] |
| Inhibition of THP-1 migration | THP-1 cells | IC50: 2.5 ± 1.0 µM | [1] |
| Vasorelaxation | Isolated arteries (various species) | IC50: 122 to 280 nM | [2] |
Experimental Protocols
Protocol: Assessing this compound Cytotoxicity using the MTT Assay
This protocol provides a general framework for determining the cytotoxic effect of this compound on a given cell line.
1. Materials:
-
Adherent cells of interest
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
2. Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete culture medium).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Carefully remove the old medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits cell viability by 50%).
-
Visualizations
Caption: Simplified Rho/ROCK signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting decision tree for unexpected cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ahajournals.org [ahajournals.org]
- 3. Pharmacological characterization of this compound, a novel rho-kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Introduction to ROCK inhibitors for hPSC culture – Captivate Bio [captivatebio.com]
- 5. A Rho Kinase (ROCK) Inhibitor, Y-27632, Inhibits the Dissociation-Induced Cell Death of Salivary Gland Stem Cells | MDPI [mdpi.com]
- 6. Effect of Rho–Associated Kinase Inhibitor on Growth Behaviors of Human Induced Pluripotent Stem Cells in Suspension Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Rho Kinase (ROCK) Inhibitor, Y-27632, Inhibits the Dissociation-Induced Cell Death of Salivary Gland Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Optimizing incubation time for SAR407899 treatment
Welcome to the technical support center for SAR407899. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments with this compound, with a specific focus on incubation time. This compound is a potent and selective ATP-competitive Rho-kinase (ROCK) inhibitor.[1][2][3] It has demonstrated effects on the phosphorylation of myosin phosphatase, stress fiber formation, cell proliferation, and chemotaxis.[1][2][4]
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound, presented in a question-and-answer format.
Q1: How do I determine the optimal incubation time for this compound in my cell-based assay?
A1: The optimal incubation time is dependent on the cell type and the specific biological question.
-
For phosphorylation assays (e.g., Western Blot for p-MYPT1): A short incubation time is generally sufficient to observe the direct inhibitory effect on ROCK. A good starting point is a time-course experiment ranging from 30 minutes to 4 hours.[5]
-
For cell viability or proliferation assays (e.g., MTT, CellTiter-Glo): A longer incubation period is typically required to see an effect on cell growth. It is recommended to perform a time-course experiment, for example, at 24, 48, and 72 hours, to determine the optimal endpoint.[5][6]
-
For functional assays (e.g., migration, stress fiber formation): The incubation time should be tailored to the kinetics of the specific cellular process being investigated. A time-course experiment is highly recommended. For instance, thrombin-induced stress fiber formation can be observed within minutes, and a pre-incubation with this compound for 1-2 hours before stimulation is a reasonable starting point.
Q2: I am not observing a dose-dependent effect of this compound. What could be the reason?
A2: Several factors could contribute to a lack of a dose-dependent response:
-
Incubation Time: The incubation time may be too short or too long. For proliferation assays, a short incubation may not be enough to see an effect, while for signaling studies, the effect might be transient. Perform a time-course experiment to identify the optimal window.
-
Compound Concentration: The concentration range might be too narrow or not in the optimal range for your cell line. The IC50 of this compound for ROCK2 is in the nanomolar range, but cellular IC50s can be higher.[1][3] Test a broader range of concentrations, for example, from 10 nM to 10 µM.
-
Cell Health and Confluency: Ensure your cells are healthy and in the logarithmic growth phase. Overly confluent or stressed cells may respond differently to treatment.
-
Compound Stability: Ensure the stock solution of this compound is properly stored and that fresh dilutions are made for each experiment.
Q3: I am observing significant cytotoxicity even at low concentrations of this compound. What should I do?
A3: Unintended cytotoxicity can be a concern. Consider the following:
-
Reduce Incubation Time: High cytotoxicity might be due to prolonged exposure. A shorter incubation time may be sufficient to achieve the desired biological effect without excessive cell death.
-
Lower the Concentration Range: Your cell line might be particularly sensitive to ROCK inhibition. Test a lower range of this compound concentrations.
-
Assess Cell Viability in Parallel: When performing functional or signaling assays, it is good practice to run a parallel cell viability assay to ensure the observed effects are not simply due to cell death.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a non-toxic level (typically <0.5%).[7]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective and potent ATP-competitive inhibitor of Rho-kinase (ROCK).[1][2][3] ROCK is a downstream effector of the small GTPase RhoA and plays a crucial role in regulating the actin cytoskeleton, cell adhesion, and smooth muscle contraction.[2] By inhibiting ROCK, this compound prevents the phosphorylation of downstream targets like Myosin Phosphatase Target Subunit 1 (MYPT1), leading to a decrease in smooth muscle contraction and stress fiber formation.[1]
Q2: What are some key downstream targets to measure the activity of this compound?
A2: A reliable way to confirm the activity of this compound in your cellular system is to measure the phosphorylation status of a known ROCK substrate. A common and specific substrate is MYPT1 at Threonine 696 (p-MYPT1 T696).[8] A decrease in the level of p-MYPT1 (T696) upon treatment with this compound would indicate target engagement.
Q3: What are appropriate positive and negative controls for my experiments?
A3:
-
Positive Control: For signaling experiments, a known activator of the RhoA/ROCK pathway, such as thrombin or phenylephrine, can be used to stimulate the pathway before treatment with this compound.[1] Another ROCK inhibitor with a well-characterized mechanism, such as Y-27632 or fasudil, can also be used as a positive control for the inhibitory effect.[1][2]
-
Negative Control: A vehicle control (e.g., DMSO) at the same concentration used to dissolve this compound is essential to account for any effects of the solvent on the cells.
Data Presentation
Table 1: Hypothetical Time-Course of this compound on Cell Viability
| Incubation Time (hours) | This compound (1 µM) % Viability (Mean ± SD) | This compound (10 µM) % Viability (Mean ± SD) |
| 24 | 95 ± 4.2 | 88 ± 5.1 |
| 48 | 82 ± 3.8 | 65 ± 4.9 |
| 72 | 68 ± 5.5 | 42 ± 6.3 |
Table 2: Hypothetical Dose-Response of this compound on p-MYPT1 Levels (4-hour incubation)
| This compound Concentration (nM) | p-MYPT1 Level (% of Control) (Mean ± SD) |
| 0 (Vehicle) | 100 ± 7.1 |
| 10 | 85 ± 6.3 |
| 100 | 42 ± 5.8 |
| 1000 | 15 ± 4.2 |
| 10000 | 8 ± 3.1 |
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated MYPT1 (p-MYPT1)
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat with desired concentrations of this compound for the determined incubation time (e.g., 2-4 hours). Include a vehicle control.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein concentrations and load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against p-MYPT1 (T696) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: The membrane can be stripped and re-probed for total MYPT1 and a loading control like GAPDH or β-actin to normalize the data.
Protocol 2: Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[9]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[9][10]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Analysis: Normalize the data to the vehicle control to determine the percentage of cell viability for each concentration.
Mandatory Visualization
Caption: The RhoA/ROCK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound incubation time.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Pharmacological characterization of this compound, a novel rho-kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound hydrochloride | Rho inhibitor | Mechanism | Concentration [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Addressing poor bioavailability of SAR407899 in vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the selective Rho-kinase (ROCK) inhibitor, SAR407899, in in vivo experiments. The content is tailored to address potential challenges, with a focus on overcoming issues related to bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective, ATP-competitive inhibitor of Rho-kinase (ROCK).[1][2] It has shown efficacy in various preclinical models of cardiovascular diseases.[1][3] The RhoA/ROCK signaling pathway is a key regulator of cellular functions such as smooth muscle contraction, stress fiber formation, and cell motility.[1] By inhibiting ROCK, this compound can induce vasodilation and has demonstrated antihypertensive effects in rodent models.[1][3]
Q2: Is poor bioavailability a known issue with this compound?
A2: Published preclinical studies have demonstrated that this compound is orally active and exhibits dose-dependent effects in vivo, suggesting sufficient oral absorption to achieve pharmacological activity.[1][3] One study noted that the efficacy of this compound as an antihypertensive agent may be attributed to "improved bioavailability, increased selectivity and potency" compared to older ROCK inhibitors.[4] However, researchers may encounter variability in exposure due to specific experimental conditions or formulation challenges. This guide provides strategies to address such issues.
Q3: What are the typical oral dose ranges for this compound in rodents?
A3: In vivo studies in rats have utilized oral doses of this compound ranging from 3 to 30 mg/kg, administered by gavage.[1] The selection of a specific dose will depend on the animal model and the intended therapeutic effect.
Q4: What is the primary signaling pathway regulated by this compound?
A4: this compound primarily targets the RhoA/ROCK signaling pathway. This pathway is activated by various extracellular stimuli that lead to the activation of RhoA. Activated RhoA then binds to and activates ROCK, which in turn phosphorylates downstream substrates to regulate cytoskeletal dynamics and cell contractility.
Data Presentation
In Vivo Pharmacokinetic Parameters of this compound in Rats
The following table summarizes the pharmacokinetic parameters of this compound following a single oral administration in both normotensive (WKY) and spontaneously hypertensive rats (SHR).
| Parameter | Dose (p.o.) | Animal Model | Value | Source |
| Cmax | 10 mg/kg | WKY Rat | ~1.5 µmol/L | Estimated from[1] |
| Tmax | 10 mg/kg | WKY Rat | ~2 hours | Estimated from[1] |
| Cmax | 10 mg/kg | SHR | ~1.2 µmol/L | Estimated from[1] |
| Tmax | 10 mg/kg | SHR | ~4 hours | Estimated from[1] |
| Absolute Bioavailability | Not specified | - | Not available | - |
Note: Cmax and Tmax values are estimated from the pharmacokinetic profile graph presented in Löhn et al., Hypertension, 2009.[1] Absolute bioavailability data for this compound is not publicly available.
Troubleshooting Guide: Addressing Poor In Vivo Bioavailability
This guide provides a systematic approach to troubleshooting and potentially improving the in vivo bioavailability of this compound.
| Issue | Potential Cause | Recommended Action |
| Low or no detectable plasma concentration of this compound | Poor Solubility/Dissolution: this compound may not be adequately dissolved in the gastrointestinal tract. | Formulation Optimization: Prepare this compound in a suitable vehicle. A suspension with a suspending agent like carboxymethylcellulose (CMC) is a common approach for poorly soluble compounds. Consider micronization of the compound to increase surface area and dissolution rate. |
| Inadequate Vehicle Formulation: The chosen vehicle may not be optimal for suspending or solubilizing the compound. | Vehicle Screening: Test different vehicles. For hydrophobic compounds, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can enhance absorption. | |
| High variability in plasma concentrations between animals | Inconsistent Dosing Technique: Inaccurate gavage technique can lead to variable dosing. | Refine Dosing Procedure: Ensure consistent administration technique and volume for all animals. |
| Food Effects: The presence or absence of food in the stomach can significantly alter drug absorption. | Standardize Feeding Schedule: Fast animals overnight before dosing, or ensure a consistent feeding schedule for all experimental groups. | |
| Promising in vitro activity but weak in vivo efficacy | First-Pass Metabolism: The compound may be extensively metabolized in the liver before reaching systemic circulation. | Investigate Metabolic Stability: Conduct in vitro metabolism studies using liver microsomes to assess the metabolic stability of this compound. |
| Low Permeability: The compound may have poor permeability across the intestinal epithelium. | Permeability Assessment: Use in vitro models like Caco-2 cell monolayers to evaluate the permeability of this compound. |
Experimental Protocols
In Vivo Oral Administration of this compound in Rats
This protocol provides a general guideline for the oral administration of this compound to rats.
1. Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% w/v Carboxymethylcellulose sodium in sterile water)
-
Mortar and pestle or homogenizer
-
Weighing scale
-
Oral gavage needles (size appropriate for rats)
-
Syringes
2. Vehicle Preparation:
-
Weigh the appropriate amount of Carboxymethylcellulose sodium (CMC-Na).
-
Slowly add the CMC-Na to sterile water while stirring continuously to avoid clumping.
-
Continue stirring until a homogenous suspension is formed.
3. This compound Formulation:
-
Calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg) and the number and weight of the animals.
-
Weigh the calculated amount of this compound powder.
-
Levigate the powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle to the paste while mixing continuously to achieve the final desired concentration.
-
Ensure the final formulation is a homogenous suspension. Stir continuously before and during dosing to maintain homogeneity.
4. Dosing Procedure:
-
Accurately weigh each animal before dosing to calculate the individual dose volume.
-
Gently restrain the rat.
-
Insert the gavage needle carefully into the esophagus.
-
Administer the calculated volume of the this compound suspension slowly.
-
Observe the animal for any signs of distress after dosing.
Visualizations
Rho-Kinase (ROCK) Signaling Pathway
Caption: The RhoA/ROCK signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Troubleshooting Poor Bioavailability
References
Technical Support Center: Interpreting Unexpected Phenotypes with SAR407899
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected phenotypes and navigate potential challenges during experiments with SAR407899.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound in a question-and-answer format.
Issue 1: Inconsistent or No Inhibition of ROCK Activity
Question: I am not observing the expected inhibition of downstream ROCK signaling (e.g., no change in p-MYPT1 levels) after treating my cells with this compound. What could be the reason?
Possible Causes and Solutions:
-
Compound Stability and Storage: this compound, like many small molecules, can degrade if not stored correctly. Ensure that the compound has been stored at the recommended temperature (-20°C for long-term storage) and protected from light.[1] After reconstitution in a solvent like DMSO, it is advisable to store it at -20°C in aliquots to avoid repeated freeze-thaw cycles.[1]
-
Inhibitor Concentration: The effective concentration of this compound can vary between cell lines and experimental conditions. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific assay.
-
Cell Line Specificity: The expression levels and activity of ROCK isoforms can differ between cell lines. Confirm that your chosen cell line expresses ROCK1 and/or ROCK2 and has a functional RhoA/ROCK signaling pathway.
-
Antibody Quality for Western Blotting: If you are assessing ROCK activity by measuring the phosphorylation of its substrates like MYPT1, verify the specificity and optimal dilution of your primary and secondary antibodies.[2]
-
Experimental Controls: Always include appropriate positive and negative controls in your experiments. A known ROCK activator (e.g., LPA) can be used as a positive control to ensure the pathway is active in your cells. A vehicle control (e.g., DMSO) is essential to rule out any effects of the solvent.
Issue 2: Unexpected Cellular Morphology Changes
Question: My cells have a different morphology (e.g., more rounded, loss of stress fibers) after treatment with this compound, which was not my primary endpoint. Is this a known effect?
Explanation:
Changes in cell morphology are an expected consequence of ROCK inhibition. The RhoA/ROCK pathway is a key regulator of the actin cytoskeleton, stress fiber formation, and focal adhesions.[3] By inhibiting ROCK, this compound disrupts these processes, often leading to a more rounded cell shape and loss of stress fibers. While this may be an unexpected phenotype if you are studying a different cellular process, it is a direct result of the on-target activity of the inhibitor.
Troubleshooting Steps:
-
Dose and Time-Course: The extent of morphological changes can be dependent on the concentration of this compound and the duration of treatment. If the morphological changes are interfering with your primary assay, consider using a lower concentration or a shorter treatment time that is still sufficient to inhibit your target of interest.
-
Imaging and Quantification: Document the morphological changes using microscopy. You can quantify these changes by measuring cell area, circularity, or by staining for F-actin to visualize the cytoskeleton.
Issue 3: Paradoxical Increase in Cell Migration or Invasion
Question: I expected this compound to inhibit cell migration/invasion, but I am observing an increase in my experiments. Is this a valid result?
Explanation:
While ROCK inhibitors are generally expected to decrease cell migration and invasion by disrupting the contractile machinery of the cell, some studies have reported a paradoxical increase in migration and invasion in certain cancer cell lines.[4][5] This can be due to a switch from an amoeboid to a mesenchymal mode of migration, which is less dependent on ROCK-mediated contractility and more reliant on other signaling pathways like Rac1.[4][5]
Troubleshooting and Further Investigation:
-
Confirm the Result: Repeat the experiment with careful controls to ensure the result is reproducible.
-
Investigate the Mechanism: If the paradoxical effect is consistent, it may represent a genuine biological phenomenon in your specific cell model. You can investigate this further by:
-
Examining the activity of other Rho GTPases like Rac1 and Cdc42.
-
Using inhibitors of other pathways involved in mesenchymal migration (e.g., PI3K inhibitors) in combination with this compound.[4]
-
-
Cell Line Context: The effect of ROCK inhibition on migration and invasion is highly context-dependent. The specific genetic and signaling background of your cell line will determine the outcome.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective ATP-competitive inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[6][7][8][9] It acts on both ROCK1 and ROCK2 isoforms. By inhibiting ROCK, this compound prevents the phosphorylation of downstream targets like Myosin Phosphatase Target subunit 1 (MYPT1), which leads to a decrease in myosin light chain phosphorylation and subsequent smooth muscle relaxation and vasodilation.[7]
Q2: What are the known off-target effects of this compound?
A2: this compound is reported to be highly selective for ROCK kinases.[6][7] However, like any kinase inhibitor, the possibility of off-target effects exists, especially at higher concentrations. It is always recommended to use the lowest effective concentration to minimize potential off-target activities.
Q3: Can this compound affect cell viability and proliferation?
A3: The effects of ROCK inhibitors on cell viability and proliferation can be cell-type dependent. In some cases, ROCK inhibitors have been shown to be beneficial for cell viability, particularly in the context of single-cell dissociation of stem cells.[10][11][12] In other cell types, high concentrations or prolonged exposure may lead to reduced proliferation or even cytotoxicity. It is advisable to perform a cell viability assay (e.g., MTS or MTT) to determine the effect of this compound on your specific cell line at the concentrations you plan to use.
Q4: What are some common in vivo side effects of ROCK inhibitors that I should be aware of for my animal studies?
A4: The most common side effect of systemic administration of ROCK inhibitors is hypotension due to their vasodilatory effects.[6] In ocular applications, conjunctival hyperemia (redness) is a frequent side effect.[13][14][15] When designing in vivo experiments, it is important to carefully monitor blood pressure and other relevant physiological parameters.
Quantitative Data Summary
| Parameter | Value | Target | Species | Reference |
| Ki | 36 nM | ROCK2 | Human | [6][7][8][9] |
| Ki | 41 nM | ROCK2 | Rat | [6][7][8] |
| IC50 | 135 nM | ROCK2 | - | [8][9] |
| IC50 (Vasorelaxation) | 122 - 280 nM | - | Various | [7] |
Experimental Protocols
1. Western Blotting for Phosphorylated MYPT1 (p-MYPT1)
This protocol is a general guideline for detecting the phosphorylation of MYPT1 at Threonine 696, a direct substrate of ROCK.
-
Cell Lysis:
-
Treat cells with this compound at the desired concentration and for the appropriate duration.
-
Wash cells with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
Sample Preparation:
-
Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Separate the protein samples on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for p-MYPT1 (Thr696) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Re-probing:
-
The membrane can be stripped and re-probed with an antibody for total MYPT1 as a loading control.
-
2. In Vitro Kinase Assay for ROCK Activity
This protocol describes a general method to measure the kinase activity of ROCK in the presence of this compound.
-
Assay Setup:
-
Kinase Reaction:
-
Add purified active ROCK enzyme to the wells.
-
Add this compound at various concentrations (and a vehicle control).
-
Initiate the reaction by adding the ATP/MgCl2 buffer.
-
Incubate at 30°C for a specified time (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction.
-
Wash the wells.
-
Add a primary antibody that specifically detects the phosphorylated substrate (e.g., anti-p-MYPT1).
-
Incubate and wash.
-
Add an HRP-conjugated secondary antibody.
-
Incubate and wash.
-
Add a colorimetric or chemiluminescent substrate (e.g., TMB).
-
Measure the absorbance or luminescence using a plate reader.
-
3. Cell Migration (Wound Healing) Assay
This protocol outlines a common method to assess the effect of this compound on cell migration.
-
Cell Seeding:
-
Seed cells in a multi-well plate and grow them to a confluent monolayer.
-
-
Wound Creation:
-
Create a "scratch" or wound in the monolayer using a sterile pipette tip.
-
Wash the cells gently with media to remove detached cells.
-
-
Treatment:
-
Add fresh media containing this compound at the desired concentration (and a vehicle control).
-
-
Image Acquisition:
-
Capture images of the wound at time 0 and at subsequent time points (e.g., 6, 12, 24 hours).
-
-
Data Analysis:
-
Measure the area of the wound at each time point.
-
Calculate the rate of wound closure to determine the effect of this compound on cell migration.
-
Visualizations
Caption: this compound inhibits the RhoA/ROCK signaling pathway.
Caption: A general experimental workflow for using this compound.
Caption: A decision tree for troubleshooting unexpected results.
References
- 1. researchgate.net [researchgate.net]
- 2. Phospho-MYPT1 (Thr696) Antibody | Cell Signaling Technology [cellsignal.com]
- 3. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. A Method for Measuring Rho Kinase Activity in Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. mybiosource.com [mybiosource.com]
- 10. Frontiers | Influence of Rho/ROCK inhibitor Y-27632 on proliferation of equine mesenchymal stromal cells [frontiersin.org]
- 11. ROCK Inhibition Enhances the Recovery and Growth of Cryopreserved Human Embryonic Stem Cells and Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Rho Kinase (ROCK) Inhibitor, Y-27632, Inhibits the Dissociation-Induced Cell Death of Salivary Gland Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Ocular effects of Rho kinase (ROCK) inhibition: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Long-term stability of SAR407899 stock solutions
This technical support center provides essential information for researchers, scientists, and drug development professionals on the long-term stability of SAR407899 stock solutions. It includes troubleshooting guides and frequently asked questions to ensure the integrity and reliability of your experiments.
Long-Term Stability of this compound Stock Solutions
Proper storage of this compound stock solutions is critical for maintaining their stability and efficacy. The following table summarizes the recommended storage conditions and stability data for this compound in both solid form and in solvent.
| Form | Storage Temperature | Duration | Solvent |
| Powder | -20°C | 3 years | - |
| 4°C | 2 years | - | |
| In Solvent | -80°C | 2 years | DMSO |
| -20°C | 1 year | DMSO |
Troubleshooting Guide
This guide addresses common issues that may arise during the preparation and storage of this compound stock solutions.
Question: My this compound powder is difficult to dissolve in DMSO. What should I do?
Answer:
If you are experiencing difficulty dissolving this compound powder, consider the following steps:
-
Warming: Gently warm the solution to 37°C. This can help increase the solubility of the compound.
-
Vortexing: Vigorously vortex the solution for several minutes to ensure thorough mixing.
-
Sonication: Use a sonicator bath for 5-10 minutes to aid in the dissolution of the powder.
-
Fresh DMSO: Ensure you are using anhydrous (dry) DMSO, as absorbed moisture can reduce the solubility of compounds.
Question: I observed precipitation in my this compound stock solution after storage. Can I still use it?
Answer:
Precipitation can occur, especially with changes in temperature or if the solution is supersaturated. To address this:
-
Re-dissolve: Warm the vial to room temperature and vortex or sonicate until the precipitate is fully dissolved.
-
Visual Inspection: Always visually inspect the solution to ensure all precipitate has dissolved before use in an experiment.
-
Lower Concentration: If precipitation is a recurring issue, consider preparing a new stock solution at a slightly lower concentration.
Question: My this compound precipitates when I dilute my DMSO stock into an aqueous buffer or cell culture medium. How can I prevent this?
Answer:
This is a common phenomenon known as "solvent-shifting" where the compound is less soluble in the final aqueous environment. To mitigate this:
-
Stepwise Dilution: Instead of a single large dilution, perform a serial dilution of your stock solution in the aqueous medium.
-
Pre-warm Medium: Ensure your buffer or cell culture medium is at the experimental temperature (e.g., 37°C) before adding the this compound stock solution.
-
Stirring: Slowly add the stock solution to the aqueous medium while gently stirring or vortexing.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your experimental setup low (typically ≤0.5%) to minimize both solubility issues and potential solvent-induced effects on cells.
Experimental Protocols
Protocol for Assessing Long-Term Stability of this compound Stock Solutions
This protocol outlines a general procedure to assess the long-term stability of this compound stock solutions using High-Performance Liquid Chromatography (HPLC).
1. Preparation of this compound Stock Solution:
- Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
- Aliquot the stock solution into multiple single-use, light-protected tubes to avoid repeated freeze-thaw cycles.
2. Storage Conditions:
- Store the aliquots at the desired long-term storage temperatures: -20°C and -80°C.
- Store a separate set of aliquots at 4°C and room temperature as stress conditions.
3. Time Points for Analysis:
- Establish a schedule for stability testing at various time points (e.g., 0, 1, 3, 6, 12, and 24 months).
4. Sample Analysis by HPLC:
- At each time point, retrieve one aliquot from each storage condition.
- Allow the aliquot to thaw completely at room temperature.
- Prepare a working solution by diluting the stock in a suitable mobile phase.
- Analyze the sample using a validated stability-indicating HPLC method. The method should be able to separate the parent this compound peak from any potential degradation products.
- Key parameters to monitor include:
- Purity: Assess the percentage of the parent compound.
- Concentration: Quantify the amount of this compound remaining.
- Degradation Products: Identify and quantify any new peaks that appear over time.
5. Data Analysis:
- Compare the HPLC chromatograms from each time point to the initial (time 0) sample.
- A significant decrease in the parent peak area or the appearance of new peaks indicates degradation.
- Determine the shelf-life based on the time it takes for the concentration or purity to drop below an acceptable threshold (e.g., 90% of the initial value).
Visualizations
Caption: Workflow for assessing the long-term stability of this compound stock solutions.
Caption: Logical steps for troubleshooting precipitation in this compound stock solutions.
Caption: this compound inhibits ROCK, leading to increased MLCP activity and smooth muscle relaxation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most commonly used and recommended solvent for preparing this compound stock solutions.
Q2: How should I store the solid form of this compound?
A2: The solid powder of this compound should be stored at -20°C for long-term stability (up to 3 years) or at 4°C for shorter periods (up to 2 years).
Q3: How many times can I freeze and thaw my this compound stock solution?
A3: It is highly recommended to aliquot your stock solution into single-use volumes to minimize freeze-thaw cycles. Repeated freezing and thawing can lead to precipitation and potential degradation of the compound.
Q4: Is this compound light-sensitive?
Q5: What are the signs of this compound degradation?
A5: Signs of degradation can include a change in the color or clarity of the stock solution, the appearance of new peaks in an HPLC analysis, or a decrease in the biological activity of the compound in your experiments. If you suspect degradation, it is best to prepare a fresh stock solution.
Technical Support Center: Managing Variability in Animal Studies with SAR407899
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing SAR407899 in animal studies. Our aim is to help you manage and understand potential sources of variability in your experiments, ensuring more robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective, ATP-competitive inhibitor of Rho-kinase (ROCK).[1][2][3][4] It demonstrates high affinity for both ROCK1 and ROCK2 isoforms.[5][6] The primary mechanism of action involves the inhibition of the RhoA/ROCK signaling pathway, which plays a crucial role in vascular smooth muscle contraction, cell adhesion, and motility.[1][3] By inhibiting ROCK, this compound leads to vasodilation and a reduction in blood pressure.[1][7]
Q2: In which animal models has this compound been shown to be effective?
A2: this compound has demonstrated antihypertensive effects in a variety of rodent models of hypertension. These include spontaneously hypertensive rats (SHR), stroke-prone SHR (SHR-SP), L-NAME (Nω-nitro-L-arginine methyl ester)-induced hypertensive rats, and deoxycorticosterone acetate (DOCA)-salt hypertensive rats.[7][8] Its efficacy has been shown to be superior to other ROCK inhibitors like fasudil and Y-27632 in some models.[1][3]
Q3: What is the recommended dose range for this compound in animal studies?
A3: In vivo studies have typically used oral (p.o.) doses ranging from 3 to 30 mg/kg.[1][3][7] The specific dose should be optimized based on the animal model, the severity of hypertension, and the intended therapeutic effect. A dose-dependent reduction in blood pressure has been observed within this range.[7][8]
Q4: How should this compound be prepared for administration?
A4: For oral administration, this compound can be formulated as a suspension. For in vitro studies, it can be dissolved in dimethyl sulfoxide (DMSO).[3] It is crucial to ensure the formulation is appropriate for the route of administration and the animal species.
Troubleshooting Guide
High variability in animal studies can obscure true experimental outcomes. Below are common issues encountered when working with this compound and potential solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| High variability in blood pressure readings between animals in the same treatment group. | Animal Strain and Genetics: Different rat or mouse strains can exhibit varying sensitivities to antihypertensive drugs.[2][9] Even substrains of the same model (e.g., different SHR lines) can have significant genetic differences.[2] Animal Handling and Stress: Restraint and handling for blood pressure measurements can cause significant stress-induced fluctuations in blood pressure and heart rate.[4] Environmental Factors: Differences in housing conditions, such as cage density, lighting, and noise levels, can impact stress and cardiovascular parameters.[10] | Standardize Animal Model: Use a well-characterized and consistent animal strain from a reputable supplier. Clearly report the specific strain and substrain in your methodology. Acclimatize Animals: Allow for an adequate acclimatization period (typically 1-2 weeks) before starting the experiment. Refine Measurement Techniques: If using tail-cuff plethysmography, ensure animals are well-trained to the procedure to minimize stress. Consider using telemetry for continuous and stress-free blood pressure monitoring.[4] Control Environment: Maintain consistent environmental conditions for all animals throughout the study. |
| Inconsistent or weaker than expected antihypertensive effect of this compound. | Dosing Regimen: The dose may be too low for the specific animal model or the dosing frequency may be inadequate to maintain therapeutic drug levels.[11] Dietary Factors: The salt content of the diet can significantly influence blood pressure and the response to antihypertensive agents, particularly in salt-sensitive models like the Dahl salt-sensitive rat.[1][12][13] Route of Administration: Improper oral gavage technique can lead to incomplete dosing or aspiration. | Optimize Dosing: Conduct a dose-response study to determine the optimal dose for your specific model and experimental conditions. Consider the pharmacokinetic profile of this compound to establish an appropriate dosing frequency.[14] Standardize Diet: Use a standardized diet with a known and consistent salt content for all experimental groups. This is especially critical in hypertension studies. Ensure Proper Administration: Ensure all personnel are proficient in the chosen administration technique. For oral gavage, verify correct placement to ensure the full dose reaches the stomach. |
| Unexpected off-target effects or toxicity. | High Dose: The dose of this compound may be in the toxic range for the chosen animal model. While generally well-tolerated, high doses of any compound can lead to adverse effects.[8] Vehicle Effects: The vehicle used to dissolve or suspend this compound could have its own biological effects. | Dose De-escalation: If toxicity is observed, reduce the dose to a lower, effective concentration. Vehicle Control Group: Always include a vehicle-only control group to differentiate the effects of the vehicle from those of this compound. |
| Variability in markers of end-organ damage (e.g., cardiac hypertrophy, renal fibrosis). | Duration of Study: The study duration may be insufficient to observe significant changes in end-organ damage, or conversely, too long, leading to advanced disease states that are less responsive to treatment. Age and Sex of Animals: The age and sex of the animals can influence the development of end-organ damage and the response to therapy.[2] | Appropriate Study Timeline: Base the study duration on established literature for the specific animal model and the expected progression of end-organ damage. Consistent Demographics: Use animals of the same age and sex within an experiment. If studying both sexes, analyze the data separately. |
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | Species | Assay | Value | Reference |
| ROCK2 | Human | Ki | 36 nM | [1][2][3] |
| ROCK2 | Rat | Ki | 41 nM | [1][2][3] |
| ROCK2 | Human | IC50 | 135 nM | [3][4] |
| Vasorelaxation | Various | IC50 | 122 - 280 nM | [1][3] |
Table 2: In Vivo Antihypertensive Efficacy of this compound (Oral Administration)
| Animal Model | Dose Range (mg/kg) | Effect | Reference |
| Spontaneously Hypertensive Rat (SHR) | 3 - 30 | Dose-dependent reduction in blood pressure | [7] |
| L-NAME Hypertensive Rat | 3 - 10 | Reduction in blood pressure | [7][8] |
| DOCA-Salt Hypertensive Rat | 3 - 10 | Reduction in blood pressure | [7][8] |
Experimental Protocols
Protocol 1: Evaluation of Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)
-
Animals: Male SHRs, 14-16 weeks of age.
-
Acclimatization: House animals in a controlled environment for at least one week before the experiment.
-
Blood Pressure Measurement: Train animals to the tail-cuff method for blood pressure measurement for 3-5 days before the study begins. Alternatively, use telemetry for continuous monitoring.
-
Grouping: Randomly assign animals to treatment groups (e.g., vehicle control, this compound 3 mg/kg, 10 mg/kg, 30 mg/kg).
-
Administration: Administer this compound or vehicle orally (p.o.) once daily for the duration of the study (e.g., 4 weeks).
-
Data Collection: Measure systolic blood pressure and heart rate at regular intervals (e.g., weekly or daily).
-
Terminal Procedures: At the end of the study, collect blood and tissues (e.g., heart, kidneys, aorta) for further analysis (e.g., histology, gene expression).
Protocol 2: In Vitro Vasorelaxation Assay
-
Tissue Preparation: Isolate thoracic aortic rings from rats.
-
Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2 at 37°C.
-
Pre-contraction: Pre-contract the aortic rings with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine or U46619).
-
Cumulative Concentration-Response Curve: Once a stable contraction is achieved, add increasing concentrations of this compound to the organ bath in a cumulative manner.
-
Data Analysis: Record the relaxation response at each concentration and calculate the IC50 value.
Mandatory Visualizations
Caption: Mechanism of action of this compound in the RhoA/ROCK signaling pathway.
Caption: General experimental workflow for in vivo studies with this compound.
Caption: Logical troubleshooting guide for common issues in this compound studies.
References
- 1. Dietary prevention of hypertension in animal models and its applicability to human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Animal Models of Hypertension: A Scientific Statement From the American Heart Association - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of this compound, a novel rho-kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The influence of restraint on blood pressure in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Rho Kinase (ROCK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Animal Models in Cardiovascular Research: Hypertension and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Impact of dosing schedule in animal experiments on compound progression decisions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dietary influence on hypertension and stroke [agris.fao.org]
- 13. ijprajournal.com [ijprajournal.com]
- 14. Dosage regimen design for pharmaceutical studies conducted in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of the ROCK Inhibitors SAR407899 and Y-27632 in Preclinical Research
In the landscape of pharmacological tools for studying the Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway, SAR407899 and Y-27632 have emerged as prominent inhibitors. Both compounds are pivotal in elucidating the multifaceted roles of ROCK in cellular processes such as contraction, motility, and proliferation. This guide provides a detailed comparison of their efficacy, supported by experimental data, to aid researchers in selecting the appropriate inhibitor for their specific experimental needs.
Mechanism of Action
Both this compound and Y-27632 are potent and selective inhibitors of ROCK1 and ROCK2.[1] They act as ATP-competitive inhibitors, binding to the kinase domain of the ROCK enzymes and preventing the phosphorylation of downstream substrates.[2][3] This inhibition ultimately leads to a reduction in smooth muscle contraction, stress fiber formation, and cell motility.[2]
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data comparing the potency and efficacy of this compound and Y-27632.
Table 1: In Vitro Potency of this compound and Y-27632
| Parameter | This compound | Y-27632 | Reference |
| Ki (human ROCK2) | 36 nM | 114 nM | [4] |
| Ki (rat ROCK2) | 41 nM | Not Reported | [2] |
| Ki (ROCK1) | Not Reported | 220 nM | [1] |
| Ki (ROCK2) | Not Reported | 300 nM | [1] |
| IC50 (ROCK-2) | 135 nM | Not Reported | [5][6] |
Table 2: Comparative Efficacy in Functional Assays
| Assay | This compound | Y-27632 | Experimental Model | Reference |
| ET-1-Induced Vasoconstriction (% of control) | 23 ± 5% | 48 ± 6% | Human Renal Resistance Arteries | [7] |
| Antihypertensive Effect | Superior | - | Rodent Models of Hypertension | [2] |
Experimental Protocols
Detailed methodologies for key experiments cited in this comparison are provided below.
Vasoconstriction Assay in Isolated Arteries
This protocol is designed to measure the effect of ROCK inhibitors on agonist-induced vasoconstriction in isolated arterial rings.
Materials:
-
Isolated arterial rings (e.g., renal or coronary arteries)
-
Wire myograph
-
Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)
-
Vasoconstrictor agent (e.g., Endothelin-1, Phenylephrine)
-
This compound and Y-27632 stock solutions
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Arterial segments are dissected and mounted on a wire myograph in a bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with carbogen.
-
The arterial rings are stretched to their optimal passive tension and allowed to equilibrate.
-
A cumulative concentration-response curve to a vasoconstrictor agent (e.g., Endothelin-1) is established to determine the maximal contraction.
-
After washout and re-equilibration, the arteries are pre-incubated with either this compound, Y-27632, or vehicle for a specified period.
-
The cumulative concentration-response to the vasoconstrictor is repeated in the presence of the inhibitor.
-
The contractile responses are recorded, and the inhibitory effect is calculated as the percentage reduction in the maximal contraction compared to the control.
Measurement of Myosin Phosphatase Target Subunit 1 (MYPT1) Phosphorylation
This protocol describes a method to assess ROCK activity by measuring the phosphorylation of its direct substrate, MYPT1, via Western blotting.
Materials:
-
Cultured cells (e.g., vascular smooth muscle cells, HeLa cells)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
Primary antibodies: anti-phospho-MYPT1 (Thr696), anti-total MYPT1, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cells are serum-starved and then treated with a ROCK activator (e.g., thrombin, LPA) in the presence or absence of varying concentrations of this compound or Y-27632.
-
Following treatment, cells are washed with ice-cold PBS and lysed.
-
Protein concentration in the lysates is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with the primary antibody against phospho-MYPT1.
-
After washing, the membrane is incubated with the HRP-conjugated secondary antibody.
-
The signal is detected using a chemiluminescent substrate.
-
The membrane is stripped and re-probed for total MYPT1 and a loading control to normalize the data.
Visualizing the Molecular and Experimental Landscape
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the ROCK signaling pathway and a typical experimental workflow.
Caption: The ROCK signaling pathway and points of inhibition.
Caption: A generalized experimental workflow for comparing ROCK inhibitors.
Conclusion
Both this compound and Y-27632 are indispensable tools for investigating the ROCK signaling pathway. The available data suggests that this compound exhibits greater potency in inhibiting ROCK activity, leading to more pronounced effects in preclinical models of vasoconstriction and hypertension.[2][7] For researchers seeking a more potent inhibitor with potentially greater in vivo efficacy, this compound may be the preferred choice. However, Y-27632 remains a widely used and well-characterized inhibitor suitable for a broad range of applications. The selection of the appropriate inhibitor should be guided by the specific experimental context, including the model system, desired concentration range, and the specific research question being addressed.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. End-organ protection in hypertension by the novel and selective Rho-kinase inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Feature article: Discovery of vascular Rho kinase (ROCK) inhibitory peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological characterization of this compound, a novel rho-kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of SAR407899 with Other ROCK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Rho-kinase (ROCK) inhibitor SAR407899 with other well-known ROCK inhibitors, namely fasudil and Y-27632. The information is compiled from publicly available experimental data to assist researchers in evaluating the performance and characteristics of these compounds.
Introduction to ROCK Inhibition
Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are serine/threonine kinases that play a crucial role in regulating a variety of cellular processes, including cell adhesion, motility, proliferation, and smooth muscle contraction.[1] They are key downstream effectors of the small GTPase RhoA. Dysregulation of the RhoA/ROCK signaling pathway has been implicated in the pathophysiology of numerous diseases, including cardiovascular disorders like hypertension, making ROCK an attractive therapeutic target.[1][2] ROCK inhibitors interfere with this pathway, leading to effects such as vasodilation and reduced cell migration.[3]
Comparative Performance Data
The following tables summarize the quantitative data from various in vitro and in vivo studies, offering a direct comparison of this compound with fasudil and Y-27632.
Table 1: In Vitro Potency and Selectivity
| Inhibitor | Target | Kᵢ (nM) | IC₅₀ (nM) | Selectivity Notes |
| This compound | Human ROCK2 | 36 ± 4 [4] | 102 ± 19 [4] | Highly selective against a panel of 117 other kinases and receptors.[5] Does not significantly distinguish between ROCK1 and ROCK2.[4] |
| Rat ROCK2 | 41 ± 2 [4] | - | ||
| Human ROCK1 | - | 276 ± 26 [4] | ||
| Fasudil | Human ROCK2 | 271 ± 14[4] | - | Approximately 8-fold less potent than this compound.[5] Does not significantly distinguish between ROCK1 and ROCK2.[4] |
| Y-27632 | Human ROCK2 | 114 ± 11[4] | - | Approximately 3-fold less potent than this compound.[4] Does not significantly distinguish between ROCK1 and ROCK2.[4] |
Table 2: In Vitro Functional Assays
| Assay | This compound (IC₅₀) | Fasudil (IC₅₀) | Y-27632 (IC₅₀) | Species/Cell Line |
| Inhibition of THP-1 Monocyte Chemotaxis | 2.5 ± 1.0 µM[4] | >25 µM[4] | 5.0 ± 1.0 µM[4] | Human THP-1 cells |
| Relaxation of Pre-contracted Arteries | 122 - 280 nM[5] | - | - | Mouse, rat, rabbit, pig, human |
Table 3: In Vivo Antihypertensive Effects
| Inhibitor | Animal Model | Dose Range (p.o.) | Key Findings |
| This compound | Rodent models of hypertension | 3 - 30 mg/kg | Superior antihypertensive effect compared to fasudil and Y-27632.[5][6] |
| Fasudil | Rodent models of hypertension | - | Less potent antihypertensive effect compared to this compound.[5] |
| Y-27632 | Rodent models of hypertension | - | Less potent antihypertensive effect compared to this compound.[5] |
Signaling Pathway and Experimental Workflows
To visualize the mechanism of action and the experimental approaches used to characterize these inhibitors, the following diagrams are provided.
Caption: Simplified ROCK signaling pathway illustrating the points of intervention by ROCK inhibitors.
Caption: Generalized workflow for an in vitro ROCK enzymatic activity assay.
Experimental Protocols
The following are representative protocols for key experiments used to characterize ROCK inhibitors. These are generalized methodologies based on standard practices and published literature.
ROCK Enzymatic Activity Assay (In Vitro)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of ROCK.
-
Objective: To determine the IC₅₀ or Kᵢ of an inhibitor against a specific ROCK isoform.
-
Principle: A recombinant ROCK enzyme is incubated with its substrate (e.g., a peptide derived from MYPT1) and ATP. The inhibitor's effect on the phosphorylation of the substrate is measured.
-
Materials:
-
Recombinant human ROCK1 or ROCK2
-
Substrate (e.g., MYPT1 peptide)
-
ATP
-
Assay buffer (containing MgCl₂)
-
Test inhibitors (this compound, fasudil, Y-27632) dissolved in DMSO
-
96-well microplate
-
Detection antibody (e.g., anti-phospho-MYPT1)
-
Secondary antibody conjugated to HRP
-
Substrate for HRP (e.g., TMB)
-
Stop solution
-
-
Procedure:
-
Coat a 96-well plate with the ROCK substrate.
-
Add the ROCK enzyme to the wells.
-
Add serial dilutions of the test inhibitors to the wells and pre-incubate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction.
-
Wash the plate to remove unbound reagents.
-
Add the primary antibody that specifically recognizes the phosphorylated substrate and incubate.
-
Wash the plate and add the HRP-conjugated secondary antibody and incubate.
-
Wash the plate and add the TMB substrate.
-
Stop the colorimetric reaction with a stop solution.
-
Read the absorbance at the appropriate wavelength.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.
-
Inhibition of MYPT1 Phosphorylation (Cell-Based Assay)
This assay assesses the inhibitor's ability to block ROCK activity within a cellular context.
-
Objective: To confirm the on-target effect of the ROCK inhibitor in cells by measuring the phosphorylation of a direct downstream target.
-
Principle: Cultured cells are stimulated to activate the RhoA/ROCK pathway, leading to the phosphorylation of MYPT1. The effect of the inhibitor on this phosphorylation event is quantified, typically by Western blotting.
-
Materials:
-
Cultured cells (e.g., HeLa cells, vascular smooth muscle cells)
-
Cell culture medium and supplements
-
Stimulant (e.g., thrombin, phenylephrine)
-
Test inhibitors
-
Lysis buffer with phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-MYPT1 (Thr696) and anti-total MYPT1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in culture plates and grow to a suitable confluency.
-
Pre-treat the cells with various concentrations of the ROCK inhibitor for a specified time.
-
Stimulate the cells with an agonist to activate the ROCK pathway.
-
Lyse the cells in lysis buffer containing phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-MYPT1.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total MYPT1 to normalize for protein loading.
-
Quantify the band intensities to determine the level of inhibition.
-
Cell Migration Assay (Transwell or Wound Healing)
This assay evaluates the effect of ROCK inhibitors on cell motility.
-
Objective: To measure the impact of inhibitors on the migratory capacity of cells, a process highly dependent on cytoskeletal dynamics regulated by ROCK.
-
Principle (Transwell Assay): Cells are placed in the upper chamber of a transwell insert and migrate through a porous membrane towards a chemoattractant in the lower chamber. The number of migrated cells is quantified.
-
Procedure (Transwell Assay):
-
Seed cells in the upper chamber of a transwell insert in serum-free medium containing the test inhibitor.
-
Add a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for a period that allows for cell migration (e.g., 24 hours).
-
Remove non-migrated cells from the top of the membrane.
-
Fix and stain the migrated cells on the bottom of the membrane.
-
Count the number of stained cells in several microscopic fields.
-
-
Principle (Wound Healing Assay): A "scratch" or wound is created in a confluent monolayer of cells. The ability of the cells to migrate and close the wound over time is monitored.
-
Procedure (Wound Healing Assay):
-
Grow cells to a confluent monolayer in a culture plate.
-
Create a scratch in the monolayer with a pipette tip.
-
Wash with PBS to remove dislodged cells.
-
Add fresh medium containing the test inhibitor.
-
Capture images of the scratch at time 0 and at subsequent time points (e.g., 24 hours).
-
Measure the area of the wound at each time point to quantify the rate of wound closure.
-
Smooth Muscle Contraction Assay (Ex Vivo)
This assay measures the vasorelaxant properties of ROCK inhibitors on isolated arterial rings.
-
Objective: To assess the functional effect of ROCK inhibitors on vascular smooth muscle tone.
-
Principle: Arterial rings are mounted in an organ bath and pre-contracted with an agonist. The ability of the inhibitor to induce relaxation is measured.
-
Procedure:
-
Isolate arteries (e.g., aorta, mesenteric artery) from an animal model.
-
Cut the arteries into small rings.
-
Mount the rings in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen.
-
Connect the rings to a force transducer to record isometric tension.
-
Induce a stable contraction with a vasoconstrictor agent (e.g., phenylephrine, endothelin-1).
-
Add cumulative concentrations of the test inhibitor to the bath.
-
Record the relaxation response at each concentration.
-
Calculate the percentage of relaxation relative to the pre-contracted tension and determine the IC₅₀ value.
-
Conclusion
The available data indicates that this compound is a potent and selective ROCK inhibitor with superior in vitro and in vivo activity compared to the first-generation inhibitors fasudil and Y-27632.[4][5] Its high potency in inhibiting ROCK enzymatic activity translates into robust functional effects, including the inhibition of cell migration and potent vasorelaxation, leading to a significant antihypertensive effect in animal models.[4][5][6] These characteristics position this compound as a valuable tool for preclinical research into the therapeutic potential of ROCK inhibition in a variety of diseases. Researchers should consider the specific requirements of their experimental models when selecting a ROCK inhibitor, with this compound offering a highly potent option for studies where strong and selective ROCK inhibition is desired.
References
- 1. content.abcam.com [content.abcam.com]
- 2. wjgnet.com [wjgnet.com]
- 3. Rho Kinase (ROCK) Activity Assay, 96-Well [cellbiolabs.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Identification of novel ROCK inhibitors with anti-migratory and anti-invasive activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of this compound, a novel rho-kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating SAR407899's Selectivity for ROCK1 vs ROCK2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of SAR407899's in vitro selectivity for Rho-associated coiled-coil containing protein kinase 1 (ROCK1) versus ROCK2. We present supporting experimental data for this compound and other common ROCK inhibitors, detail the methodologies for key experiments, and visualize relevant biological pathways and workflows.
Introduction to this compound and ROCK Inhibition
Rho-associated kinases (ROCK1 and ROCK2) are serine/threonine kinases that act as key downstream effectors of the small GTPase RhoA.[1] They play a crucial role in regulating cellular functions such as smooth muscle contraction, stress fiber formation, and cell motility.[2][3] The structural similarity between the kinase domains of ROCK1 and ROCK2, which share 92% homology, presents a significant challenge for developing isoform-selective inhibitors.[1]
This compound is a potent, ATP-competitive inhibitor of ROCK.[2][4] It has demonstrated antihypertensive activity in various preclinical models and has been investigated for its therapeutic potential in cardiovascular diseases.[3][5][6] Understanding its selectivity profile is critical for predicting its biological effects and potential therapeutic window.
Comparative Inhibitor Performance
The following table summarizes the in vitro potency and selectivity of this compound against ROCK1 and ROCK2, benchmarked against other well-characterized ROCK inhibitors. This compound demonstrates a modest preference for ROCK2 over ROCK1.
| Inhibitor | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) | Selectivity (Fold) | Reference |
| This compound | 276 ± 26 | 102 ± 19 | ~2.7x for ROCK2 | [7][8] |
| Y-27632 | Ki = 220 | Ki = 300 | ~1.4x for ROCK1 | [9][10] |
| Fasudil (active metabolite Hydroxyfasudil) | 730 | 720 | Non-selective | [11] |
| RKI-1447 | 14.5 | 6.2 | ~2.3x for ROCK2 | [12][13][14] |
| GSK429286A | 14 | 63 | ~4.5x for ROCK1 | [11][15] |
| Belumosudil (KD025) | 24,000 | 105 | >200x for ROCK2 | [16][17] |
Note: Some sources report conflicting IC50 values for this compound, with ROCK1 at 102 nM and ROCK2 at 276 nM.[18][19] The values presented here are from vendor technical data sheets providing standard deviations.
Signaling Pathway and Experimental Workflows
To validate inhibitor selectivity, a combination of biochemical and cell-based assays is essential. Below are diagrams illustrating the core signaling pathway and standard experimental workflows.
Caption: The RhoA/ROCK signaling pathway leading to cytoskeletal reorganization.
Caption: Workflow for an in vitro biochemical kinase assay to determine IC50.
Caption: Workflow for a cell-based assay measuring ROCK substrate phosphorylation.
Experimental Protocols
In Vitro Kinase Assay for ROCK1/ROCK2 IC50 Determination
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a compound against recombinant ROCK1 and ROCK2 enzymes.
Materials:
-
Recombinant human ROCK1 (catalytic domain) and ROCK2 (catalytic domain)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[13]
-
Peptide Substrate (e.g., based on MYPT1 or MLC sequence)[14]
-
ATP (at a concentration near the Km for each enzyme, e.g., 40 µM)[7][8]
-
This compound and other test compounds, serially diluted in DMSO
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or TR-FRET based)
-
Microtiter plates (e.g., 96- or 384-well)
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound (e.g., from 100 µM to 5 nM) in DMSO.
-
Reaction Setup: To each well of the microtiter plate, add the kinase reaction buffer.
-
Add 1 µL of the diluted compound to the appropriate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Add the ROCK1 or ROCK2 enzyme to each well (except "no enzyme" controls) and briefly incubate (e.g., 10 minutes at room temperature) to allow the compound to bind.
-
Initiate Reaction: Add a solution containing the peptide substrate and ATP to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[13]
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate or ADP produced using a suitable detection reagent and a plate reader, according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Assay for ROCK Inhibition (MYPT1 Phosphorylation)
This protocol validates the cell permeability and target engagement of this compound by measuring the phosphorylation of a direct downstream ROCK substrate, MYPT1, in intact cells.
Materials:
-
Cell line expressing ROCK (e.g., HeLa, Human Aortic Smooth Muscle Cells)[7]
-
Cell culture medium and supplements
-
This compound and other test compounds
-
ROCK pathway agonist (e.g., Thrombin, Lysophosphatidic acid - LPA)
-
Cell lysis buffer with phosphatase and protease inhibitors
-
ELISA kit for phosphorylated MYPT1 (Thr696 or Thr853) or antibodies for Western Blotting (anti-p-MYPT1 and anti-total-MYPT1)
Procedure:
-
Cell Culture: Seed cells in a multi-well plate (e.g., 96-well for ELISA) and grow to 80-90% confluency.
-
Serum Starvation: To reduce basal ROCK activity, serum-starve the cells for 4-24 hours if necessary.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound (or control compounds) for 1-2 hours.
-
Stimulation: Add a ROCK agonist (e.g., Thrombin) to the media for a short period (e.g., 5-15 minutes) to induce MYPT1 phosphorylation.
-
Cell Lysis: Immediately wash the cells with cold PBS and lyse them using a suitable lysis buffer.
-
Quantification (ELISA Method):
-
Use a sandwich ELISA kit to quantify the levels of phosphorylated MYPT1 in the cell lysates according to the manufacturer's protocol.
-
Normalize the phosphoprotein signal to the total protein concentration in each lysate.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of MYPT1 phosphorylation for each compound concentration relative to the stimulated control (DMSO only).
-
Plot the percent inhibition against the inhibitor concentration to determine the cellular IC50 value.
-
Conclusion
The available biochemical data indicates that this compound is a potent ROCK inhibitor with a slight selectivity (~2.7-fold) for ROCK2 over ROCK1.[7][8] This profile distinguishes it from non-selective inhibitors like Y-27632 and Fasudil, as well as from highly selective inhibitors like Belumosudil (ROCK2) or moderately ROCK1-selective compounds like GSK429286A. The experimental protocols provided offer a robust framework for researchers to independently validate these findings and further characterize the cellular activity of this compound and other ROCK inhibitors.
References
- 1. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of this compound, a novel rho-kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. researchgate.net [researchgate.net]
- 5. wjgnet.com [wjgnet.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. glpbio.com [glpbio.com]
- 9. stemcell.com [stemcell.com]
- 10. Y-27632 ROCK Inhibitor | Captivate Bio | Selective ROCK inhibitor; inhibits ROCK1 (p160 ROCK) and ROCK2 [captivatebio.com]
- 11. ROCK2 Selective Inhibitors | Selleckchem.com [selleckchem.com]
- 12. RKI-1447 - Wikipedia [en.wikipedia.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. RKI-1447 | ROCK inhibitor | Mechanism | Concentration [selleckchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Belumosudil (KD025, SLx-2119) | ROCK2 inhibitor | CAS 911417-87-3 | chronic graft versus host disease (cGvHD)| Buy KD-025, SLx2119; Rezurock |treatment of chronic graft versus host disease| InvivoChem [invivochem.com]
- 17. tribioscience.com [tribioscience.com]
- 18. caymanchem.com [caymanchem.com]
- 19. Sapphire North America [sapphire-usa.com]
Cross-Validation of SAR407899's Effects in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Rho-kinase (ROCK) inhibitor, SAR407899, across various cell lines, supported by experimental data. This compound is a potent and selective ATP-competitive inhibitor of ROCK, a key regulator of cellular functions such as smooth muscle contraction, stress fiber formation, and cell motility.[1][2] Its efficacy is compared with other known ROCK inhibitors, fasudil and Y-27632.
Quantitative Data Summary
The following tables summarize the in vitro efficacy and potency of this compound in comparison to other ROCK inhibitors.
Table 1: Inhibitory Activity of this compound and Comparators against ROCK
| Compound | Target | Kᵢ (nM) | IC₅₀ (nM) |
| This compound | Human ROCK-2 | 36 ± 4[1] | 102 ± 19[3] |
| Rat ROCK-2 | 41 ± 2[1] | - | |
| Human ROCK-1 | - | 276 ± 26[3] | |
| Fasudil | Human ROCK-2 | 271 ± 14[1] | - |
| Y-27632 | Human ROCK-2 | 114 ± 11[1] | - |
Table 2: Functional Cellular Effects of this compound and Comparators
| Cell Line | Assay | This compound IC₅₀ | Fasudil IC₅₀ | Y-27632 IC₅₀ |
| Human Aortic Smooth Muscle Cells (HASMC) | Vasorelaxation | 122 - 280 nM[1] | 5-10 times less potent than this compound[1] | - |
| THP-1 (human monocytic cell line) | Chemotaxis Inhibition | 2.5 ± 1.0 µM[1] | > 25 µM[1] | 5.0 ± 1.0 µM[1] |
| Human Aortic Smooth Muscle Cells (HASMC) | Antiproliferative Activity | 5.0 ± 1.3 µM[3] | 5.0 ± 1.5 µM[1] | 0.6 ± 0.3 µM[1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and a general workflow for assessing its cellular effects.
References
Comparative Analysis of SAR407899's Effect on Different Disease Models: A Researcher's Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Rho-kinase (ROCK) inhibitor SAR407899 across various disease models, presenting its performance against other alternatives with supporting experimental data.
Mechanism of Action of this compound
This compound is a potent and selective, ATP-competitive inhibitor of Rho-kinase (ROCK).[1][2][3][4] Rho kinase is a downstream effector of the small G protein RhoA and plays a crucial role in various cellular functions, including smooth muscle contraction, stress fiber formation, cell motility, and proliferation.[1][2] Increased ROCK activity is associated with vasoconstriction and elevated blood pressure.[1][2] By inhibiting ROCK, this compound interferes with the phosphorylation of downstream targets, leading to vasodilation and a reduction in blood pressure.[1]
Below is a diagram illustrating the signaling pathway through which this compound exerts its effects.
Caption: Simplified signaling pathway of RhoA/ROCK and the inhibitory action of this compound.
Potency and Selectivity of this compound
This compound demonstrates high potency and selectivity for ROCK compared to other kinases and a wide range of other receptors and enzymes.[1][5]
| Compound | Human ROCK2 Ki (nM) | Rat ROCK2 Ki (nM) | Human ROCK1 IC50 (nM) | Human ROCK2 IC50 (nM) | Selectivity Notes |
| This compound | 36 ± 4 | 41 ± 2 | 276 ± 26 | 102 ± 19 (at 40 µM ATP) | Inactive against 79 out of 83 tested kinases (IC50 >10 µmol/L). Weak activity against 4 kinases. Inactive against 115 of 117 other targets.[1][5] |
| Y-27632 | 114 ± 11 | - | - | - | - |
| Fasudil | 271 ± 14 | - | - | - | Approximately 8-fold less potent than this compound.[1][2] |
Comparative Efficacy in Hypertension Disease Models
This compound has been evaluated in several rodent models of hypertension, consistently demonstrating a superior blood pressure-lowering effect compared to other ROCK inhibitors and standard antihypertensive drugs.[1][6]
| Hypertension Model | This compound Effect | Comparator(s) Effect | Key Findings |
| Spontaneously Hypertensive Rats (SHR) | Dose-dependent reduction in blood pressure (3-30 mg/kg, PO).[1][2] | Fasudil and Y-27632 (10 mg/kg, PO) showed a weaker antihypertensive effect.[1] | This compound demonstrated superior antihypertensive efficacy.[1] |
| Stroke-Prone SHR | Efficiently lowered blood pressure.[1] | - | Broad-spectrum antihypertensive activity.[1] |
| NG-nitro-L-arginine methyl ester (L-NAME) induced | Dose-dependently reduced elevated blood pressure.[6][7] Significantly reduced albuminuria.[6] | Ramipril (1 mg/kg) and Amlodipine (3 mg/kg) also lowered blood pressure.[8] | This compound's protective effects on end-organ damage were significant.[6][7] |
| Deoxycorticosterone-acetate (DOCA)-salt induced | Dose-dependently reduced elevated blood pressure.[6][7] Significantly reduced albuminuria.[6] | Ramipril (1 mg/kg) had no significant effect on blood pressure. Amlodipine (3 mg/kg) non-significantly lowered blood pressure.[8] | This compound was superior to ramipril and amlodipine in lowering blood pressure and protecting against end-organ damage in this ACE-inhibitor resistant model.[6][7][8] |
Experimental Protocols: In Vivo Hypertension Studies
The general workflow for evaluating the antihypertensive effects of this compound in rat models is outlined below.
Caption: General experimental workflow for in vivo hypertension studies.
Methodology:
-
Animal Models: Spontaneously hypertensive rats (SHR), stroke-prone SHR, and rats with induced hypertension via administration of L-NAME or DOCA-salt were used.[1][6]
-
Drug Administration: this compound, fasudil, Y-27632, ramipril, or amlodipine were administered orally (PO).[1][8]
-
Blood Pressure Measurement: Blood pressure was monitored continuously using telemetry or at specific time points using the tail-cuff method.[1]
-
Data Analysis: For group comparisons, one-way or two-way ANOVA was performed, followed by a Dunnett post hoc test.[1]
Efficacy in Erectile Dysfunction Models
This compound has shown significant efficacy in relaxing corpus cavernosum smooth muscle, a key process in penile erection, in both animal and human tissues.[9][10] Its mechanism appears to be independent of the nitric oxide (NO) pathway.[9]
| Model | This compound Effect (IC50) | Comparator(s) Effect (IC50) | Key Findings |
| Healthy & Diabetic Rat Corpus Cavernosum | 0.05 - 0.29 µM | Sildenafil's potency and efficacy were significantly reduced by diabetes and L-NAME.[9] | This compound's effect was not diminished by diabetes or NO-synthase inhibition.[9] |
| Healthy & Diabetic Rabbit Corpus Cavernosum | 0.40 µM (Healthy) | Sildenafil: 0.22 µM (Healthy). Sildenafil was less effective in diabetic rabbits.[10] | In vivo, this compound induced penile erection with greater potency and longer duration than sildenafil.[9] |
| Human Corpus Cavernosum | 0.13 µM | Sildenafil: 0.51 µM. | This compound was more potent and effective than sildenafil in human tissue.[9][10] |
Experimental Protocols: In Vitro Vascular Function
Methodology:
-
Tissue Preparation: Isolated arteries from different vascular beds and species were used.[1] For erectile dysfunction studies, corpus cavernosum strips from rats, rabbits, and humans were utilized.[9]
-
Experimental Setup: Tissues were mounted in organ baths and pre-contracted with agents like phenylephrine.[1][9]
-
Drug Application: Cumulative concentrations of this compound or comparator drugs were added to determine their vasorelaxant effects.[1]
-
Data Analysis: Concentration-response curves were generated to calculate IC50 values.[1]
Conclusion
This compound is a novel, potent, and selective Rho-kinase inhibitor with significant therapeutic potential in cardiovascular diseases.[1][2] Its superior antihypertensive effects compared to other ROCK inhibitors and standard-of-care medications in various preclinical models, including those resistant to ACE inhibitors, highlight its promise.[1][6][8] Furthermore, its efficacy in erectile dysfunction models, which is independent of the NO pathway, suggests a potential new therapeutic avenue for this condition.[9] The comprehensive data presented in this guide underscores the robust preclinical profile of this compound and supports its further clinical development.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Pharmacological characterization of this compound, a novel rho-kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound hydrochloride | Rho inhibitor | Mechanism | Concentration [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. End-organ protection in hypertension by the novel and selective Rho-kinase inhibitor, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. wjgnet.com [wjgnet.com]
- 9. Erectile properties of the Rho-kinase inhibitor this compound in diabetic animals and human isolated corpora cavernosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Erectile properties of the Rho-kinase inhibitor this compound in diabetic animals and human isolated corpora cavernosa - PMC [pmc.ncbi.nlm.nih.gov]
SAR407899 vs. Other Vasodilators: A Comparative Analysis for Drug Development Professionals
A detailed examination of the Rho-kinase inhibitor SAR407899 in comparison to other key vasodilator classes, providing experimental insights for researchers and scientists in drug development.
This guide offers an objective comparison of this compound, a potent and selective Rho-kinase (ROCK) inhibitor, with other established classes of vasodilators, namely phosphodiesterase-5 (PDE5) inhibitors and calcium channel blockers (CCBs). By presenting key experimental data, detailed methodologies, and visual signaling pathways, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive resource for evaluating the performance and therapeutic potential of this compound.
Mechanism of Action: A Tale of Three Pathways
Vasodilation, the widening of blood vessels, is a critical physiological process regulated by multiple signaling pathways. This compound and other vasodilators achieve this effect through distinct molecular mechanisms.
This compound , as a Rho-kinase inhibitor, targets the RhoA/ROCK pathway, a key regulator of smooth muscle contraction.[1][2] Increased activity of the RhoA/ROCK pathway is associated with vasoconstriction and elevated blood pressure.[1][2] this compound acts as an ATP-competitive inhibitor of ROCK, preventing the phosphorylation of downstream targets that lead to smooth muscle contraction.[1][2][3] This mechanism is independent of nitric oxide (NO) and cyclic guanosine monophosphate (cGMP) signaling.
Phosphodiesterase-5 (PDE5) inhibitors , such as sildenafil, work by preventing the degradation of cGMP.[2] Nitric oxide, released during sexual stimulation, activates soluble guanylate cyclase, which in turn produces cGMP.[2] Elevated cGMP levels lead to smooth muscle relaxation and vasodilation, particularly in the corpus cavernosum.[2]
Calcium Channel Blockers (CCBs) , on the other hand, directly target L-type calcium channels on vascular smooth muscle cells. By blocking the influx of calcium ions, CCBs prevent the activation of calcium-dependent signaling pathways that are essential for muscle contraction, thereby inducing vasodilation.
Caption: Signaling pathways of this compound, PDE5 inhibitors, and CCBs.
Comparative Efficacy and Potency
Experimental data from various in vitro and in vivo studies highlight the distinct potency and efficacy profiles of these vasodilator classes.
In Vitro Vasorelaxant Activity
This compound has demonstrated potent, species-independent vasorelaxant activity in precontracted isolated arteries from various vascular beds.[1][2] Its efficacy is notably superior to other ROCK inhibitors like fasudil and Y-27632.[1][2]
| Compound | Target | IC50 (nM) | Species/Tissue |
| This compound | ROCK | 122 - 280 | Various species, various arteries[1][2] |
| Fasudil | ROCK | ~5-10 times less potent than this compound | Various species, various arteries[1] |
| Y-27632 | ROCK | - | - |
| Sildenafil | PDE5 | - | - |
| Amlodipine | L-type Ca2+ Channel | - | - |
In Vivo Antihypertensive Effects
In rodent models of hypertension, this compound has shown superior antihypertensive efficacy compared to fasudil and Y-27632.[1][2] Long-term studies in hypertensive rat models demonstrated that this compound effectively lowered blood pressure and provided end-organ protection, with effects superior or comparable to the ACE inhibitor ramipril and the calcium channel blocker amlodipine in certain models.[4][5]
| Compound | Dose (mg/kg, p.o.) | Animal Model | Blood Pressure Reduction |
| This compound | 3 - 30 | Spontaneously Hypertensive Rats (SHR) | Dose-dependent reduction[1][2] |
| Fasudil | 10 | SHR | Less effective than this compound[1] |
| Y-27632 | 10 | SHR | Less effective than this compound[1] |
| Ramipril | 1 | DOCA-salt and L-NAME hypertensive rats | Effective in L-NAME, no significant effect in DOCA-salt[4] |
| Amlodipine | 3 | DOCA-salt and L-NAME hypertensive rats | Non-significant effect in DOCA-salt, significant effect in L-NAME[4] |
Experimental Protocols
This section provides a detailed overview of the methodologies used in the key experiments cited in this guide.
ROCK Enzymatic Activity Assay
-
Objective: To determine the inhibitory constant (Ki) of compounds against ROCK.
-
Methodology: The assay measures the phosphorylation of a specific substrate by the ROCK enzyme in the presence of ATP.
-
Recombinant human or rat ROCK2 is incubated with the test compound (e.g., this compound, fasudil, Y-27632) at various concentrations.
-
The reaction is initiated by the addition of a substrate peptide and [γ-33P]ATP.
-
After incubation, the reaction is stopped, and the phosphorylated substrate is separated from the free ATP.
-
The amount of incorporated radioactivity is measured using a scintillation counter.
-
Ki values are calculated based on the concentration-dependent inhibition of enzyme activity.[1]
-
In Vitro Vascular Function (Vasorelaxation Assay)
-
Objective: To assess the vasorelaxant effect of compounds on isolated arteries.
-
Methodology:
-
Arterial rings from different vascular beds (e.g., aorta, renal artery) of various species (e.g., rat, rabbit, human) are mounted in organ baths.
-
The arterial rings are pre-contracted with an agonist such as phenylephrine or endothelin-1.
-
The test compound is added cumulatively to the organ bath, and the relaxation of the arterial ring is measured isometrically.
-
Concentration-response curves are generated to determine the IC50 value (the concentration of the compound that produces 50% of the maximal relaxation).[1][6][7]
-
Caption: A typical experimental workflow for a vasorelaxation assay.
In Vivo Blood Pressure Measurement in Hypertensive Rats
-
Objective: To evaluate the antihypertensive effect of compounds in animal models of hypertension.
-
Methodology:
-
Hypertensive rat models, such as Spontaneously Hypertensive Rats (SHR) or DOCA-salt hypertensive rats, are used.
-
Animals are instrumented with telemetry devices or tail-cuff systems for continuous or periodic blood pressure monitoring.
-
The test compound is administered orally (p.o.) or intravenously (i.v.) at different doses.
-
Blood pressure and heart rate are recorded over a specified period.
-
The dose-dependent effect on blood pressure reduction and the duration of action are determined.[1][4]
-
Selectivity and Side Effect Profile
This compound has demonstrated high selectivity for ROCK over a large panel of other kinases and receptors, suggesting a lower potential for off-target effects.[1] In contrast, some PDE5 inhibitors can exhibit cross-reactivity with other phosphodiesterase isozymes, such as PDE6 in the retina, which can lead to visual disturbances. Calcium channel blockers can be associated with side effects such as peripheral edema, headache, and flushing due to their potent vasodilatory effects.
Conclusion
This compound emerges as a potent and selective Rho-kinase inhibitor with a distinct mechanism of action compared to established vasodilators like PDE5 inhibitors and calcium channel blockers. Its efficacy in preclinical models of hypertension and its favorable selectivity profile suggest its potential as a novel therapeutic agent for cardiovascular diseases. The data presented in this guide provides a foundation for further comparative studies and clinical investigations to fully elucidate the therapeutic role of this compound in relation to other vasodilator classes. The detailed experimental protocols offer a practical resource for researchers aiming to conduct similar comparative evaluations.
References
- 1. Understanding and targeting the Rho kinase pathway in erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. Vardenafil, but not sildenafil or tadalafil, has calcium-channel blocking activity in rabbit isolated pulmonary artery and human washed platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative study of ACE-inhibition, angiotensin II antagonism, and calcium channel blockade on flow-mediated vasodilation in patients with coronary disease (BANFF study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential effects of calcium-channel blockers on vascular endothelial function in patients with coronary spastic angina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biopharmadive.com [biopharmadive.com]
- 7. Phosphodiesterase type 5 inhibitors: molecular pharmacology and interactions with other phosphodiesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head In Vivo Comparison of SAR407899 and Other Leading Erectile Dysfunction Therapies
For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of SAR407899, a novel Rho-kinase (ROCK) inhibitor, against established phosphodiesterase type 5 (PDE5) inhibitors—sildenafil, tadalafil, and vardenafil—for the treatment of erectile dysfunction (ED). This report synthesizes available preclinical data, presenting a detailed analysis of efficacy, mechanism of action, and experimental protocols to inform future research and development in this therapeutic area.
Executive Summary
Erectile dysfunction is a common condition with a significant impact on quality of life. While PDE5 inhibitors are the cornerstone of oral therapy, a notable portion of patients exhibit a suboptimal response, necessitating the exploration of alternative therapeutic targets. The RhoA/Rho-kinase (ROCK) pathway, which mediates penile smooth muscle contraction, presents a promising nitric oxide (NO)-independent target for inducing penile erection. This compound is a potent and selective ROCK inhibitor that has demonstrated significant pro-erectile effects in preclinical models. This guide provides a comparative analysis of the in vivo efficacy of this compound against sildenafil, tadalafil, and vardenafil, supported by experimental data from animal models.
Mechanism of Action: A Tale of Two Pathways
The physiological process of penile erection is primarily regulated by the relaxation of the corpus cavernosum smooth muscle. This relaxation is mediated by two key signaling pathways: the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) pathway and the RhoA/Rho-kinase (ROCK) pathway.
PDE5 inhibitors , such as sildenafil, tadalafil, and vardenafil, act on the NO-cGMP pathway. By inhibiting the PDE5 enzyme, these drugs prevent the breakdown of cGMP, leading to prolonged smooth muscle relaxation and enhanced erectile function in the presence of sexual stimulation.
This compound , on the other hand, targets the RhoA/ROCK pathway. The RhoA/ROCK pathway is responsible for maintaining the tonic contraction of the penile smooth muscle in the flaccid state. By inhibiting ROCK, this compound directly promotes smooth muscle relaxation, leading to penile erection in a manner that is largely independent of the NO-cGMP pathway[1][2][3]. This distinct mechanism of action suggests that ROCK inhibitors like this compound may offer a therapeutic advantage in patient populations with impaired NO signaling, such as those with diabetes or hypertension[1][2].
In Vivo Efficacy Comparison
The pro-erectile effects of this compound, sildenafil, tadalafil, and vardenafil have been evaluated in various animal models, primarily through the measurement of intracavernosal pressure (ICP) in response to cavernous nerve stimulation or direct drug administration.
This compound vs. Sildenafil
A direct in vivo comparison in conscious rabbits demonstrated that this compound has greater potency and a longer duration of action than sildenafil[1][2]. Oral administration of this compound (3 and 10 mg/kg) resulted in a significantly more potent and longer-lasting increase in penile length compared to sildenafil (6 mg/kg)[2]. Notably, the efficacy of sildenafil was diminished in diabetic rabbits, a limitation not observed with this compound, highlighting the potential benefit of its NO-independent mechanism[1][2].
Vardenafil vs. Sildenafil
In a rabbit model, intravenous administration of both vardenafil and sildenafil facilitated pelvic nerve-stimulated erections in a dose-dependent manner. However, vardenafil exhibited a lower threshold dose for facilitating erection (3 µg/kg) compared to sildenafil (10 µg/kg). At an equivalent dose of 10 µg/kg, vardenafil demonstrated a significantly greater duration of response than sildenafil[4].
Tadalafil
While direct comparative studies with this compound are limited, in vivo studies in rat models of erectile dysfunction have demonstrated the efficacy of tadalafil. Chronic low-dose administration of tadalafil has been shown to improve erectile function and preserve the structural integrity of penile cavernous tissues in diabetic and spontaneously hypertensive rats.
The following tables summarize the available in vivo data for each compound. It is important to note that direct comparisons between studies should be made with caution due to variations in animal models, drug administration routes, and experimental protocols.
Data Presentation
Table 1: In Vivo Efficacy of this compound in Animal Models
| Animal Model | Administration Route | Dose Range | Key Findings | Reference |
| Conscious Rabbit | Intravenous | 0.3 - 10 mg/kg | Dose-dependent increase in penile length, starting from 1 mg/kg with maximal effect at 3 mg/kg. | [2] |
| Conscious Rabbit | Oral | 1 - 30 mg/kg | More potent and longer-lasting increase in penile length compared to sildenafil (6 mg/kg). | [2] |
| Diabetic Rabbit | Oral | 3 - 10 mg/kg | Dose-dependently increased penile length, whereas sildenafil was less effective. | [2] |
Table 2: In Vivo Efficacy of Sildenafil in Animal Models
| Animal Model | Administration Route | Dose Range | Key Findings | Reference |
| Conscious Rabbit | Oral | 6 mg/kg | Less potent and shorter duration of action compared to this compound (3 and 10 mg/kg). | [2] |
| Anesthetized Rabbit | Intravenous | 10 - 30 µg/kg | Facilitated pelvic nerve-stimulated erection; higher threshold dose than vardenafil. | [4] |
| Anesthetized Rat | Intravenous | 100 - 200 µg/kg | Prolonged the decay period of the intracavernosal pressure response. |
Table 3: In Vivo Efficacy of Tadalafil in Animal Models
| Animal Model | Administration Route | Dose Range | Key Findings | Reference |
| Diabetic Rat | Oral (chronic) | 0.09 mg/200g daily | Improved erectile function and cavernous tissue structure. | |
| Spontaneously Hypertensive Rat | Oral (chronic) | Low and intermittent doses | Improved function and structure of vascular endothelium in the corpus cavernosum. | |
| Rat with Cavernous Nerve Injury | Oral (chronic) | 2 mg/kg daily | Contributed to the restoration of erectile function. |
Table 4: In Vivo Efficacy of Vardenafil in Animal Models
| Animal Model | Administration Route | Dose Range | Key Findings | Reference |
| Anesthetized Rabbit | Intravenous | 1 - 30 µg/kg | Lower threshold dose (3 µg/kg) and longer response duration compared to sildenafil. | [4] |
| Anesthetized Rat | Intravenous | 0.1 and 1 mg/kg | Significantly facilitated erectile responses at 3 and 13 minutes post-injection. |
Experimental Protocols
In Vivo Measurement of Intracavernosal Pressure (ICP) in Rats
This protocol describes a standard method for assessing erectile function in anesthetized rats by measuring the ICP response to cavernous nerve stimulation.
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized (e.g., with pentobarbital sodium).
-
Mean Arterial Pressure (MAP) Monitoring: The carotid artery is cannulated to continuously monitor systemic blood pressure.
-
Cavernous Nerve Exposure: A midline abdominal incision is made, and the major pelvic ganglion and cavernous nerve are identified and isolated.
-
ICP Monitoring: A 23-gauge needle connected to a pressure transducer is inserted into the corpus cavernosum to measure ICP.
-
Drug Administration: The test compound (this compound, sildenafil, tadalafil, or vardenafil) or vehicle is administered intravenously or orally.
-
Cavernous Nerve Stimulation: The cavernous nerve is stimulated with a bipolar electrode at various frequencies and voltages to induce an erectile response.
-
Data Analysis: The maximal ICP is recorded, and the ratio of ICP to MAP is calculated to normalize for changes in systemic blood pressure.
In Vitro Relaxation of Corpus Cavernosum Strips
This protocol is used to assess the direct relaxant effect of compounds on penile smooth muscle.
-
Tissue Preparation: Corpus cavernosum tissue is dissected from rabbits or rats and cut into strips.
-
Organ Bath Setup: The tissue strips are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2.
-
Contraction Induction: The strips are pre-contracted with a contractile agent such as phenylephrine.
-
Compound Addition: Increasing concentrations of the test compound are added to the organ bath.
-
Tension Measurement: The isometric tension of the tissue strips is continuously recorded to measure the degree of relaxation.
-
Data Analysis: The concentration of the compound that produces 50% of the maximal relaxation (IC50) is calculated.
Conclusion
The available in vivo data suggest that this compound is a potent, long-acting pro-erectile agent with a mechanism of action distinct from that of PDE5 inhibitors. Its efficacy in animal models, particularly in those with compromised NO signaling, underscores its potential as a novel therapeutic option for erectile dysfunction. Direct comparative studies of this compound with tadalafil and vardenafil in standardized in vivo models are warranted to further delineate its therapeutic profile relative to the currently available PDE5 inhibitors. The experimental protocols detailed in this guide provide a framework for conducting such pivotal comparative studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Erectile properties of the Rho-kinase inhibitor this compound in diabetic animals and human isolated corpora cavernosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Erectile properties of the Rho-kinase inhibitor this compound in diabetic animals and human isolated corpora cavernosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of vardenafil and sildenafil in facilitating penile erection in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Downstream Effects of SAR407899: A Comparative Guide Using Genetic Knockouts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of SAR407899, a potent and selective Rho-kinase (ROCK) inhibitor, with the phenotypic outcomes observed from genetic knockout studies of its targets, ROCK1 and ROCK2. By juxtaposing the effects of this small molecule inhibitor with genetic ablation, this document aims to validate the downstream consequences of this compound action and offer a deeper understanding of its mechanism.
Introduction to this compound and the ROCK Signaling Pathway
This compound is an ATP-competitive inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2), which are key downstream effectors of the small GTPase RhoA.[1][2][3] The RhoA/ROCK pathway plays a crucial role in regulating a multitude of cellular processes, including smooth muscle contraction, actin cytoskeleton organization, cell proliferation, and migration.[4][5] Consequently, inhibitors of this pathway, such as this compound, have significant therapeutic potential in cardiovascular diseases like hypertension.[6][7]
Genetic knockout and knockdown studies targeting ROCK1 and ROCK2 have been instrumental in dissecting the specific roles of each isoform, providing a valuable framework for validating the on-target effects of pharmacological inhibitors like this compound.
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms discussed, the following diagrams illustrate the ROCK signaling pathway and a typical experimental workflow for validating a pharmacological inhibitor using genetic knockouts.
Caption: RhoA/ROCK Signaling Pathway and Points of Intervention.
Caption: Experimental Workflow for Validating this compound Effects.
Comparative Data Summary
The following tables summarize the effects of this compound and compare them to the reported phenotypes from ROCK1 and ROCK2 genetic knockout studies.
Table 1: In Vitro Effects on Cellular Functions
| Cellular Process | Effect of this compound | Effect of ROCK1 Knockout/Knockdown | Effect of ROCK2 Knockout/Knockdown | References |
| Myosin Light Chain (MLC) Phosphorylation | Decreased | Decreased | Decreased, with some studies suggesting a more predominant role | [1][8][9] |
| Stress Fiber Formation | Inhibited | Reduced | Reduced | [1][10] |
| Cell Proliferation | Inhibited | Inconsistent effects, some studies show no change | Some studies show reduced proliferation | [1][11] |
| Cell Migration/Chemotaxis | Inhibited | Reduced | Reduced | [1] |
| Smooth Muscle Cell Contraction | Inhibited (Vasorelaxation) | Reduced | Reduced, with some evidence for a more significant role | [1][8][9] |
Table 2: In Vivo Effects on Cardiovascular Parameters
| Parameter | Effect of this compound | Effect of ROCK1 Knockout | Effect of ROCK2 Knockout | Effect of ROCK1/2 Double Knockout | References |
| Blood Pressure | Decreased | Inconsistent effects, some studies show no change, others a decrease. | Generally shown to decrease blood pressure. | Significant reduction in blood pressure. | [1][2][6][7] |
| Cardiac Hypertrophy | Reduced | Attenuated | Attenuated | - | [4][6] |
| Cardiac Fibrosis | Reduced | Reduced | Reduced | - | [4][6] |
| Vasoconstriction (agonist-induced) | Inhibited | - | Reduced | - | [10][12] |
Discussion of Comparative Findings
The data presented in the tables above demonstrate a strong correlation between the pharmacological effects of this compound and the phenotypes observed in genetic knockout models of ROCK1 and ROCK2.
-
Validation of Mechanism: The consistent reduction in MLC phosphorylation and inhibition of stress fiber formation and smooth muscle contraction upon treatment with this compound aligns with the effects seen in cells with genetic deletion of ROCK isoforms.[1][8][9] This provides strong evidence that this compound exerts its effects through the on-target inhibition of ROCK.
-
Isoform Specificity Insights: While this compound inhibits both ROCK1 and ROCK2, the genetic knockout studies help to dissect the relative contributions of each isoform to different physiological processes.[13] For instance, some studies suggest that ROCK2 may play a more dominant role in the regulation of blood pressure, which is consistent with the potent antihypertensive effects of this compound.[1][2][6][7] However, the compensatory upregulation of one isoform in the absence of the other, as seen in some knockout studies, highlights the complexity of the system and the potential advantages of a dual inhibitor.[14]
-
Therapeutic Implications: The observation that both this compound and genetic deletion of ROCK isoforms can ameliorate cardiac hypertrophy and fibrosis underscores the therapeutic potential of ROCK inhibition in cardiovascular remodeling.[4][6] The concordance between pharmacological and genetic approaches strengthens the rationale for targeting the ROCK pathway in these conditions.
Experimental Protocols
Below are generalized methodologies for key experiments cited in this guide. For specific details, researchers should consult the primary literature.
Genetic Knockdown using siRNA
-
Cell Culture: Plate vascular smooth muscle cells (VSMCs) in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Preparation: Prepare siRNA duplexes targeting ROCK1, ROCK2, or a non-targeting control sequence.
-
Transfection: Transfect the cells with the prepared siRNAs using a suitable lipid-based transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 48-72 hours to allow for target gene knockdown.
-
Validation of Knockdown: Harvest a subset of cells to validate the knockdown efficiency by Western blotting or qRT-PCR for ROCK1 and ROCK2 protein or mRNA levels, respectively.
-
Functional Assays: Utilize the remaining cells for downstream functional assays as described below.
Western Blotting for Phosphorylated Proteins
-
Cell Lysis: After treatment with this compound or genetic knockdown, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against phosphorylated MYPT1 (Thr696) and phosphorylated MLC2 (Ser19), as well as total MYPT1, total MLC2, and a loading control (e.g., GAPDH).
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Immunofluorescence for Stress Fibers
-
Cell Culture and Treatment: Seed cells on glass coverslips and treat with this compound or perform genetic knockdown as described above.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
Staining: Stain the actin cytoskeleton with fluorescently labeled phalloidin. Stain the nuclei with DAPI.
-
Imaging: Mount the coverslips on glass slides and visualize the cells using a fluorescence or confocal microscope.
-
Analysis: Qualitatively or quantitatively assess the changes in stress fiber formation and organization.
In Vivo Blood Pressure Measurement in Rodent Models
-
Animal Models: Utilize hypertensive rodent models, such as spontaneously hypertensive rats (SHRs) or angiotensin II-infused mice.
-
Drug Administration: Administer this compound or a vehicle control orally or via another appropriate route.
-
Blood Pressure Monitoring: Measure systolic and diastolic blood pressure at various time points post-administration using tail-cuff plethysmography or radiotelemetry.
-
Data Analysis: Compare the changes in blood pressure between the treated and control groups. For genetic models, blood pressure is monitored in ROCK knockout and wild-type littermate controls.
Conclusion
The convergence of evidence from pharmacological inhibition with this compound and genetic knockout studies of ROCK1 and ROCK2 provides a robust validation of the downstream effects of this potent inhibitor. The data strongly support the on-target mechanism of this compound and highlight the therapeutic potential of targeting the RhoA/ROCK pathway in cardiovascular diseases. This comparative approach, integrating both chemical and genetic tools, is invaluable for modern drug development and for deepening our understanding of fundamental cellular signaling pathways.
References
- 1. The Function of Rho-Associated Kinases ROCK1 and ROCK2 in the Pathogenesis of Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conditional deficiency of Rho‐associated kinases disrupts endothelial cell junctions and impairs respiratory function in adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Rho Kinase Isoforms ROCK1 and ROCK2 Each Contribute to the Development of Experimental Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Different roles of myocardial ROCK1 and ROCK2 in cardiac dysfunction and postcapillary pulmonary hypertension in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Different roles of myocardial ROCK1 and ROCK2 in cardiac dysfunction and postcapillary pulmonary hypertension in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological characterization of this compound, a novel rho-kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ROCK Isoform Regulation of Myosin Phosphatase and Contractility in Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ROCK isoform regulation of myosin phosphatase and contractility in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activation of ROCK and MLCK tunes regional stress fiber formation and mechanics via preferential myosin light chain phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. The Rho kinase inhibitor this compound potently inhibits endothelin-1-induced constriction of renal resistance arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Disruption of both ROCK1 and ROCK2 genes in cardiomyocytes promotes autophagy and reduces cardiac fibrosis during aging - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Profiles of SAR407899 and Fasudil
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of two prominent Rho-kinase (ROCK) inhibitors, SAR407899 and fasudil. The information herein is supported by preclinical and clinical experimental data to assist researchers in evaluating these compounds for further investigation.
Introduction
This compound and fasudil are both inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK), a serine/threonine kinase that plays a crucial role in various cellular functions, including smooth muscle contraction, cell adhesion, and motility. By inhibiting ROCK, these compounds induce vasodilation and have potential therapeutic applications in cardiovascular diseases, such as hypertension. This guide focuses on a detailed comparison of their pharmacokinetic properties, providing a basis for understanding their absorption, distribution, metabolism, and excretion (ADME) profiles.
Mechanism of Action: The Rho-Kinase Signaling Pathway
Both this compound and fasudil exert their pharmacological effects by inhibiting the ROCK signaling pathway. ROCK is a downstream effector of the small GTPase RhoA. The binding of agonists like angiotensin II or endothelin-1 to G protein-coupled receptors (GPCRs) activates RhoA, which in turn activates ROCK. Activated ROCK phosphorylates several downstream targets, leading to increased smooth muscle contraction. A primary mechanism involves the phosphorylation of myosin light chain phosphatase (MLCP), which inhibits its activity. This leads to an increase in phosphorylated myosin light chain (MLC), promoting actin-myosin interaction and smooth muscle contraction. ROCK inhibitors like this compound and fasudil competitively bind to the ATP-binding site of ROCK, preventing the phosphorylation of its substrates and thereby promoting vasodilation.
Safety Operating Guide
Proper Handling and Disposal of SAR407899: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing SAR407899, a potent and selective Rho-kinase (ROCK) inhibitor, adherence to proper safety and disposal protocols is paramount to ensure a safe laboratory environment and compliance with regulatory standards. This document provides essential guidance on the operational and disposal plans for this compound, alongside detailed experimental protocols and a visualization of its mechanism of action.
Essential Safety and Disposal Information
While a specific Safety Data Sheet (SDS) for this compound is not publicly available in the provided search results, general best practices for the disposal of non-hazardous chemical waste from laboratories should be followed. It is crucial to obtain the specific SDS from the supplier for detailed handling and disposal instructions.
General Disposal Procedures for Chemical Waste:
-
Consult the Safety Data Sheet (SDS): The SDS is the primary source of information for the safe handling and disposal of any chemical. It will provide specific instructions from the manufacturer.
-
Follow Local Regulations: All waste disposal must comply with local, state, and federal environmental regulations.
-
Segregation of Waste: Do not mix chemical waste with other types of waste. This compound waste should be collected in a designated, properly labeled, and sealed container.
-
Chemical Inactivation: If required and outlined in the SDS or institutional protocols, chemical inactivation may be necessary before disposal.
-
Professional Disposal Service: Utilize a licensed hazardous waste disposal company for the final disposal of the chemical waste.
-
Do Not Pour Down the Drain: Unless explicitly permitted by the SDS and local regulations for small quantities of specific, non-hazardous materials, chemical waste should not be disposed of down the sink.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as personal protective equipment (PPE), pipette tips, and culture dishes, should be treated as chemical waste and disposed of accordingly.
Experimental Protocols
This compound is a well-characterized ATP-competitive inhibitor of ROCK1 and ROCK2.[1] It is utilized in a variety of in vitro and in vivo experiments to study the effects of ROCK inhibition on cellular processes and disease models.
In Vitro Inhibition of ROCK-Mediated Phosphorylation
Objective: To assess the inhibitory effect of this compound on the phosphorylation of a ROCK substrate, such as Myosin Phosphatase Target Subunit 1 (MYPT1).
Methodology:
-
Cell Culture: Culture a suitable cell line (e.g., HeLa cells or primary vascular smooth muscle cells) in appropriate media and conditions.
-
Cell Treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1, 0.3, 1.0, and 3.0 μM) for a specified period.[2]
-
Stimulation: Induce ROCK activity by treating the cells with a stimulating agent such as phenylephrine (PHEN).[2]
-
Cell Lysis: Lyse the cells to extract total protein.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated MYPT1 and total MYPT1.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated MYPT1 to total MYPT1, thereby assessing the inhibitory effect of this compound.
In Vivo Antihypertensive Effects in Animal Models
Objective: To evaluate the blood pressure-lowering effects of this compound in hypertensive animal models.
Methodology:
-
Animal Models: Utilize established models of hypertension, such as spontaneously hypertensive rats (SHRs) or deoxycorticosterone acetate (DOCA)-salt hypertensive rats.[3][4]
-
Drug Administration: Administer this compound orally (p.o.) or intravenously (i.v.) at various doses (e.g., 1, 3, 10, and 30 mg/kg for oral administration).[2][5]
-
Blood Pressure Measurement: Monitor blood pressure and heart rate continuously using telemetry or at specific time points using tail-cuff plethysmography.
-
Data Analysis: Compare the blood pressure readings of the this compound-treated group with a vehicle-treated control group to determine the antihypertensive efficacy.
Quantitative Data Summary
| Parameter | Value | Species/Cell Line | Reference |
| IC₅₀ (ROCK1) | 276 nM | Human | [1] |
| IC₅₀ (ROCK2) | 102 nM | Human | [1] |
| Kᵢ (ROCK2) | 36 nM | Human | [6] |
| Kᵢ (ROCK2) | 41 nM | Rat | [6] |
| IC₅₀ (Vasorelaxation) | 122 - 280 nM | Various isolated arteries | [5][7] |
| IC₅₀ (THP-1 Migration) | 2.5 ± 1.0 μM | Human THP-1 cells | [2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Rho-kinase signaling pathway inhibited by this compound and a typical experimental workflow for its evaluation.
Caption: The Rho-kinase signaling pathway and the inhibitory action of this compound.
Caption: A generalized experimental workflow for evaluating this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. End-organ protection in hypertension by the novel and selective Rho-kinase inhibitor, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological characterization of this compound, a novel rho-kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound hydrochloride | Rho inhibitor | Mechanism | Concentration [selleckchem.com]
- 7. researchgate.net [researchgate.net]
Personal protective equipment for handling SAR407899
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling, use, and disposal of SAR407899, a potent and selective Rho-kinase (ROCK) inhibitor. The following guidelines are intended to supplement, not replace, the official Safety Data Sheet (SDS) provided by the manufacturer, which must be consulted prior to any handling of this compound.
Immediate Safety and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general safety precautions for handling potent, biologically active small molecule inhibitors should be strictly followed. The recommendations below are based on general laboratory safety principles for kinase inhibitors.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specification and Use |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times when handling the compound to protect against splashes. |
| Hand Protection | Nitrile Gloves | Should be worn to prevent skin contact. Double gloving is recommended when handling the pure compound or concentrated solutions. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect clothing and skin. |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area. | Use a fume hood when weighing the solid compound or preparing stock solutions to avoid inhalation of dust. |
Operational Plans: Handling and Storage
Proper handling and storage are critical to ensure the stability of this compound and the safety of laboratory personnel.
Storage and Stability
| Form | Storage Temperature | Stability | Notes |
| Solid | -20°C[1] | ≥ 4 years[1] | Store in a tightly sealed container, protected from light and moisture. |
| Solutions in Organic Solvents (e.g., DMSO) | -20°C | Varies by solvent and concentration. | Prepare fresh solutions or store in small aliquots to avoid repeated freeze-thaw cycles. |
Preparation of Stock Solutions
This compound is soluble in various organic solvents. The table below provides solubility data for preparing stock solutions.
| Solvent | Solubility |
| DMSO | ~3.3 mg/mL[1] |
| DMF | ~5 mg/mL[1] |
| Ethanol | ~2.5 mg/mL[1] |
Disposal Plan
All waste containing this compound, including empty vials, contaminated PPE, and experimental solutions, should be treated as hazardous chemical waste. Dispose of this waste in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) department for specific disposal protocols.
Mechanism of Action and Signaling Pathway
This compound is a potent and ATP-competitive inhibitor of Rho-associated kinases ROCK1 and ROCK2.[1] The Rho/ROCK signaling pathway plays a crucial role in regulating various cellular processes, including cell adhesion, migration, proliferation, and smooth muscle contraction.
Rho/ROCK Signaling Pathway
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
